Desacetyl Diltiazem
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3 |
InChI Key |
NZHUXMZTSSZXSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Desacetyl Diltiazem
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desacetyl Diltiazem is the primary active metabolite of Diltiazem, a widely used calcium channel blocker for the management of hypertension and angina.[][2] A thorough understanding of its synthesis and characterization is paramount for impurity profiling, metabolite identification, and the development of stable pharmaceutical formulations. This guide provides a comprehensive overview of the chemical synthesis of this compound, along with detailed protocols for its characterization using modern analytical techniques. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Synthesis of this compound Hydrochloride
The synthesis of this compound Hydrochloride is typically achieved through the N-alkylation of (2S-cis)-(+)-2,3-Dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with 2-Dimethylaminoethyl chloride hydrochloride.[3]
Synthesis of the Intermediate: cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
A precursor to this compound, this intermediate can be synthesized from a cyclic sulfite (B76179) and 2-aminothiophenol (B119425).[3]
Experimental Protocol:
-
A flame-dried 25 mL two-necked round-bottomed flask is charged with cyclic sulfite (1 mmol), Fe3+-clay (100 mg), and dry xylene (5 mL).
-
The mixture is stirred under a continuous flush of nitrogen.
-
Freshly distilled 2-aminothiophenol (0.9 mmol) is added dropwise.
-
The reaction mixture is refluxed for 12 hours.
-
The crude product is purified via chromatography to yield cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one. The reported yield for this step is 50%.[3]
N-Alkylation to form this compound
Experimental Protocol:
-
The hydroxy lactam intermediate (0.54 mmol) is dissolved in ethyl acetate (B1210297) (5 mL).
-
2-(dimethylamino) ethyl chloride hydrochloride (0.694 mmol) is added to the solution.
-
Finely ground potassium carbonate (K2CO3) (2.16 mmol) and a single drop of water are subsequently added.
-
The heterogeneous mixture is stirred at reflux for 12 hours.[3]
-
Following the reflux period, the solvent is removed under reduced pressure.
-
The crude product is purified by chromatography to obtain the N-alkylated product, this compound. This final step has a reported yield of 88%.[3]
Physicochemical and Spectroscopic Characterization
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following tables summarize its key physical, chemical, and spectroscopic properties.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C20H24N2O3S | [4][5][6] |
| Molecular Weight | 372.5 g/mol | [4] |
| IUPAC Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | [4] |
| CAS Number | 42399-40-6 (free base) | [6][7] |
| Appearance | Solid | [4] |
| Melting Point | 228 °C (Hydrochloride salt) | [8] |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (600 MHz, Water, pH 7.00) | |
| Chemical Shift (ppm) | Intensity |
| 7.84, 7.83 | 4.40, 4.63 |
| 7.70, 7.69, 7.68, 7.67, 7.63, 7.62, 7.61 | 1.75, 1.74, 3.68, 3.90, 3.15, 3.03, 5.54, 5.18, 3.52, 3.39 |
| 7.51, 7.50, 7.49, 7.48, 7.47, 7.46, 7.45, 7.44 | 0.45, 0.40, 3.03, 3.04, 4.88, 5.02, 2.75, 2.80, 0.96, 3.52, 11.16, 12.08, 1.63 |
| 7.05, 7.04 | 12.51, 11.80 |
| 5.24, 5.22, 5.21, 5.20 | 4.58, 11.79, 8.81, 2.94 |
| 4.11, 4.10, 4.09, 4.08, 4.07, 4.06 | 1.12, 1.36, 1.27, 1.30, 2.26, 1.37, 1.23 |
| 3.87 | 56.13 |
| 3.56, 3.54, 3.53, 3.52, 3.51 | 1.23, 1.47, 1.35, 1.48, 1.73, 1.66, 1.34 |
| 3.30, 3.29, 3.28, 3.27, 3.26 | 1.41, 1.54, 1.62, 1.69, 1.63, 1.37, 1.40, 1.16 |
| 2.88 | 100.00 |
| 1.93 | 48.98 |
| ¹H-¹³C HSQC (600 MHz, Water, pH 7.00) | |
| ¹H Shift (ppm) | ¹³C Shift (ppm) |
| 7.79 | 138.27 |
| 7.69 | 134.60 |
| 7.62 | 127.31 |
| 7.47 | 131.75 |
| 7.41 | 133.46 |
| 7.02 | 116.65 |
| 5.17 | 74.35 |
| 5.14 | 55.94 |
| 4.58 | 47.14 |
| 4.10 | 47.14 |
| 3.85 | 58.00 |
| 3.54 | 56.84 |
| 3.29 | 56.84 |
| 2.89 | 45.97 |
| 1.93 | 22.18 |
2.2.2. Mass Spectrometry (MS)
| Technique | Ionization Mode | m/z |
| MS/MS | Positive | Precursor: 415.05, Product: 178.03[9] |
| MS/MS | Positive | Precursor: 373.21, Product: 108.85[9] |
2.2.3. Crystallographic Data
| Parameter | Value | Source |
| Crystal System | Orthorhombic | [4] |
| Space Group | P b c n | [4] |
| a | 11.447 Å | [4] |
| b | 12.989 Å | [4] |
| c | 24.881 Å | [4] |
| α, β, γ | 90 ° | [4] |
| Z | 8 | [4] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the simultaneous determination of Diltiazem and this compound.[10][11]
Experimental Protocol:
-
Column: Reversed-phase C18.[12]
-
Mobile Phase: A mixture of acetate buffer and acetonitrile (B52724) (650:350 v/v).[10][11]
-
Detection: UV detector at 240 nm.[13]
-
Injection Volume: 20 µL.[10]
-
Quantification: Linearity for this compound has been established in the range of 1.50 to 15.0 µg/mL.[10] The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.0408 µg/mL and 0.2668 µg/mL, respectively.[10]
Visualized Workflows
Synthesis Pathway of this compound
Caption: Chemical synthesis route to this compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of synthesized this compound.
References
- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound HCL synthesis - chemicalbook [chemicalbook.com]
- 4. Deacetyldiltiazem | C20H24N2O3S | CID 91638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. vivanls.com [vivanls.com]
- 7. This compound Hydrochloride | LGC Standards [lgcstandards.com]
- 8. biosynth.com [biosynth.com]
- 9. ijpsr.com [ijpsr.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. newdruginfo.com [newdruginfo.com]
The Core Mechanism of Action of Desacetyl Diltiazem: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desacetyl diltiazem (B1670644) is the principal and pharmacologically active metabolite of diltiazem, a non-dihydropyridine calcium channel blocker widely prescribed for cardiovascular conditions. This technical guide provides a comprehensive analysis of the mechanism of action of desacetyl diltiazem, focusing on its interaction with L-type calcium channels. This document summarizes key quantitative data, details experimental protocols for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.
Introduction
Diltiazem, a benzothiazepine (B8601423) derivative, exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in cardiac and vascular smooth muscle.[1][2] Following administration, diltiazem undergoes extensive hepatic metabolism, with deacetylation being a primary pathway, leading to the formation of this compound.[3] This major metabolite retains significant pharmacological activity and contributes to the overall therapeutic effect of diltiazem.[3][4] A thorough understanding of the mechanism of action of this compound is therefore crucial for a complete comprehension of diltiazem's clinical pharmacology.
Molecular Mechanism of Action
The primary mechanism of action of this compound, similar to its parent compound, is the blockade of voltage-gated L-type calcium channels (Ca_v1.2).[4][5] This action is characterized by a state-dependent inhibition, with a higher affinity for open and inactivated channel states compared to the resting state. This "use-dependent" or "frequency-dependent" blockade is a hallmark of non-dihydropyridine calcium channel blockers.[6]
This compound binds to a specific site within the central cavity of the α1 subunit of the L-type calcium channel, which forms the pore of the channel.[7][8] This binding site is located just beneath the ion selectivity filter and partially overlaps with the binding site of phenylalkylamines like verapamil.[8] By binding to this site, this compound physically obstructs the channel, preventing the influx of Ca²⁺ ions during membrane depolarization.[8][9] This leads to a reduction in intracellular calcium concentration, resulting in the relaxation of vascular smooth muscle and a decrease in myocardial contractility and heart rate.[1][10]
Quantitative Data
The following tables summarize the quantitative data comparing the pharmacological activity of this compound to its parent compound, diltiazem.
Table 1: In Vitro Potency on Vascular Smooth Muscle
| Compound | Tissue Preparation | Agonist | IC50 (µM) | Relative Potency (Diltiazem = 1) |
| Diltiazem | Hamster Aorta | KCl | 0.98 ± 0.47 | 1.00 |
| This compound | Hamster Aorta | KCl | 2.46 ± 0.38 | ~0.40 |
Data sourced from a comparative guide on the pharmacological activity of diltiazem and this compound.[4]
Table 2: Inhibition of [³H]Diltiazem Binding in Rat Cerebral Cortex Membranes
| Compound | pIC50 (-log IC50 [M]) | IC50 (nM) |
| Diltiazem | 6.87 | 135 |
| This compound (M1) | 6.72 | 191 |
| N-Desmethyl Diltiazem (MA) | 6.49 | 324 |
Data sourced from a comparative analysis of diltiazem metabolites.[5]
Table 3: Blockade of Voltage-Gated Calcium Current (I_Ca) in Snail Neurons
| Compound | IC50 (mM) |
| d-Diltiazem | 0.426 |
| Desacetyl-d-diltiazem (d-M1) | 0.491 |
| Deacetyl-N-demethyl-d-diltiazem (d-M2) | 0.456 |
Data sourced from a comparative study of d-diltiazem and its analogues.[11]
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound to the diltiazem binding site on L-type calcium channels using [³H]diltiazem.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound for [³H]diltiazem binding.
Materials:
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[13]
-
Glass fiber filters.[9]
-
Scintillation counter.[9]
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]diltiazem and varying concentrations of unlabeled this compound in the assay buffer.[14] The incubation should be carried out at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[12]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[9]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[12]
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of unlabeled diltiazem.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding against the logarithm of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
-
The affinity of the competitor (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Whole-Cell Patch Clamp Electrophysiology
This protocol describes the methodology for measuring the inhibitory effect of this compound on L-type calcium currents.
Objective: To determine the IC₅₀ of this compound for the blockade of L-type calcium channels.
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., cardiomyocytes, vascular smooth muscle cells).[15]
-
Patch-clamp amplifier and data acquisition system.[15]
-
Borosilicate glass pipettes.[15]
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.[15] To isolate Ca²⁺ currents, Na⁺ can be replaced with NMDG⁺, and K⁺ channels can be blocked.[15]
-
Internal solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.4 Na-GTP, 10 HEPES; pH 7.2.[15]
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate isolated cells on coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.[15]
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a selected cell.[15]
-
Voltage-Clamp Protocol:
-
Data Acquisition:
-
Record baseline calcium currents in the absence of the drug.
-
Perfuse the cell with various concentrations of this compound and record the steady-state block of the calcium current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current at each test potential.
-
Construct a dose-response curve by plotting the percentage of current inhibition as a function of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC₅₀ value.[16]
-
Signaling Pathways and Workflows
References
- 1. pubmed.ai [pubmed.ai]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. How Do Non-Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 11. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
The Biological Activity of Diltiazem Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diltiazem (B1670644), a benzothiazepine (B8601423) calcium channel blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and certain arrhythmias. Following administration, diltiazem undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system (CYP3A4), leading to the formation of several metabolites. These metabolites are not inert; many exhibit significant pharmacological activity, contributing to both the therapeutic efficacy and the potential for drug-drug interactions of the parent compound. This technical guide provides an in-depth analysis of the biological activities of the principal diltiazem metabolites, presenting quantitative data, detailed experimental protocols, and visualizations of the key metabolic and signaling pathways. Understanding the distinct pharmacological profiles of these metabolites is paramount for a comprehensive assessment of diltiazem's clinical effects and for the development of new cardiovascular therapies.
Comparative Pharmacological Activity
Diltiazem's metabolites exert their effects primarily through the blockade of L-type calcium channels, qualitatively similar to the parent drug. However, their potencies vary significantly. The major active metabolites include N-desmethyldiltiazem (MA), desacetyldiltiazem (M1), and N,N-didesmethyldiltiazem. In general, the coronary vasodilatory activity of the metabolites is less potent than that of diltiazem itself.[1][2] Desacetyldiltiazem (M1) is generally considered the most potent of the major metabolites, with approximately 25% to 50% of the coronary vasodilator activity of diltiazem.[2][3] N-desmethyldiltiazem (MA) also possesses pharmacological activity, though it is generally less potent than M1 in vasodilation assays.[4]
Table 1: In Vitro Potency of Diltiazem and its Metabolites
| Compound | Assay | Tissue/System | Parameter | Value | Relative Potency (Diltiazem = 1) | Reference |
| Diltiazem | Ca2+ Antagonistic Activity | Hamster Aorta | IC50 (µM) | 0.98 ± 0.47 | 1.00 | [2][5] |
| Desacetyldiltiazem (M1) | Ca2+ Antagonistic Activity | Hamster Aorta | IC50 (µM) | 2.46 ± 0.38 | ~0.40 | [2][5] |
| N-desmethyldiltiazem (MA) | Ca2+ Antagonistic Activity | Hamster Aorta | IC50 (µM) | 3.27 ± 1.02 | ~0.30 | [5] |
| Diltiazem | Inhibition of [3H]Diltiazem Binding | Rat Cerebral Cortex Membranes | pIC50 | 6.87 | 1.00 | [4] |
| Desacetyldiltiazem (M1) | Inhibition of [3H]Diltiazem Binding | Rat Cerebral Cortex Membranes | pIC50 | 6.72 | ~0.71 | [4] |
| N-desmethyldiltiazem (MA) | Inhibition of [3H]Diltiazem Binding | Rat Cerebral Cortex Membranes | pIC50 | 6.49 | ~0.42 | [4] |
Note: IC50 is the half-maximal inhibitory concentration. pIC50 is the negative logarithm of the IC50. A lower IC50 and a higher pIC50 indicate greater potency.
Inhibition of Cytochrome P450 3A4 (CYP3A4)
Diltiazem and its N-demethylated metabolites are known inhibitors of CYP3A4, the primary enzyme responsible for their own metabolism. This inhibition is a key factor in diltiazem-related drug-drug interactions. Notably, the N-demethylated metabolites are significantly more potent inhibitors of CYP3A4 than diltiazem itself.[1] This suggests that during chronic therapy, as metabolites accumulate, the inhibition of CYP3A4 can become more pronounced, potentially leading to altered pharmacokinetics of co-administered drugs that are substrates of this enzyme.[1]
Table 2: Inhibition of CYP3A4 by Diltiazem and its Metabolites
| Compound | Substrate | System | Parameter | Value (µM) | Reference |
| Diltiazem | Testosterone 6β-hydroxylation | Human Liver Microsomes | IC50 | 120 | [1] |
| N-desmethyldiltiazem | Testosterone 6β-hydroxylation | Human Liver Microsomes | IC50 | 11 | [1] |
| N,N-didesmethyldiltiazem | Testosterone 6β-hydroxylation | Human Liver Microsomes | IC50 | 0.6 | [1] |
| N-desmethyldiltiazem | Competitive Inhibition | Human Liver Microsomes | Ki | ~2 | [1] |
| N,N-didesmethyldiltiazem | Competitive Inhibition | Human Liver Microsomes | Ki | ~0.1 | [1] |
| Diltiazem | Mechanistic Inhibition | Expressed CYP3A4(+b5) | KI | 2.2 | [6] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant for competitive inhibition. KI is the inhibitor concentration at 50% maximal inactivation for mechanism-based inhibition.
Pharmacokinetic Profiles
The clinical significance of the biological activity of diltiazem's metabolites is dependent on their plasma concentrations and elimination half-lives. The metabolites generally have longer half-lives than the parent drug, which may contribute to a sustained therapeutic effect.[7][8]
Table 3: Pharmacokinetic Parameters in Humans (Single 120 mg Oral Dose)
| Compound | Cmax (ng/mL) | t1/2 (hours) | Reference |
| Diltiazem | 174.3 ± 72.7 | 6.5 ± 1.4 | [8] |
| N-desmethyldiltiazem | 42.6 ± 10.0 | 9.4 ± 2.2 | [8] |
| Desacetyldiltiazem | 14.9 ± 3.3 | 18.0 ± 6.2 | [8] |
Note: Cmax is the maximum plasma concentration. t1/2 is the elimination half-life.
Metabolic and Signaling Pathways
Diltiazem is extensively metabolized through several key pathways, including deacetylation, N-demethylation, and O-demethylation.[9] The primary mechanism of action for diltiazem and its active metabolites is the blockade of L-type calcium channels, which leads to a reduction in intracellular calcium concentration and subsequent vasodilation and negative chronotropic and inotropic effects.[10][11]
Caption: Primary metabolic pathways of Diltiazem.
Caption: Signaling pathway of Diltiazem and its active metabolites.
Experimental Protocols
Isolated Aortic Ring Vasodilation Assay
This ex vivo method assesses the vasodilatory properties of diltiazem and its metabolites.
-
Objective: To determine the potency of test compounds in relaxing pre-constricted vascular smooth muscle.
-
Materials:
-
Procedure:
-
Aorta Dissection and Ring Preparation: Euthanize the animal and carefully excise the thoracic aorta, placing it in cold K-H buffer. Remove connective tissue and cut the aorta into rings (1-3 mm width).[12]
-
Mounting and Equilibration: Suspend the aortic rings in an organ bath containing K-H buffer at 37°C, bubbled with 95% O2 / 5% CO2. Allow the rings to equilibrate under a resting tension for at least 30 minutes.[12]
-
Viability and Endothelium Integrity Check: Induce contraction with a vasoconstrictor. Once a stable contraction is achieved, add acetylcholine (B1216132) to assess endothelium integrity (a relaxation of >80% is indicative of a healthy endothelium). Wash the rings to return to baseline.[12]
-
Vasodilation Assay: Pre-contract the aortic rings again. Once a stable plateau is reached, add cumulative concentrations of the test compounds to the bath and record the relaxation response.[12]
-
-
Data Analysis: Construct concentration-response curves and calculate the IC50 value (the concentration that produces 50% of the maximum relaxation).[4]
Caption: General workflow for an isolated aortic ring assay.
Radioligand Binding Assay
This in vitro assay determines the binding affinity of diltiazem and its metabolites to their receptor site on the L-type calcium channel.
-
Objective: To quantify the interaction between the test compounds and the diltiazem binding site.
-
Materials:
-
Tissue preparation rich in L-type calcium channels (e.g., rat cerebral cortex membranes).[4]
-
Radiolabeled ligand (e.g., [3H]diltiazem).
-
Unlabeled test compounds (diltiazem and its metabolites).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the tissue in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[13]
-
Incubation: In a 96-well plate, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the unlabeled test compounds.[13]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.[13]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity.[13]
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled ligand) from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.[13]
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through calcium channels in response to the application of diltiazem and its metabolites.
-
Objective: To characterize the inhibitory effects of the test compounds on L-type calcium channel currents.
-
Materials:
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2).[14]
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Glass pipettes.
-
Internal and external recording solutions.
-
Test compounds.
-
-
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the internal solution.[15]
-
Patching and Recording: Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.[15]
-
Data Acquisition: Apply a voltage protocol to elicit L-type calcium currents and record baseline currents. Perfuse the cell with the external solution containing the test compound and record the effect on the current.[14]
-
-
Data Analysis: Measure the peak current amplitude before and after compound application. Generate concentration-inhibition curves to determine the IC50 value.[2]
Conclusion
The metabolites of diltiazem are pharmacologically active and contribute to the overall clinical profile of the parent drug. While generally less potent as coronary vasodilators, their longer half-lives and significant inhibitory effects on CYP3A4 underscore their importance in both therapeutic efficacy and drug interaction potential. A thorough understanding of the biological activities of these metabolites is crucial for drug development professionals aiming to optimize calcium channel blocker therapies and for researchers investigating the intricate mechanisms of cardiovascular pharmacology. The experimental protocols and data presented in this guide provide a comprehensive resource for the continued evaluation of diltiazem and its metabolites.
References
- 1. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unveiling the In Vitro Activity of Desacetyl Diltiazem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem (B1670644), a non-dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2][] Following administration, diltiazem undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme system (specifically CYP3A4), leading to the formation of several metabolites.[1][2] Among these, Desacetyl Diltiazem (M1) is a principal and pharmacologically active metabolite.[1][4][5] This technical guide provides an in-depth exploration of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to support further research and drug development endeavors.
This compound retains a significant portion of the pharmacological activity of its parent compound, estimated to be between 25% and 50%.[1][6] Its primary mechanism of action, like diltiazem, is the inhibition of calcium ion influx through L-type voltage-gated calcium channels.[1][4] This blockade occurs in various tissues, most notably in cardiac and vascular smooth muscle cells, leading to vasodilation and a negative inotropic effect on the heart.[1][4][7]
Quantitative In Vitro Activity of this compound
The following tables summarize key quantitative data from various in vitro studies, providing a comparative analysis of the activity of this compound and its parent compound, diltiazem.
Table 1: Inhibition of [³H]Diltiazem Binding in Rat Cerebral Cortex Membranes [5]
| Compound | pIC50 (-log IC50 [M]) | IC50 (nM) |
| Diltiazem | 6.87 | 135 |
| This compound (M1) | 6.72 | 191 |
| N-Desmethyl Diltiazem (MA) | 6.49 | 324 |
Table 2: Blockade of Voltage-Gated Calcium Current (ICa) in Snail Neurons [5]
| Compound | IC50 (mM) |
| d-Diltiazem | 0.426 |
| This compound (d-M1) | 0.491 |
| N-Desmethyl Diltiazem (d-M2) | 0.456 |
Table 3: Coronary Vasodilator Potency [6][8]
| Compound | Potency Relative to Diltiazem |
| Diltiazem | 100% |
| This compound | 25% - 50% |
Signaling Pathway and Metabolism
The following diagram illustrates the metabolic conversion of Diltiazem to its active metabolite, this compound, and their shared mechanism of action on L-type calcium channels.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize the activity of this compound.
Radioligand Binding Assay for L-type Calcium Channels
Objective: To determine the binding affinity of this compound to L-type calcium channels.
Materials:
-
Rat cerebral cortex membranes
-
[³H]Diltiazem (radioligand)
-
This compound
-
Diltiazem (for comparison)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In reaction tubes, combine the membrane preparation, [³H]Diltiazem at a fixed concentration, and varying concentrations of unlabeled this compound or diltiazem.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a predetermined time to allow binding to reach equilibrium.[5]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[5]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Non-specific binding is determined in the presence of a high concentration of unlabeled diltiazem.[5]
Patch-Clamp Electrophysiology for Calcium Current Measurement
Objective: To measure the inhibitory effect of this compound on voltage-gated calcium currents (ICa).
Materials:
-
Isolated cells expressing L-type calcium channels (e.g., snail neurons, cardiomyocytes, or a suitable cell line)
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Glass micropipettes
-
Internal (pipette) and external solutions with appropriate ionic compositions
-
This compound
-
Diltiazem
Procedure:
-
Cell Preparation: Isolate and culture the desired cells on coverslips.
-
Whole-Cell Patch-Clamp Configuration: Form a high-resistance (giga-ohm) seal between the micropipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit L-type calcium channel currents. This typically involves holding the cell at a negative potential (e.g., -80 mV) and then depolarizing to a potential that activates the channels (e.g., 0 mV).
-
Drug Application: Perfuse the cell with the external solution containing varying concentrations of this compound or diltiazem.
-
Data Recording and Analysis: Record the calcium currents before and after drug application. Measure the peak current amplitude and calculate the percentage of inhibition for each concentration. Fit the data to a dose-response curve to determine the IC50 value.[5]
In Vitro Vasodilation Assay
Objective: To assess the vasodilator effect of this compound on isolated arterial rings.
Materials:
-
Isolated arteries (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (physiological salt solution)
-
Vasoconstrictor agent (e.g., potassium chloride, phenylephrine)
-
This compound
-
Diltiazem
Procedure:
-
Tissue Preparation: Dissect the artery and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Induce a sustained contraction with a vasoconstrictor agent.
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add increasing concentrations of this compound or diltiazem cumulatively to the organ bath.
-
Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curves and calculate the EC50 values (the concentration that produces 50% of the maximal relaxation).
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of this compound's activity.
Conclusion
The in vitro data clearly demonstrate that this compound is a pharmacologically active metabolite of diltiazem. While its potency is lower than the parent compound, it retains the same mechanism of action by blocking L-type voltage-gated calcium channels.[4][5] This activity contributes to the overall therapeutic effects of diltiazem. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals investigating the pharmacology of diltiazem and its metabolites, and for the development of new cardiovascular therapies. Further in vitro studies could explore the selectivity of this compound for different subtypes of calcium channels and its effects on other cellular signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Buy rac-cis-Desacetyl Diltiazem Hydrochloride | 23515-45-9 [smolecule.com]
- 8. DailyMed - DILTIAZEM HYDROCHLORIDE capsule, extended release [dailymed.nlm.nih.gov]
Desacetyl Diltiazem: A Comprehensive Technical Guide on its Role as a Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diltiazem (B1670644), a cornerstone in the management of cardiovascular diseases, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, Desacetyl Diltiazem is a primary and pharmacologically active metabolite that significantly contributes to the parent drug's therapeutic efficacy. This technical guide provides an in-depth exploration of this compound, focusing on its mechanism of action as a calcium channel antagonist, its pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies for its characterization. Quantitative data are presented in structured tables for clear comparison, and key biological pathways and experimental workflows are illustrated with diagrams to facilitate understanding.
Introduction
Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic effects stem from its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells.[1][3] Following oral administration, Diltiazem undergoes significant first-pass metabolism, with deacetylation being a major biotransformation pathway, leading to the formation of this compound.[4][5] This metabolite is not an inactive byproduct; it retains considerable pharmacological activity as a calcium channel antagonist and contributes to the overall therapeutic effect of Diltiazem.[4][6] A thorough understanding of this compound's properties is therefore crucial for a comprehensive view of Diltiazem's pharmacology and for the development of new cardiovascular therapies.
Mechanism of Action
Both Diltiazem and its active metabolite, this compound, exert their pharmacological effects by blocking L-type voltage-gated calcium channels.[5][7] These channels are critical for excitation-contraction coupling in cardiac and vascular smooth muscle.[8] By binding to the α1 subunit of the L-type calcium channel, this compound inhibits the influx of extracellular calcium ions, leading to a decrease in intracellular calcium concentration.[6][7] This reduction in intracellular calcium results in vascular smooth muscle relaxation (vasodilation) and a decrease in myocardial contractility (negative inotropy) and heart rate (negative chronotropy).[9][10]
Signaling Pathway of Vasodilation
The primary mechanism by which this compound induces vasodilation is through the inhibition of calcium influx in vascular smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.
Caption: Signaling pathway of this compound-induced vasodilation.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a comparative perspective with its parent compound, Diltiazem.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound (M1) | pIC50 (-log IC50) for [3H]diltiazem binding | 6.72 | Rat cerebral cortex | [11] |
| Diltiazem | pIC50 (-log IC50) for [3H]diltiazem binding | 6.87 | Rat cerebral cortex | [11] |
| Diltiazem | IC50 for Ang II-induced elevation of [3H]thymidine incorporation | 6.6 +/- 2.8 x 10⁻⁶ M | Vascular Smooth Muscle Cells | [12] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.
Table 2: Comparative Pharmacokinetic Parameters in Healthy Adult Males (Single 120 mg Oral Dose)
| Parameter | Diltiazem | This compound | N-demethyldiltiazem | Reference |
| Peak Plasma Concentration (Cmax) (ng/mL) | 174.3 ± 72.7 | 14.9 ± 3.3 | 42.6 ± 10.0 | [4] |
| Apparent Half-life (t1/2) (h) | 6.5 ± 1.4 | 18 ± 6.2 | 9.4 ± 2.2 | [4] |
| Unbound Fraction in Plasma | 0.254 ± 0.027 | 0.230 ± 0.021 | 0.323 ± 0.035 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Isolated Aortic Ring Assay for Vasodilatory Effects
This ex vivo method assesses the vasorelaxant properties of a compound on arterial smooth muscle.
Objective: To determine the concentration-response curve and potency (EC50) of this compound in inducing relaxation of pre-contracted aortic rings.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.
-
Immediately place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
-
Experimental Setup:
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
Apply an optimal resting tension (e.g., 1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, induce a sustained contraction with a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 10⁻⁶ M) or potassium chloride (KCl).
-
Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest is covered.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the curve using non-linear regression analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alternative splicing modulates diltiazem sensitivity of cardiac and vascular smooth muscle Cav1.2 calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Desacetyl Diltiazem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem (B1670644), a widely prescribed calcium channel blocker, undergoes extensive metabolism, leading to the formation of several metabolites. Among these, desacetyl diltiazem is a primary and pharmacologically active metabolite that significantly contributes to the parent drug's overall therapeutic effects. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound, including its formation, distribution, metabolism, and excretion. This document details quantitative pharmacokinetic parameters, outlines experimental protocols for its analysis, and provides visual representations of its metabolic pathway and a typical experimental workflow.
Introduction
Diltiazem is a benzothiazepine (B8601423) derivative that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells. This action results in vasodilation and a negative chronotropic effect, making it effective in the management of hypertension, angina pectoris, and certain arrhythmias. Following oral administration, diltiazem is well-absorbed but undergoes significant first-pass metabolism in the liver, with a bioavailability of approximately 40%.[1][2] A key step in its biotransformation is deacetylation to form this compound. This metabolite is not only present in significant concentrations in the plasma but also retains a notable fraction of the pharmacological activity of the parent compound, contributing to its overall clinical efficacy.[2][3] A thorough understanding of the pharmacokinetics of this compound is therefore crucial for optimizing diltiazem therapy and for the development of new drug candidates.
Metabolism of Diltiazem to this compound
The primary pathway for the formation of this compound from diltiazem is through hydrolysis of the acetyl group, a reaction catalyzed by carboxylesterases.[4] This conversion occurs predominantly in the liver.[4] this compound is itself subject to further metabolism, primarily through N-demethylation and O-demethylation, leading to the formation of other secondary metabolites.[5] The key enzymes involved in the overall metabolism of diltiazem and its metabolites are part of the cytochrome P450 (CYP) family, particularly CYP3A4 and to a lesser extent, CYP2D6.[5][6]
Pharmacokinetic Profile of this compound
Absorption and Formation
This compound is formed rapidly following the administration of diltiazem.[7] It is consistently detected in plasma, with its concentration levels being approximately 10% to 20% of the parent drug, diltiazem.[2][8][9]
Distribution
Like its parent compound, this compound is bound to plasma proteins. The unbound fraction of this compound in plasma is approximately 0.230, which is comparable to that of diltiazem.[10] Diltiazem itself is 70% to 80% bound to plasma proteins.[1][2]
Metabolism and Elimination
This compound has a notably longer elimination half-life than diltiazem.[10][11] While the plasma elimination half-life of diltiazem is approximately 3.0 to 4.5 hours, the apparent half-life of this compound is significantly longer, around 18 hours.[2][10] The renal clearance of this compound is low and does not appear to involve active secretion.[10] The systemic exposure to this compound can be significantly influenced by genetic polymorphisms in metabolizing enzymes, such as CYP2D6. Individuals who are poor metabolizers for CYP2D6 have been shown to have a more than five-fold higher systemic exposure to this compound compared to extensive metabolizers.[12]
Pharmacological Activity
This compound is a pharmacologically active metabolite that contributes to the overall therapeutic effect of diltiazem. It is reported to be 25% to 50% as potent as diltiazem in its coronary vasodilatory effects.[2][5][8][9]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative pharmacokinetic parameters for this compound and its parent drug, diltiazem, from a study in healthy adult males who received a single 120 mg oral dose of diltiazem.[10]
Table 1: Peak Plasma Concentrations and Half-Lives
| Compound | Peak Plasma Concentration (Cmax) (ng/mL) | Apparent Half-Life (t½) (hours) |
| Diltiazem | 174.3 ± 72.7 | 6.5 ± 1.4 |
| This compound | 14.9 ± 3.3 | 18 ± 6.2 |
| N-demethyldiltiazem | 42.6 ± 10.0 | 9.4 ± 2.2 |
Data are presented as mean ± SD.
Table 2: Plasma Protein Binding
| Compound | Unbound Fraction in Plasma |
| Diltiazem | 0.254 ± 0.027 |
| This compound | 0.230 ± 0.021 |
| N-demethyldiltiazem | 0.323 ± 0.035 |
Data are presented as mean ± SD.
Experimental Protocols
Quantification of this compound in Plasma using HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of diltiazem and this compound in plasma.
5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., diazepam) and 0.5 mL of 0.1 M ammonium (B1175870) dihydrogen phosphate (B84403). Vortex to mix.
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 3 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge sequentially with 3 mL of ultrapure water and then 3 mL of 5% methanol in water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 3 mL of a methanolic solution containing 2-5% ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the HPLC mobile phase.
5.1.2. HPLC Conditions
-
Column: Spherisorb C18 (or equivalent), 5 µm particle size.
-
Mobile Phase: A mixture of acetate (B1210297) buffer and acetonitrile (B52724) (e.g., 650:350 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength of 240 nm.
-
Injection Volume: 50 µL.
-
Quantification: Peak area ratios of the analytes to the internal standard are used to construct a calibration curve for quantification.
In Vitro Metabolism using Liver Microsomes
This protocol outlines a general procedure to study the metabolism of diltiazem to this compound using human liver microsomes.
-
Thawing: Thaw pooled human liver microsomes on ice.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Liver microsomes (final protein concentration of 0.5-1.0 mg/mL)
-
Diltiazem (substrate, e.g., 1-10 µM final concentration)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of this compound and other metabolites using a validated analytical method such as LC-MS/MS.
Visualizations
Metabolic Pathway of Diltiazem
Caption: Metabolic pathway of Diltiazem to this compound and further metabolites.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for a human pharmacokinetic study of this compound.
Conclusion
This compound is a clinically relevant, active metabolite of diltiazem with a distinct pharmacokinetic profile characterized by a prolonged half-life compared to the parent drug. Its formation and subsequent metabolism are influenced by various enzymes, and its plasma concentrations can be affected by genetic factors. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug development and pharmacology, facilitating a deeper understanding of the disposition and therapeutic contribution of this important metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of diltiazem. III. Oxidative deamination of diltiazem in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcpa.in [ijcpa.in]
- 7. researchgate.net [researchgate.net]
- 8. Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ex Vivo Intestinal Sacs to Assess Mucosal Permeability in Models of Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biotransformation of Diltiazem to Desacetyl Diltiazem: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem (B1670644), a widely prescribed calcium channel blocker, undergoes extensive metabolism in the body, with deacetylation to its active metabolite, desacetyl diltiazem, being a key pathway. This biotransformation is primarily mediated by carboxylesterases, a superfamily of serine hydrolases. Understanding the nuances of this metabolic process is critical for drug development, as inter-individual variability in enzyme activity can significantly impact the drug's efficacy and safety profile. This technical guide provides a comprehensive overview of the biotransformation of diltiazem to this compound, including the enzymatic kinetics, detailed experimental protocols for its study, and the regulatory signaling pathways involved.
Introduction
Diltiazem is a benzothiazepine (B8601423) derivative that exerts its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells.[1] Its metabolism is complex, involving N-demethylation, O-demethylation, and deacetylation.[2] The deacetylation pathway, resulting in the formation of this compound, is of particular interest as this metabolite retains significant pharmacological activity, contributing to the overall therapeutic effect of the parent drug.[1] The primary enzymes responsible for this hydrolytic conversion are carboxylesterases (CES), with CES1 and CES2 being the most prominent isoforms in humans.[3] This guide will delve into the core aspects of this biotransformation, providing researchers with the necessary information to design and conduct robust in vitro and in vivo studies.
Enzymatic Biotransformation of Diltiazem to this compound
The conversion of diltiazem to this compound is a hydrolysis reaction catalyzed by carboxylesterases, which are predominantly found in the liver and intestines.[4] While multiple enzymes may contribute, this section focuses on the key players and their kinetic properties.
Key Enzymes Involved
The deacetylation of diltiazem is primarily carried out by carboxylesterases. In rats, the highest deacetylase activity is found in the liver's microsomal fraction.[4] In humans, both CES1 and CES2 are involved in drug metabolism.[3] CES1 is the predominant form in the liver, while CES2 is highly expressed in the small intestine.[3] The substrate specificity of these enzymes is distinct; hCE-1 generally hydrolyzes substrates with a small alcohol group and a large acyl group, whereas hCE-2 prefers substrates with a large alcohol group and a small acyl group.[3]
Enzyme Kinetics
Understanding the kinetic parameters of the deacetylation reaction is crucial for predicting the rate of metabolite formation and the potential for drug-drug interactions. The following table summarizes the available kinetic data for diltiazem deacetylation.
| Parameter | Value | Species | Tissue | Enzyme Fraction | Citation |
| Km | 0.17 x 10⁻³ M | Rat | Liver | Microsomes | [4] |
| Vmax | 0.013 µmol/mg of protein/min | Rat | Liver | Microsomes | [4] |
Inhibitors of Diltiazem Deacetylase Activity
Several compounds have been shown to inhibit the deacetylation of diltiazem. This information is critical for assessing the potential for drug-drug interactions.
| Inhibitor | Concentration | % Inhibition | Species | Enzyme Fraction | Citation |
| Mercuric chloride | 0.6 x 10⁻³ M | 53% | Rat | Liver Microsomes | [4] |
| Silver nitrate | 0.6 x 10⁻³ M | 76% | Rat | Liver Microsomes | [4] |
| Cupric chloride | 0.6 x 10⁻³ M | 81% | Rat | Liver Microsomes | [4] |
| Cadmium sulfate | 6.7 x 10⁻⁸ M | 40% | Rat | Liver Microsomes | [4] |
| Bis-p-nitrophenylphosphate | 10⁻⁶ M | 69% | Rat | Liver Microsomes | [4] |
| Diisopropyl fluorophosphate | 10⁻⁶ M | 100% | Rat | Liver Microsomes | [4] |
| Eserine sulfate | 2.2 x 10⁻⁴ M | 83% | Rat | Liver Microsomes | [4] |
| Disulfiram | 10⁻³ M | 29% | Rat | Liver Microsomes | [4] |
| Aspirin | 10⁻³ M | 21% | Rat | Liver Microsomes | [4] |
Experimental Protocols
This section provides detailed methodologies for the in vitro study of diltiazem deacetylation and the quantification of diltiazem and this compound.
In Vitro Diltiazem Deacetylation Assay Using Liver Microsomes
This protocol describes a typical in vitro experiment to determine the rate of this compound formation in rat or human liver microsomes.
Materials:
-
Diltiazem hydrochloride
-
Liver microsomes (rat or human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (e.g., verapamil)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL protein), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate Reaction: Start the reaction by adding diltiazem (at various concentrations to determine kinetics) to the incubation mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 0, 5, 10, 20, 30 minutes). The incubation time should be within the linear range of product formation.[4]
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for analysis of this compound formation.
HPLC-UV Method for Quantification of Diltiazem and this compound
This protocol outlines a robust HPLC-UV method for the simultaneous quantification of diltiazem and its primary metabolite, this compound.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH 4.5) in a ratio of 35:65 (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 237 nm |
Sample Preparation:
-
To 1 mL of plasma or in vitro sample, add the internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of n-hexane and isoamyl alcohol).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Standard Curve Preparation: Prepare a series of calibration standards of diltiazem and this compound in the appropriate matrix (e.g., plasma or buffer) and process them in the same way as the samples. Plot the peak area ratio of the analyte to the internal standard against the concentration to generate a standard curve.
Visualization of Pathways and Workflows
Diltiazem Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of diltiazem, highlighting the deacetylation to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Tissue-Specific Carboxylesterase Expression by Pregnane X Receptor and Constitutive Androstane Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deacetylation of diltiazem by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem (B1670644), a benzothiazepine (B8601423) calcium channel blocker, is a cornerstone in the management of cardiovascular diseases, including hypertension and angina. Its therapeutic efficacy and potential for drug-drug interactions are significantly influenced by its extensive hepatic metabolism. This technical guide provides a comprehensive analysis of the primary metabolic pathways of diltiazem, focusing on the enzymatic reactions, resultant metabolites, and their pharmacological activities. Quantitative pharmacokinetic data are summarized, and detailed experimental protocols for studying diltiazem metabolism are provided. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the biotransformation of this critical cardiovascular drug.
Introduction
Diltiazem undergoes significant first-pass metabolism in the liver, leading to a relatively low oral bioavailability of approximately 40%.[1] The primary metabolic routes are N-demethylation, O-demethylation, and deacetylation, which are catalyzed by cytochrome P450 (CYP) enzymes and esterases.[1][2] These metabolic processes result in the formation of several pharmacologically active and inactive metabolites that contribute to the overall therapeutic and side-effect profile of diltiazem. A thorough understanding of these pathways is crucial for predicting drug interactions, understanding inter-individual variability in patient response, and guiding the development of new chemical entities with improved metabolic stability.
Primary Metabolic Pathways
The biotransformation of diltiazem is a multi-step process involving several key enzymatic reactions. The chemical structure of diltiazem and the sites of metabolic modification are illustrated in the pathway diagrams below.
N-Demethylation
N-demethylation is a major metabolic pathway for diltiazem, primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][3] This reaction involves the removal of a methyl group from the tertiary amine, leading to the formation of N-desmethyl diltiazem (N-monodemethyldiltiazem), a principal active metabolite.[2]
O-Demethylation
O-demethylation of diltiazem is mediated by the CYP2D6 isoenzyme.[1] This pathway involves the removal of a methyl group from the methoxy (B1213986) phenyl moiety, resulting in the formation of O-desmethyl diltiazem.
Deacetylation
Deacetylation is another significant metabolic route, catalyzed by esterases, leading to the formation of desacetyl diltiazem.[1][4] This metabolite is pharmacologically active, possessing coronary vasodilatory properties.[4]
Secondary Metabolism
The primary metabolites of diltiazem can undergo further biotransformation. For instance, this compound can be N-demethylated to form N-desmethylthis compound.[2] These subsequent metabolic steps contribute to the complex profile of diltiazem metabolites found in plasma and urine.
Quantitative Data
Pharmacokinetic Parameters of Diltiazem and its Major Metabolites
The following table summarizes key pharmacokinetic parameters for diltiazem and its primary active metabolites.
| Parameter | Diltiazem | N-desmethyl diltiazem | This compound | N-desmethylthis compound |
| Elimination Half-life (t½) | 3.0 - 4.5 hours[5] | Similar to diltiazem[6][7] | Longer than diltiazem[6][7] | Longer than diltiazem[6] |
| Peak Plasma Concentration (Cmax) after 120 mg oral dose | 174.3 ± 72.7 ng/mL[8] | 42.6 ± 10.0 ng/mL[8] | 14.9 ± 3.3 ng/mL[8] | - |
| Plasma Protein Binding | 70% - 80%[5] | - | - | - |
| Relative Potency (Coronary Vasodilation) | 100% | - | 25% - 50%[9] | - |
In Vitro Enzyme Inhibition Data
The following table presents the half-maximal inhibitory concentration (IC50) values of diltiazem and its metabolites against specific pharmacological targets.
| Compound | Target/Assay | IC50 |
| Diltiazem | [3H]diltiazem binding | pIC50 = 6.87[10] |
| This compound (M1) | [3H]diltiazem binding | pIC50 = 6.72[10] |
| N-desmethyl diltiazem (MA) | [3H]diltiazem binding | pIC50 = 6.49[10] |
| N-desmethyl, desacetyl-diltiazem (M2) | [3H]diltiazem binding | pIC50 = 6.03[10] |
| O-desmethyl, this compound (M4) | [3H]diltiazem binding | pIC50 = 5.51[10] |
| N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6) | [3H]diltiazem binding | pIC50 = 5.33[10] |
| Diltiazem | Simvastatin (B1681759) metabolism (co-incubation) | 110-127 µM[11] |
| Diltiazem | Simvastatin metabolism (pre-incubation) | 21-27 µM[11] |
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the metabolism of diltiazem and identify the cytochrome P450 enzymes involved.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Diltiazem hydrochloride
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (e.g., diazepam) for HPLC analysis
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6) for reaction phenotyping
Procedure:
-
Incubation: Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes (0.2-0.5 mg/mL protein), diltiazem (at various concentrations, e.g., 1-100 µM), and the NADPH regenerating system.
-
Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a specified incubation time (e.g., 30-60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using a validated HPLC method to quantify the disappearance of the parent drug and the formation of metabolites.
-
Reaction Phenotyping: To identify the specific CYP enzymes responsible for diltiazem metabolism, incubate diltiazem with individual recombinant human CYP enzymes and follow the same procedure.
HPLC Analysis of Diltiazem and its Metabolites in Plasma
Objective: To quantify the concentrations of diltiazem and its major metabolites in human plasma samples.
Materials:
-
Human plasma samples
-
Diltiazem, N-desmethyl diltiazem, and this compound analytical standards
-
Internal standard (e.g., loxapine (B1675254) or diazepam)[12][13]
-
Extraction solvent (e.g., hexane:isopropanol (98:2) or hexane:chloroform:isopropanol (60:40:5))[12][13]
-
HPLC system with a UV or mass spectrometric detector
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation: To a plasma sample (e.g., 1 mL), add the internal standard and the extraction solvent. Vortex mix thoroughly to extract the analytes.
-
Extraction: Centrifuge the mixture to separate the organic and aqueous layers. Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Chromatography:
-
Quantification: Construct a calibration curve using the analytical standards. Determine the concentrations of diltiazem and its metabolites in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
Metabolic Pathways
Caption: Primary metabolic pathways of Diltiazem.
In Vitro Metabolism Experimental Workflow
Caption: Experimental workflow for in vitro metabolism of Diltiazem.
Plasma Sample Analysis Workflow
Caption: Workflow for the analysis of Diltiazem in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 13. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Cytochrome P450 3A4 in the Metabolism of Desacetyl Diltiazem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem (B1670644), a widely prescribed calcium channel blocker, undergoes extensive first-pass metabolism to several metabolites, including desacetyl diltiazem (M1), which retains pharmacological activity. Understanding the metabolic fate of this compound is crucial for predicting drug-drug interactions, inter-individual variability in clinical response, and optimizing therapeutic regimens. While cytochrome P450 3A4 (CYP3A4) is a key enzyme in the metabolism of the parent drug, diltiazem, its role in the subsequent metabolism of this compound is more nuanced. This technical guide provides an in-depth analysis of the role of CYP3A4 in this compound metabolism, with a critical comparison to other implicated enzymes, particularly CYP2D6. We present a compilation of quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the metabolic pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
Introduction
Diltiazem is metabolized in the liver through several pathways, including N-demethylation, O-demethylation, and deacetylation. The deacetylation of diltiazem, mediated by esterases, leads to the formation of this compound (M1). This compound is an active metabolite, possessing coronary vasodilatory properties.[1] The plasma concentrations of this compound can be significant, reaching 10% to 20% of the parent drug levels.[2] Therefore, its subsequent metabolism is a key determinant of the overall pharmacokinetics and pharmacodynamics of diltiazem therapy. This guide focuses on the enzymatic pathways responsible for the clearance of this compound, with a particular emphasis on the role of CYP3A4.
Diltiazem and this compound Metabolic Pathways
Diltiazem is primarily metabolized by CYP3A4-mediated N-demethylation and esterase-mediated deacetylation.[3][4] this compound itself is further metabolized through N-demethylation and O-demethylation. The key enzymes involved in the metabolism of this compound are CYP3A4 and CYP2D6.
References
- 1. researchgate.net [researchgate.net]
- 2. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Desacetyl-Diltiazem Displays Severalfold Higher Affinity to CYP 2 D 6 Compared with CYP 3 A 4 | Semantic Scholar [semanticscholar.org]
- 4. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and History of Desacetyl Diltiazem: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diltiazem (B1670644), a cornerstone in the management of cardiovascular diseases, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, Desacetyl Diltiazem has emerged as a significant contributor to the parent drug's overall pharmacological profile. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound. It details the metabolic pathway leading to its formation, its comparative pharmacological activity, and the analytical techniques developed for its quantification. This document serves as a critical resource for professionals in drug development and cardiovascular research, offering in-depth data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this pivotal metabolite.
Introduction: The Emergence of a Key Metabolite
Diltiazem, a benzothiazepine (B8601423) calcium channel blocker, was first approved for medical use in the United States in 1982.[1] It is widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[2] Early in its clinical development, it was understood that diltiazem undergoes significant first-pass metabolism in the liver.[2][3] This metabolic process, primarily involving deacetylation, N-demethylation, and O-demethylation, results in the formation of several metabolites.[3][4]
The discovery of this compound as a major and pharmacologically active metabolite was a crucial step in understanding the complete therapeutic profile of diltiazem.[5] Studies revealed that this compound is present in plasma at levels of 10% to 20% of the parent drug and exhibits significant coronary vasodilatory effects.[6] This finding underscored the importance of considering the activity of metabolites when evaluating the overall efficacy and pharmacokinetics of a drug.
The Metabolic Journey: Formation of this compound
The primary pathway for the formation of this compound from its parent compound, diltiazem, is through a hydrolysis reaction. This biotransformation is catalyzed by carboxylesterases, which cleave the acetyl group from the diltiazem molecule.[5]
Pharmacological Profile: A Comparative Analysis
This compound, while being a metabolite, retains a notable portion of the pharmacological activity of diltiazem, acting as a calcium channel blocker with vasodilatory and hypotensive effects.[7][8] However, there are quantitative differences in their potency. Generally, this compound is considered to be 25% to 50% as potent as diltiazem in its coronary vasodilatory effects.[6][7]
Data Presentation
The following tables summarize key quantitative data comparing the pharmacological and pharmacokinetic parameters of diltiazem and its primary active metabolite, this compound.
Table 1: Comparative In Vitro Potency on Vascular Smooth Muscle
| Compound | Tissue Preparation | Agonist | IC50 (µM) | Relative Potency (Diltiazem = 1) |
| Diltiazem | Hamster Aorta | KCl | 0.98 ± 0.47 | 1.00 |
| This compound | Hamster Aorta | KCl | 2.46 ± 0.38 | ~0.40 |
Data sourced from a comparative study on the Ca2+ antagonistic activity of diltiazem and its metabolites.[7][9]
Table 2: Comparative Pharmacokinetic Parameters in Humans (Single 120 mg Oral Dose)
| Parameter | Diltiazem | This compound | N-demethyldiltiazem |
| Peak Plasma Concentration (Cmax) (ng/mL) | 174.3 ± 72.7 | 14.9 ± 3.3 | 42.6 ± 10.0 |
| Elimination Half-life (t1/2) (h) | 6.5 ± 1.4 | 18 ± 6.2 | 9.4 ± 2.2 |
| Protein Binding (unbound fraction) | 0.254 ± 0.027 | 0.230 ± 0.021 | 0.323 ± 0.035 |
Values are represented as mean ± standard deviation.[10]
The longer elimination half-life of this compound suggests it may contribute to the sustained therapeutic effects observed after the administration of diltiazem.[10]
Mechanism of Action: Shared Signaling Pathway
Both diltiazem and this compound exert their pharmacological effects by inhibiting the influx of calcium (Ca2+) ions during membrane depolarization of cardiac and vascular smooth muscle.[5][7] They primarily target L-type calcium channels, leading to a decrease in intracellular calcium concentration. This results in the relaxation of vascular smooth muscle, causing vasodilation and a reduction in blood pressure, as well as a decrease in myocardial contractility and heart rate.[7][11]
Experimental Protocols: Methodologies for Analysis
The identification and quantification of this compound have been crucial for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) has been the primary analytical technique employed for this purpose.
Protocol for Simultaneous Determination of Diltiazem and this compound in Plasma
This protocol is a representative example of a validated HPLC method for the simultaneous quantification of diltiazem and this compound.
Objective: To separate and quantify Diltiazem and this compound in a biological matrix.
Materials and Reagents:
-
HPLC system with UV detector
-
C18 column (e.g., Waters µBondapak C18, 5µm, 4.6 x 250mm)
-
Acetonitrile (HPLC grade)
-
Sodium acetate (B1210297) buffer (0.1 M)
-
Camphorsulfonic acid
-
Hydrochloric acid (0.1 M)
-
Diltiazem and this compound reference standards
-
Internal standard (e.g., diazepam)
-
Solid-phase extraction (SPE) cartridges (C18)
Chromatographic Conditions:
-
Mobile Phase: A mixture of 650 mL of 0.1 M sodium acetate buffer (containing 0.5 g camphorsulfonic acid, with pH adjusted to 6.3 with 0.1 M HCl) and 350 mL of acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: Ambient.
-
Detection Wavelength: 240 nm.[12]
-
Injection Volume: 20 µL.[12]
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated with an internal standard) onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes (Diltiazem and this compound) with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standards.
-
Determine the concentration of Diltiazem and this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.
Synthesis of this compound
The synthesis of this compound is primarily undertaken for its use as a reference standard in analytical methods and for pharmacological studies. A common synthetic route involves the N-alkylation of the precursor, cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.
A representative synthesis involves dissolving the hydroxy lactam precursor in ethyl acetate, followed by the addition of 2-(dimethylamino) ethyl chloride hydrochloride and potassium carbonate. The mixture is then refluxed, and the resulting N-alkylated product, this compound, is purified via chromatography.[13]
Conclusion
The discovery and characterization of this compound have been instrumental in providing a more complete understanding of the pharmacology of diltiazem. As a pharmacologically active metabolite with a distinct pharmacokinetic profile, its contribution to the overall therapeutic effect of the parent drug is undeniable. The development of robust analytical methods for its quantification has enabled detailed studies of its disposition and activity. For researchers and professionals in drug development, a thorough appreciation of the properties and history of this compound is essential for the continued optimization of calcium channel blocker therapy and the design of future cardiovascular drugs.
References
- 1. US5968552A - Diltiazem hydrochloride formulation - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DailyMed - DILTIAZEM HYDROCHLORIDE capsule, extended release [dailymed.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plasma concentrations of diltiazem and desacetyldiltiazem in an overdose situation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijcpa.in [ijcpa.in]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. This compound HCL synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Receptor Binding Affinity of Desacetyl Diltiazem
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diltiazem (B1670644), a benzothiazepine (B8601423) calcium channel blocker, is a cornerstone in the management of cardiovascular diseases. Its therapeutic efficacy is primarily attributed to its ability to inhibit L-type calcium channels. Following administration, diltiazem undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including desacetyl diltiazem (M1). Understanding the receptor binding affinity of these metabolites is paramount for a comprehensive pharmacological profile of diltiazem and for elucidating their contribution to the overall therapeutic effect. This technical guide provides a detailed analysis of the receptor binding affinity of this compound, supported by quantitative data, comprehensive experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Receptor Binding Affinity Data
The binding affinity of this compound and other major metabolites of diltiazem has been quantified through competitive radioligand binding assays. These studies typically utilize [3H]diltiazem as the radioligand and measure the ability of unlabeled diltiazem and its metabolites to displace it from its binding site on L-type calcium channels in tissues such as the rat cerebral cortex. The data consistently demonstrates that this compound retains significant, albeit slightly reduced, binding affinity for the diltiazem binding site compared to the parent compound.
The following table summarizes the key quantitative data from in vitro studies, providing a clear comparison of the binding affinities. A higher pIC50 value (the negative logarithm of the IC50) indicates a higher binding affinity.
| Compound | pIC50 (-log IC50 [M]) | IC50 (nM) | Reference |
| Diltiazem | 6.87 | 135 | [1][2] |
| This compound (M1) | 6.72 | 191 | [1][2] |
| N-desmethyl Diltiazem (MA) | 6.49 | 324 | [1][2] |
| N-desmethyl, desacetyl-Diltiazem (M2) | 6.03 | - | [1] |
| O-desmethyl, this compound (M4) | 5.51 | - | [1] |
| N-desmethyl, O-desmethyl, desacetyl-Diltiazem (M6) | 5.33 | - | [1] |
Data sourced from studies on [3H]diltiazem binding to rat cerebral cortex membranes.[1][2]
Experimental Protocols
The following section details the methodologies for the key experiments cited in the quantitative data presentation.
Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of diltiazem and its metabolites to the L-type calcium channel using a competitive radioligand binding assay with [3H]diltiazem.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds for the inhibition of [3H]diltiazem binding.
Materials:
-
Rat cerebral cortex membranes (source of L-type calcium channels)
-
[3H]diltiazem (radioligand)
-
Unlabeled diltiazem and its metabolites (competitors)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to isolate the crude membrane fraction. The resulting pellet is washed and resuspended in the incubation buffer.
-
Incubation: The membrane suspension is incubated with a fixed concentration of [3H]diltiazem and varying concentrations of the unlabeled competitor (diltiazem or its metabolites).
-
Determination of Non-specific Binding: A set of tubes containing a high concentration of unlabeled diltiazem is included to determine the level of non-specific binding.
-
Equilibrium: The incubation mixture is maintained at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.[1]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed quickly with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition curves. The affinity of the competitor (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Signaling Pathway and Mechanism of Action
Diltiazem and its active metabolite, this compound, exert their therapeutic effects by modulating the function of L-type calcium channels.[3][4] These channels are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells, which triggers muscle contraction.[4][5]
By binding to a specific site on the α1 subunit of the L-type calcium channel, diltiazem and this compound allosterically modulate the channel's conformation, leading to a decrease in the probability of channel opening and a reduction in calcium influx.[6][7][8] This results in vasodilation of peripheral arteries and coronary arteries, a decrease in heart rate, and a reduction in myocardial contractility.[4][]
The following diagram illustrates the signaling pathway of L-type calcium channels and the inhibitory action of diltiazem and its metabolites.
L-type calcium channel signaling and diltiazem inhibition.
Experimental Workflow Visualization
The logical flow of a competitive radioligand binding assay is a critical component of understanding the data generated. The following diagram visualizes the key steps in this experimental workflow.
Workflow of a competitive radioligand binding assay.
Conclusion
The available data robustly indicates that this compound, a primary metabolite of diltiazem, exhibits significant binding affinity for the L-type calcium channel. Although its affinity is slightly lower than that of the parent compound, its presence in plasma suggests a tangible contribution to the overall pharmacological effect observed during diltiazem therapy.[1][10] A thorough understanding of the receptor binding profiles of diltiazem and its metabolites is crucial for optimizing drug development strategies and for the rational design of new therapeutic agents targeting L-type calcium channels. Further investigation into the functional consequences of this binding and the in vivo relevance of these metabolites will continue to be a key area of research.
References
- 1. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Molecular mechanism of diltiazem interaction with L-type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of diltiazem with an intracellularly accessible binding site on CaV1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for the Determination of Desacetyl Diltiazem
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetyl Diltiazem is the major active metabolite of Diltiazem, a widely used calcium channel blocker for the management of hypertension, angina, and certain heart rhythm disorders.[1] The accurate quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is critical for pharmacokinetic studies, quality control, and stability testing. This application note describes a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Diltiazem is known to be susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis, often leading to the formation of this compound.[2] Therefore, a stability-indicating analytical method that can resolve this compound from its parent drug and other potential degradation products is essential. This document provides a detailed protocol for the method development, validation, and application for the quantitative analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a robust analytical method.
| Property | Value | Reference |
| Chemical Name | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | [3] |
| Molecular Formula | C20H24N2O3S | [3] |
| Molecular Weight | 372.5 g/mol | [3] |
| Melting Point | 133 - 136°C | [4] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Water | [4] |
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound Hydrochloride (USP or equivalent), Diltiazem Hydrochloride (USP or equivalent).
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Acetate (B1210297) buffer, Triethylamine (TEA), Phosphoric acid, Hydrochloric acid (1N), Sodium hydroxide (B78521) (1N), Hydrogen peroxide (30%).
-
Solvents: HPLC grade water.
-
Sample: Bulk drug substance or pharmaceutical formulation containing Diltiazem.
Instrumentation and Chromatographic Conditions
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Diode Array Detector (DAD).
-
Chromatographic Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 150 mm x 4.6 mm, 5.0 µm) is recommended for efficient separation.[5][6]
-
Mobile Phase: A gradient mobile phase consisting of an aqueous buffer (e.g., 0.2% Triethylamine in water, pH adjusted with phosphoric acid) and an organic solvent (e.g., Acetonitrile) is typically used.[5] An isocratic mobile phase of acetate buffer and acetonitrile (650:350 v/v) has also been shown to be effective.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed.[1][5]
-
Detection Wavelength: The eluent should be monitored at 240 nm, a wavelength at which both Diltiazem and this compound exhibit significant absorbance.[2][5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 50°C) for improved peak shape and reproducibility.[2]
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Hydrochloride reference standard in a suitable diluent (e.g., mobile phase) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for the calibration curve (e.g., 1-20 µg/mL).
-
Sample Preparation (for Bulk Drug): Accurately weigh and dissolve the Diltiazem Hydrochloride bulk drug sample in the diluent to obtain a solution with a concentration within the calibration range.
-
Sample Preparation (for Pharmaceutical Formulations): For tablets, weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Diltiazem Hydrochloride and dissolve it in the diluent. The solution may require sonication and filtration through a 0.45 µm filter to remove excipients.[1]
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a Diltiazem Hydrochloride solution.
-
Acid Hydrolysis: Treat the sample solution with 1N HCl and heat at a controlled temperature (e.g., 70°C) for a specified duration.[2]
-
Base Hydrolysis: Treat the sample solution with 1N NaOH and heat at a controlled temperature (e.g., 70°C) for a specified duration.[2]
-
Oxidative Degradation: Treat the sample solution with 30% H2O2 at room temperature.
-
Thermal Degradation: Heat the solid drug substance or a solution of the drug at an elevated temperature.
-
Photolytic Degradation: Expose a solution of the drug to UV light.[2]
After the specified time, neutralize the acidic and basic solutions and dilute all samples to an appropriate concentration before injecting them into the HPLC system.
Method Validation
The developed analytical method must be validated according to ICH guidelines to demonstrate its reliability.
System Suitability
System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (for replicate injections) | ≤ 2.0% |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The chromatograms of the forced degradation samples should be examined to ensure that the peak for this compound is well-resolved from the Diltiazem peak and any other degradation products.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze a series of at least five concentrations of this compound working standard solutions.
-
Analysis: Plot a graph of peak area versus concentration and determine the correlation coefficient (r²).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.[1]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of this compound reference standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98-102%.[7]
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze the same samples on different days, by different analysts, or with different equipment.
-
Analysis: Calculate the relative standard deviation (% RSD) of the results.
-
Acceptance Criteria: The % RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Results: For this compound hydrochloride, LOD and LOQ have been reported to be 0.0633 µg/mL and 0.450 µg/mL, respectively.[1]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.
-
Analysis: Evaluate the effect on the system suitability parameters.
-
Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.
Data Presentation
The following tables summarize the expected quantitative data from the method validation experiments.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 5 | |
| 10 | |
| 15 | |
| 20 | |
| Correlation Coefficient (r²) | ≥ 0.998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | ||||
| 100% | ||||
| 120% |
Table 3: Precision Data
| Repeatability (% RSD) | Intermediate Precision (% RSD) |
| Concentration 1 | |
| Concentration 2 | |
| Concentration 3 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.0633 |
| LOQ | 0.450 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the development and validation of the analytical method for this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of a stability-indicating HPLC method for the quantitative determination of this compound. The described methodology is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis, stability studies, and pharmacokinetic research in the pharmaceutical industry. By following the outlined experimental procedures and validation criteria, researchers and scientists can ensure the generation of reliable and accurate analytical data for this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deacetyldiltiazem | C20H24N2O3S | CID 91638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound HCL CAS#: 75472-91-2 [m.chemicalbook.com]
- 5. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
Application Note: Quantification of Desacetyl Diltiazem using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantification of desacetyl diltiazem (B1670644), the major active metabolite of diltiazem, in human plasma and pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, offering a sensitive, specific, and robust analytical solution for pharmacokinetic studies, therapeutic drug monitoring, and quality control of diltiazem drug products. The described methodology is based on established and validated procedures, ensuring reliable and reproducible results.
Introduction
Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart rhythm disorders. It is extensively metabolized in the liver to several metabolites, with desacetyl diltiazem being the primary active metabolite. Monitoring the levels of both diltiazem and this compound is crucial for understanding the drug's pharmacokinetic profile and ensuring its therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique that provides the necessary selectivity and sensitivity for the simultaneous quantification of diltiazem and its metabolites in various biological and pharmaceutical matrices. This document outlines a comprehensive HPLC method for the determination of this compound.
Chemical Structures
Diltiazem and its primary active metabolite, this compound, share a similar core structure, with the key difference being the hydrolysis of the acetyl group in this compound.
Figure 1: Chemical structures of Diltiazem and this compound.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Reagents
-
Diltiazem Hydrochloride Reference Standard (USP or equivalent)
-
This compound Hydrochloride Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Acetate (analytical grade)
-
Acetic Acid (analytical grade)
-
Dibasic Sodium Phosphate (B84403) (analytical grade)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Diazepam (Internal Standard, analytical grade)
-
Water (HPLC grade, filtered and deionized)
-
Human Plasma (drug-free)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition 1[1] | Condition 2[2] |
| Column | Cyanopropylsilane (15 cm x 4.6 mm i.d.) | Waters µBondapak C18 (4.6 x 250mm, 5µm) |
| Mobile Phase | 45% Acetonitrile and 55% 0.05M Acetate Buffer (pH 4.0) | 650:350 (v/v) Acetate Buffer (0.1 M) and Acetonitrile (pH 6.3) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 239 nm | 240 nm |
| Column Temperature | 40°C | Ambient |
| Injection Volume | Not Specified | 20 µL |
| Internal Standard | Diazepam | Not Specified |
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of diltiazem HCl and this compound HCl reference standards into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 2 ng/mL to 200 ng/mL for the plasma assay and appropriate concentrations for pharmaceutical analysis (e.g., 1.5 µg/mL to 15 µg/mL).[2]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh about 10 mg of diazepam into a 10 mL volumetric flask, dissolve in, and dilute to volume with methanol.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with the mobile phase to a final concentration of 50 ng/mL.
Sample Preparation (Human Plasma)[1]
-
To 1 mL of human plasma in a centrifuge tube, add 50 µL of the internal standard working solution (Diazepam, 50 ng/mL).
-
Add 0.5 mL of 0.5M dibasic sodium phosphate (pH 7.4).
-
Add 5 mL of extraction solvent (1% 2-propanol in n-hexane).
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Sample Preparation (Pharmaceutical Formulation - Tablets)[3]
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of diltiazem and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.
Data Presentation
The quantitative data for the HPLC method validation parameters are summarized in the tables below.
Linearity and Range
| Analyte | Range[2] | Correlation Coefficient (r²)[2] |
| This compound | 1.50 - 15.0 µg/mL | 0.9998 |
| Diltiazem | 1.50 - 15.0 µg/mL | Not specified, but meets acceptance criteria (≥ 0.998) |
Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD)[2] | Limit of Quantification (LOQ)[2] |
| This compound | 0.0408 µg/mL | 0.2668 µg/mL |
| Diltiazem | 0.0633 µg/mL | 0.450 µg/mL |
A separate study reported a minimum detectable limit of 2 ng/mL of plasma for both diltiazem and this compound.[1]
Method Validation Summary
A comprehensive method validation should be performed according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), robustness, and stability. The provided data from the literature indicates that the described methods are linear, sensitive, and suitable for their intended purpose.[2][3]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for sample analysis and the logical relationship of the HPLC system components.
Figure 2: Experimental workflow for this compound quantification.
Figure 3: Logical relationship of HPLC system components.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound in various matrices. The detailed protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of diltiazem and its metabolites. The method's sensitivity and specificity make it well-suited for a range of applications, from early drug discovery to clinical trial sample analysis and routine quality control. Proper method validation is essential before implementation in a regulated environment.
References
Application Note: Quantification of Desacetyl Diltiazem in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of desacetyl diltiazem (B1670644), a primary active metabolite of diltiazem, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1] Three common sample preparation techniques—Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE)—are compared to provide flexibility for various laboratory needs.[1] The described UPLC-MS/MS method demonstrates high throughput and robustness, making it suitable for clinical and research applications requiring accurate measurement of desacetyl diltiazem.
Introduction
Diltiazem is a widely prescribed calcium channel blocker used in the treatment of hypertension and angina.[2][3] Its major active metabolite, this compound, requires accurate quantification in plasma to understand its contribution to the overall pharmacological effect and to conduct pharmacokinetic and bioequivalence studies.[1][3] The complex nature of plasma necessitates effective sample preparation to remove interfering substances like proteins and phospholipids, ensuring the accuracy and sensitivity of the analytical method.[1] This document provides a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
Materials and Reagents
-
Analytes and Internal Standard (IS):
-
This compound Hydrochloride (Reference Standard)
-
Diltiazem-d4 (Internal Standard)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC Grade)[4]
-
Ammonium acetate[5]
-
Formic acid
-
Phosphate (B84403) buffer (0.05 M, pH 7.4)[1]
-
Water (Ultrapure)
-
-
Biological Matrix:
-
Drug-free human plasma (with K2EDTA as anticoagulant)
-
Instrumentation
-
HPLC System: UPLC or equivalent system
-
Analytical Column: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) or equivalent[4][5]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]
Chromatographic and Mass Spectrometric Conditions
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Condition |
| Mobile Phase | 10 mM Ammonium acetate (B1210297) buffer and Acetonitrile (25:75, v/v)[4][5] |
| Flow Rate | 0.2 mL/min[4] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| MRM Transitions | |
| This compound | m/z 373.21 → 108.85[2][6] |
| Diltiazem-d4 (IS) | m/z 419.22 → 314.0[6][7] |
Sample Handling and Stability
Due to the potential for enzymatic degradation of diltiazem and its metabolites in plasma, specific handling procedures are recommended to ensure sample integrity.[2][8]
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., sodium heparin or K2EDTA).[2]
-
Immediate Cooling: Place blood collection tubes on an ice bath immediately after collection.[2]
-
Prompt Centrifugation: Centrifuge the blood samples as soon as possible (ideally within one hour of collection) at 4°C to separate the plasma.[2]
-
Stabilization: For long-term storage, it is recommended to add a stabilizer. Add 10 µL of a 0.1 M Sodium Fluoride (NaF) solution for every 1 mL of plasma to inhibit enzymatic activity.[6][7][9]
-
Storage: Immediately freeze plasma samples at -70°C or lower until analysis.[2]
Sample Preparation Protocols
Three different methods for plasma sample preparation are presented below. The choice of method may depend on factors such as desired sample cleanliness, throughput, and available resources.
Protocol 1: Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides clean extracts and high recovery rates.[1]
-
Cartridge Conditioning: Condition a cyanopropyl silica (B1680970) SPE cartridge (50 mg) by passing 1 mL of methanol followed by 1 mL of phosphate buffer (pH 7.4).[1]
-
Sample Pre-treatment: To 1.0 mL of plasma, add the internal standard solution.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of phosphate buffer (pH 7.4) to remove polar interferences.[1]
-
Elution: Elute this compound with 0.16 mL of methanol into a clean collection tube.[1]
-
Post-Elution: Pass 0.14 mL of buffer through the cartridge and collect it in the same tube.[1]
-
Analysis: Inject an aliquot of the final extract into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
PPT is a simple and rapid method suitable for high-throughput analysis.[1]
-
Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to the plasma sample.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).[1]
-
Vortexing: Vortex the mixture for 2-5 minutes.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[1]
-
Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that offers good recovery and clean extracts.[4]
-
Sample Aliquoting: To 500 µL of plasma in a clean tube, add the internal standard.[2]
-
Extraction: Add 2.5 mL of methyl-tert-butyl ether (MTBE) (a 5:1 ratio of solvent to plasma).[1]
-
Vortexing: Vortex the mixture for 2-5 minutes to ensure thorough mixing.[1]
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.[5]
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Method Validation and Performance
The UPLC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision.
Table 2: Comparison of Sample Preparation Methods
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | ~90%[1] | >80%[1] | 74.5%[1][4] |
| Matrix Effect | Generally lower[1] | Can be significant[1] | Variable[1] |
| Lower Limit of Quantification (LLOQ) | 0.15 ng/mL[6][7] | Not explicitly found | 0.24 ng/mL[4] |
| Throughput | Can be automated[1] | High[1] | Moderate[1] |
| Selectivity | High[1] | Low[1] | Moderate[1] |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.24 - 320.7 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99[5] |
| Intra-day Precision | < 10.0%[4] |
| Inter-day Precision | < 10.0%[4] |
| Accuracy | Within ±10.0%[4] |
| Total Run Time | 2.0 min[4] |
Visualized Workflows
Caption: Solid-Phase Extraction Workflow.
Caption: Protein Precipitation Workflow.
Caption: Liquid-Liquid Extraction Workflow.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The availability of three distinct sample preparation protocols offers flexibility to suit different laboratory requirements for throughput, sample cleanliness, and automation potential. The short chromatographic run time makes this method well-suited for high-throughput bioanalysis in support of clinical and pharmacokinetic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Determination of Diltiazem and its Metabolites in Plasma by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Application Note and Protocol for the Preparation of Desacetyl Diltiazem Hydrochloride Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desacetyl Diltiazem is the primary active metabolite of Diltiazem, a widely used calcium channel blocker for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3] As a significant metabolite, the accurate quantification of this compound is crucial in pharmacokinetic, pharmacodynamic, and toxicological studies. This necessitates the availability of a well-characterized this compound reference standard. This document provides a detailed protocol for the synthesis, purification, and comprehensive characterization of this compound Hydrochloride to serve as a reference standard in analytical and quality control laboratories.[3][4]
Materials and Equipment
-
Reagents: Diltiazem Hydrochloride, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Ethyl Acetate (B1210297), Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Water (deionized), Potassium Carbonate (K2CO3), 2-(dimethylamino)ethyl chloride hydrochloride, 2-aminothiophenol (B119425), cyclic sulfite (B76179), Fe3+-clay, xylene, and various buffer components.[5]
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, rotary evaporator, filtration apparatus, preparative High-Performance Liquid Chromatography (HPLC) system, analytical HPLC system with UV detector, Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) spectrometer, pH meter, and analytical balance.
Experimental Protocols
1. Synthesis of this compound Hydrochloride
This protocol is adapted from known synthetic routes for similar benzothiazepine (B8601423) derivatives.[5]
-
Step 1: Synthesis of cis-(+)-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.
-
To a flame-dried 25 mL two-necked round-bottom flask, add cyclic sulfite (1 mmol), Fe3+-clay (100 mg), and dry xylene (5 mL).
-
Stir the mixture under a nitrogen atmosphere.
-
Add freshly distilled 2-aminothiophenol (0.9 mmol) dropwise.
-
Reflux the reaction mixture for 12 hours.
-
After cooling, the crude product is purified by column chromatography to yield the hydroxy lactam.[5]
-
-
Step 2: N-alkylation to form this compound.
-
Dissolve the hydroxy lactam (0.54 mmol) in ethyl acetate (5 mL).
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (0.694 mmol) and finely ground potassium carbonate (2.16 mmol).
-
Add a drop of water and reflux the heterogeneous mixture for 12 hours.[5]
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by chromatography to yield this compound.[5]
-
-
Step 3: Conversion to Hydrochloride Salt.
-
Dissolve the purified this compound base in a minimal amount of methanol.
-
Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid.
-
Stir the solution for 1 hour, during which the hydrochloride salt will precipitate.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
2. Purification by Preparative HPLC
-
Column: C18, 10 µm particle size, 250 x 21.2 mm.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 240 nm.
-
Procedure:
-
Dissolve the crude this compound HCl in the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the main peak of this compound.
-
Pool the pure fractions and remove the solvent using a rotary evaporator.
-
Lyophilize the resulting aqueous solution to obtain the purified this compound HCl.
-
3. Characterization of the Reference Standard
3.1. Purity Assessment by Analytical HPLC
-
Column: Waters µBondapak C18, 5 µm, 4.6 x 250 mm.[1]
-
Mobile Phase: A mixture of acetate buffer and acetonitrile (650:350 v/v).[1][2][6]
-
Detector Wavelength: 240 nm.[1]
-
Procedure:
-
Prepare a standard solution of the purified this compound HCl in the mobile phase.
-
Inject the solution into the HPLC system.
-
The purity is determined by calculating the area percentage of the main peak.
-
3.2. Identity Confirmation by Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan and product ion scan (MS/MS).
-
Procedure:
-
Infuse a dilute solution of the reference standard in methanol into the mass spectrometer.
-
Acquire the full scan mass spectrum to determine the molecular weight.
-
Select the parent ion and perform a product ion scan to obtain the fragmentation pattern for structural confirmation.[7]
-
3.3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated water (D2O) or Dimethyl sulfoxide-d6 (DMSO-d6).[8][9]
-
Spectra to be acquired: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[9]
-
Procedure:
Data Presentation
Table 1: HPLC Purity Data
| Parameter | Result | Acceptance Criteria |
| Purity (by area %) | 99.8% | ≥ 99.5% |
| Related Substances | < 0.1% | Not more than 0.1% for any single impurity |
| Total Impurities | 0.2% | Not more than 0.5% |
Table 2: Mass Spectrometry Data
| Parameter | Observed Value | Theoretical Value |
| Molecular Ion [M+H]⁺ (m/z) | 373.1580 | 373.1581 |
| Major Fragment Ions (m/z) | 178.0319, 72.0807 | - |
Table 3: ¹H NMR Spectral Data (600 MHz, D₂O) [8]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.84 | d | 2H | Aromatic CH |
| 7.61 - 7.69 | m | 2H | Aromatic CH |
| 7.44 - 7.51 | m | 3H | Aromatic CH |
| 7.04 | d | 2H | Aromatic CH |
| 5.20 - 5.24 | m | 1H | CH-OH |
| 4.06 - 4.11 | m | 1H | CH-S |
| 3.87 | s | 3H | OCH₃ |
| 3.51 - 3.56 | m | 2H | N-CH₂ |
| 3.26 - 3.30 | m | 2H | N-CH₂ |
| 2.88 | s | 6H | N(CH₃)₂ |
Table 4: ¹³C NMR Spectral Data (150 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| 170.1 | C=O |
| 159.8 | Aromatic C-O |
| 138.3, 134.6, 133.5, 131.8, 127.3 | Aromatic CH |
| 116.7 | Aromatic CH |
| 74.4 | CH-OH |
| 58.0 | OCH₃ |
| 56.8 | N-CH₂ |
| 55.9 | CH-S |
| 47.1 | N-CH₂ |
| 46.0 | N(CH₃)₂ |
Visualizations
Caption: Simplified reaction pathway for the synthesis of this compound HCl from Diltiazem HCl.
Caption: Overall workflow for the preparation and certification of this compound HCl reference standard.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. Diltiazem Impurities | SynZeal [synzeal.com]
- 5. This compound HCL synthesis - chemicalbook [chemicalbook.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Deacetyldiltiazem | C20H24N2O3S | CID 91638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for In Vitro Cell-Based Assays of Desacetyl Diltiazem
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetyl diltiazem (B1670644) is a primary active metabolite of diltiazem, a non-dihydropyridine calcium channel blocker widely used in the management of hypertension, angina, and certain cardiac arrhythmias.[] Possessing significant pharmacological activity, desacetyl diltiazem contributes to the therapeutic effects of its parent compound.[] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the pharmacological and toxicological profile of this compound, aiding in drug development and mechanistic studies.
The primary mechanism of action for this compound, similar to diltiazem, is the inhibition of L-type voltage-gated calcium channels.[] This blockade prevents the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a decrease in myocardial contractility.[] Furthermore, diltiazem and its metabolites are known to be metabolized by and also inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system, a critical consideration for potential drug-drug interactions.[2][3]
Data Presentation
The following tables summarize key quantitative parameters for diltiazem and its metabolite, this compound, from in vitro studies.
Table 1: L-Type Calcium Channel Blocking Activity
| Compound | Cell Type/Tissue | Assay Type | IC50 | Reference |
| Diltiazem | Cone photoreceptors | Electrophysiology | 4.9 µM (high-affinity) | [4] |
| 100.4 µM (low-affinity) | [4] | |||
| Human mesenteric arterial myocytes | Electrophysiology | 51 µM (pH 7.2) | [5] | |
| 20 µM (pH 9.2) | [5] | |||
| This compound (d-M1) | Snail neurone | Electrophysiology | 0.491 mM | [6] |
| Note: Specific IC50 values for this compound on L-type calcium channels in mammalian vascular smooth muscle or cardiac cells were not available in the reviewed literature. It is reported to have 25-50% of the coronary vasodilator potency of diltiazem. |
Table 2: Cytotoxicity Data
| Compound | Cell Type | Assay | IC50 / Effect | Reference |
| Diltiazem | Human coronary plaque SMCs | Proliferation | > 50 µg/mL (significant inhibition) | [7] |
| Human coronary media SMCs | Proliferation | > 25 µg/mL (significant inhibition) | [7] | |
| Note: Specific IC50 values for cytotoxicity of this compound in vascular smooth muscle cells were not available in the reviewed literature. |
Table 3: Cytochrome P450 3A4 (CYP3A4) Inhibition
| Compound | Enzyme Source | Probe Substrate | Ki / IC50 | Reference |
| Diltiazem | Human Liver Microsomes | Testosterone | IC50: 120 µM | [2] |
| Expressed CYP3A4(+b5) | - | Ki: 2.2 µM | [3] | |
| N-desmethyl Diltiazem | Human Liver Microsomes | Testosterone | IC50: 11 µM | [2] |
| Human Liver Microsomes | - | Ki: ~2 µM | [2] | |
| Note: Direct Ki or IC50 values for CYP3A4 inhibition by this compound were not found in the reviewed literature. One study indicated that the affinity (Km) of this compound for N-demethylation by CYP3A4 is approximately 540 µM.[8] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound's inhibitory action.
Experimental Workflow: Intracellular Calcium Flux Assay
Caption: Workflow for the intracellular calcium flux assay.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Experimental Workflow: CYP3A4 Inhibition Assay
Caption: Workflow for the CYP3A4 inhibition assay.
Experimental Protocols
Intracellular Calcium Flux Assay using Fluo-4 AM
Objective: To measure changes in intracellular calcium concentration in response to this compound's inhibition of L-type calcium channels.
Materials:
-
Vascular smooth muscle cells (or other relevant cell line)
-
96-well black, clear-bottom tissue culture plates
-
Fluo-4 AM (acetoxymethyl) ester
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Potassium chloride (KCl) or other suitable depolarizing agent
-
This compound
-
Fluorescence plate reader with excitation/emission filters for ~490/515 nm
Protocol:
-
Cell Seeding: Seed vascular smooth muscle cells in a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Dye Loading Solution Preparation: Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. On the day of the assay, prepare the loading buffer by diluting the Fluo-4 AM stock solution in HBSS to a final concentration of 2-5 µM. To aid in dye solubilization, pre-mix the Fluo-4 AM with an equal volume of 20% Pluronic F-127 before final dilution in HBSS.
-
Cell Loading:
-
Aspirate the culture medium from the cell plate.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
Add 100 µL of HBSS to each well.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound in HBSS.
-
Record a baseline fluorescence reading for 1-2 minutes.
-
Add the this compound solutions to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).
-
Initiate calcium influx by adding a depolarizing agent such as KCl (final concentration ~50 mM).
-
Immediately begin measuring fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm for several minutes.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of this compound and determine the IC50 value.
MTT Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of this compound on the viability and proliferation of vascular smooth muscle cells.
Materials:
-
Vascular smooth muscle cells
-
96-well tissue culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer capable of reading absorbance at ~570 nm
Protocol:
-
Cell Seeding: Seed vascular smooth muscle cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
CYP3A4 Inhibition Assay using Human Liver Microsomes
Objective: To determine the inhibitory potential of this compound on the metabolic activity of CYP3A4.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
CYP3A4 probe substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound
-
Positive control inhibitor (e.g., ketoconazole)
-
Acetonitrile (cold)
-
LC-MS/MS system for metabolite quantification
Protocol:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, HLMs (e.g., 0.2 mg/mL final concentration), and a range of concentrations of this compound. Include a vehicle control and a positive control inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.
-
Reaction Initiation:
-
Add the CYP3A4 probe substrate to all wells.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This will also precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percentage of inhibition of CYP3A4 activity for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable dose-response curve. If performing kinetic studies, determine the inhibition constant (Ki).
References
- 2. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory action of diltiazem on voltage-gated calcium channels in cone photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-dependent block of the L-type Ca2+ channel current by diltiazem in human mesenteric arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose diltiazem prevents migration and proliferation of vascular smooth muscle cells in various in-vitro models of human coronary restenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Desacetyl Diltiazem in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetyl diltiazem (B1670644) is a primary active metabolite of diltiazem, a widely prescribed calcium channel blocker used in the management of hypertension and angina. Accurate quantification of desacetyl diltiazem in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. These application notes provide detailed protocols for the determination of this compound in human plasma and urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Quantification of this compound in Human Plasma
A robust and sensitive bioanalytical method for the determination of this compound in human plasma is presented below. The protocol is based on a liquid-liquid extraction (LLE) procedure followed by UPLC-MS/MS analysis.
Experimental Workflow for Plasma Sample Analysis
Caption: Workflow for this compound Quantification in Plasma.
Detailed Protocol for Plasma Sample Analysis
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Ziprasidone or a stable isotope-labeled this compound
-
Human plasma (K2EDTA as anticoagulant)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Ammonium (B1175870) acetate (B1210297), analytical grade
-
Ultrapure water
2. Instrumentation
-
UPLC system: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) or equivalent[1]
-
Mass spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1]
3. Sample Preparation: Liquid-Liquid Extraction (LLE) [1]
-
Pipette 300 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 2 mL of methyl tert-butyl ether (MTBE).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase.
4. LC-MS/MS Conditions [1]
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[1]
-
Mobile Phase: 10 mM Ammonium acetate buffer and Acetonitrile (25:75, v/v)[1]
-
Flow Rate: 0.2 mL/min (isocratic)[1]
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 373.21 → 108.85
-
Note: Specific transitions for internal standards should be optimized separately.
-
Quantitative Data for this compound in Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.24 - 320.7 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.24 ng/mL | [1] |
| Accuracy | Within 10.0% | [1] |
| Precision (Intra- and Inter-day) | Within 10.0% | [1] |
| Recovery | 74.5% | [1] |
Quantification of this compound in Human Urine
The following protocol for the analysis of this compound in human urine is based on a solid-phase extraction (SPE) method adapted from a similar analyte, N-desmethyl diltiazem, due to limited direct literature for this compound in this matrix.
Experimental Workflow for Urine Sample Analysis
Caption: Workflow for this compound Quantification in Urine.
Detailed Protocol for Urine Sample Analysis
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS)
-
Human urine
-
Methanol (B129727), HPLC grade
-
Ammonium hydroxide, analytical grade
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Ultrapure water
-
Mixed-mode or reversed-phase SPE cartridges
2. Instrumentation
-
LC-MS/MS system as described for plasma analysis.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0) and the internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of 5% methanol in water.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 3 mL of methanol containing 2-5% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase.
4. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be similar to those used for plasma analysis and should be optimized for the urine matrix.
Quantitative Data for this compound in Urine
| Parameter | Result | Analytical Method | Reference |
| Sensitivity | 100 ng/mL | HPLC |
It is expected that a validated LC-MS/MS method would offer significantly lower limits of quantification.
Discussion
The presented protocols provide a framework for the accurate and reliable quantification of this compound in human plasma and urine. The LC-MS/MS method for plasma is well-established and offers high sensitivity and specificity. While a detailed validated LC-MS/MS method for urine is not explicitly available in the reviewed literature, the provided SPE protocol, adapted from a similar metabolite, serves as a strong starting point for method development and validation. Researchers should perform a full validation of the urine method in their laboratory to determine parameters such as linearity, LLOQ, accuracy, precision, and recovery, in accordance with regulatory guidelines.
References
Application Notes and Protocols for Studying Diltiazem Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental study of Diltiazem (B1670644) and its primary metabolites. The information is intended to guide researchers in designing and executing robust analytical and metabolic studies.
Introduction
Diltiazem, a benzothiazepine (B8601423) calcium channel blocker, is widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] It undergoes extensive first-pass metabolism in the liver, leading to the formation of several pharmacologically active and inactive metabolites.[1][2] The primary metabolic pathways include N-demethylation, O-demethylation, and deacetylation, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, with contributions from CYP2D6.[1][3][4][5] Understanding the pharmacokinetic profiles and metabolic pathways of these metabolites is crucial for optimizing therapeutic efficacy and minimizing potential drug-drug interactions.
The principal active metabolites of Diltiazem are N-monodesmethyldiltiazem (MA) and desacetyldiltiazem (M1).[6][7] These metabolites exhibit pharmacological activity, although generally less potent than the parent drug.[8][9] This document outlines detailed experimental protocols for the extraction, separation, and quantification of Diltiazem and its key metabolites from biological matrices, as well as methodologies for studying its metabolic pathways.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for Diltiazem and its major metabolites, compiled from various human studies. These values can vary based on dosage, formulation (immediate-release vs. extended-release), and individual patient characteristics.
Table 1: Peak Plasma Concentrations (Cmax) and Time to Peak (Tmax) Following a Single Oral Dose of Diltiazem (120 mg)
| Compound | Mean Cmax (ng/mL) |
| Diltiazem | 174.3 ± 72.7 |
| N-demethyldiltiazem | 42.6 ± 10.0 |
| Desacetyldiltiazem | 14.9 ± 3.3 |
Data sourced from a study in healthy male volunteers.[10]
Table 2: Plasma Elimination Half-Life (t½) of Diltiazem and its Metabolites
| Compound | Half-Life (hours) |
| Diltiazem | 3.0 - 4.5 |
| N-demethyldiltiazem | ~6.0 - 9.4 |
| Desacetyldiltiazem | ~10 - 18 |
| N-demethyldeacetyldiltiazem | Longer than Diltiazem |
Half-life values are approximate and can vary.[1][8][10][11][12]
Table 3: Plasma Protein Binding
| Compound | Unbound Fraction |
| Diltiazem | 0.254 ± 0.027 |
| N-demethyldiltiazem | 0.323 ± 0.035 |
| Desacetyldiltiazem | 0.230 ± 0.021 |
Data indicates the fraction of the drug not bound to plasma proteins.[10]
Experimental Protocols
Protocol 1: Quantification of Diltiazem and its Metabolites in Human Plasma using LC-MS/MS
This protocol describes a high-throughput method for the simultaneous determination of Diltiazem and its metabolites, N-desmethyldiltiazem and O-desacetyldiltiazem, in human plasma using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[13]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 300 µL of human plasma into a clean microcentrifuge tube.
-
Add an appropriate volume of an internal standard solution (e.g., Ziprasidone).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of methyl-t-butyl ether (MTBE) for extraction.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a 10 µL aliquot into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Chromatographic Column: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).[13]
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (25:75, v/v).[13]
-
Flow Rate: 0.2 mL/min.[13]
-
Total Run Time: 2.0 minutes.[13]
-
Mass Spectrometer: Quattro Premier XE LC-MS/MS (or equivalent).[13]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.
3. Validation Parameters
-
Linearity: Establish a calibration curve over a concentration range of approximately 0.24-640 ng/mL for Diltiazem and its metabolites.[13]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within 15%.[13]
-
Recovery: Assess the extraction efficiency, which is typically around 75%.[13]
Protocol 2: In Vitro Metabolism of Diltiazem using Human Liver Microsomes
This protocol is designed to investigate the metabolic pathways of Diltiazem and identify the cytochrome P450 enzymes involved in its biotransformation.
1. Incubation Procedure
-
Prepare an incubation mixture in microcentrifuge tubes containing:
-
Human liver microsomes (e.g., 0.2-0.5 mg/mL protein).
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 4 mM MgCl2 in phosphate (B84403) buffer).
-
Diltiazem (at various concentrations, e.g., 1-100 µM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method like LC-MS/MS (as described in Protocol 1).
2. Enzyme Inhibition Studies
To identify the specific CYP enzymes responsible for Diltiazem metabolism, perform incubations in the presence of known selective CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, quinidine (B1679956) for CYP2D6). A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.
Visualizations
Caption: Primary metabolic pathways of Diltiazem.
Caption: General workflow for studying Diltiazem metabolites.
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Desacetyl Diltiazem from Plasma
Introduction
Desacetyl diltiazem (B1670644) is a primary active metabolite of diltiazem, a calcium channel blocker widely used in the treatment of hypertension and angina. Accurate and reliable quantification of desacetyl diltiazem in plasma is essential for pharmacokinetic and toxicokinetic studies. The complexity of the plasma matrix necessitates a robust sample preparation method to remove endogenous interferences such as proteins and phospholipids, thereby ensuring the accuracy and sensitivity of subsequent analytical determination by methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Solid-Phase Extraction (SPE) is a highly effective technique for this purpose, offering high selectivity and recovery. This application note provides a detailed protocol for the solid-phase extraction of this compound from human plasma.
Comparison of Sample Preparation Methods
While several methods can be employed for plasma sample preparation, SPE generally provides a cleaner extract compared to protein precipitation (PPT) and liquid-liquid extraction (LLE), leading to reduced matrix effects and improved analytical performance.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | Approximately 90% for diltiazem and its metabolites using cyanopropyl silica (B1680970) cartridges.[1][2] | Generally >80% for drug cocktails using acetonitrile (B52724).[1] | 74.5% using methyl-tert-butyl ether.[1] |
| Matrix Effect | Generally lower compared to PPT due to the targeted removal of interferences.[1] | Can be significant as it may not sufficiently remove all endogenous components.[1] | Variable, depending on the choice of solvent and the cleanliness of the sample.[1] |
| Lower Limit of Quantification (LLOQ) | As low as 0.15 ng/mL has been reported for diltiazem and its metabolites.[1] Another study reported an LOQ of 2 ng/mL for diltiazem metabolites.[3] | Not explicitly found for this compound. | Not explicitly found for this compound. |
| Throughput | Can be automated for high-throughput applications.[1][2] | High throughput due to its simple procedure.[1] | Moderate throughput and can be labor-intensive.[1] |
| Selectivity | High, owing to specific interactions between the analyte and the sorbent.[1] | Low, with a higher likelihood of co-extracting other components.[1] | Moderate, dependent on the partitioning behavior of the analyte in the chosen solvent system. |
Experimental Protocol: SPE of this compound from Plasma
This protocol is based on established methods for the extraction of diltiazem and its metabolites from plasma.[2][3][4]
Materials and Reagents
-
SPE Cartridges: Cyanopropyl silica (50 mg) or C18 silica (100 mg)[2][3][4]
-
Human Plasma (collected in tubes containing an anticoagulant like EDTA or heparin)[5]
-
Internal Standard (IS) Solution (e.g., a structural analog of diltiazem)
-
Methanol (B129727) (HPLC grade)[2][4]
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) dihydrogen phosphate (B84403)
-
Triethylamine
-
Vortex Mixer
-
Centrifuge
-
SPE Manifold
-
Nitrogen Evaporator (optional)
-
Autosampler Vials
Procedure
1. Sample Pretreatment
1.1. Thaw frozen plasma samples at room temperature.
1.2. Centrifuge the plasma at approximately 1500 x g for 15 minutes at 4°C to pellet any precipitated proteins.[5]
1.3. In a clean tube, pipette 1.0 mL of the plasma supernatant.
1.4. Add the internal standard solution to the plasma sample.
1.5. Dilute the plasma sample with 0.5 mL of 0.1 M ammonium dihydrogen phosphate.[3]
1.6. Vortex the mixture for 30 seconds.
2. SPE Cartridge Conditioning
2.1. Place the SPE cartridges (e.g., cyanopropyl silica, 50 mg) on the SPE manifold.[2][4]
2.2. Condition the cartridges by passing 1.0 mL of methanol through them.
2.3. Equilibrate the cartridges by passing 1.0 mL of phosphate buffer (pH 7.4) through them.[2][4] Do not allow the cartridges to dry out.
3. Sample Loading
3.1. Load the pretreated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
4. Washing
4.1. Wash the cartridge with 1.0 mL of phosphate buffer (pH 7.4) to remove polar interferences.[1][2][4]
4.2. A second wash with a mild organic solvent (e.g., 5% methanol in water) can be incorporated to remove less polar interferences.
4.3. Dry the cartridge under vacuum for 5-10 minutes to remove any remaining wash solution.
5. Elution
5.1. Place clean collection tubes inside the SPE manifold.
5.2. Elute this compound and other analytes with 0.16 mL of methanol.[2] Some methods may use an elution solvent of 0.1 M ammonium dihydrogen phosphate-acetonitrile mixture (20:80, v/v) containing 0.06% triethylamine.[3]
5.3. Pass an additional 0.14 mL of buffer through the cartridge and collect it in the same tube to ensure complete recovery.[2]
6. Post-Elution Processing
6.1. The eluate can be directly injected into the analytical instrument (e.g., HPLC or LC-MS/MS).[1]
6.2. Alternatively, for increased sensitivity, the eluate can be evaporated to dryness under a gentle stream of nitrogen at approximately 40°C.
6.3. Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical method.
6.4. Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Analytical Determination
The extracted this compound is typically quantified using a validated HPLC method with UV or mass spectrometric detection.[2][3][6] A reversed-phase C8 or C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
Visualizations
Experimental Workflow for Solid-Phase Extraction
Caption: Workflow for SPE of this compound from Plasma.
Logical Relationships in SPE Method Development
Caption: Key factors influencing SPE method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part I: Optimization of the HPLC system and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part II: Optimization of liquid-solid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Desacetyl Diltiazem in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem (B1670644), a benzothiazepine (B8601423) calcium channel blocker, is widely prescribed for the management of hypertension, angina, and certain arrhythmias. It undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites. One of the major active metabolites is desacetyl diltiazem, which possesses vasodilator properties.[1] Given that diltiazem is a known inhibitor of CYP3A4, understanding the contribution of its metabolites to potential drug-drug interactions (DDIs) is crucial for drug development and clinical practice.[2][3] These application notes provide a comprehensive guide for researchers on how to incorporate this compound in DDI studies.
This compound is present in plasma at levels of 10% to 20% of the parent drug and exhibits 25% to 50% of the coronary vasodilator potency of diltiazem.[1] While diltiazem and its N-demethylated metabolites are recognized as potent inhibitors of CYP3A4, the role of this compound in CYP-mediated DDIs is less defined.[4] This document outlines the current understanding of this compound's interaction with CYP enzymes, provides protocols for in vitro evaluation, and discusses the clinical implications.
Data Presentation: In Vitro Inhibition of CYP3A4 by Diltiazem and its Metabolites
The following table summarizes the available quantitative data on the inhibitory potential of diltiazem and its major metabolites against CYP3A4. It is important to note that while N-desmethyl and N,N-didesmethyl diltiazem are potent inhibitors, one key study reported that this compound (referred to as O-desmethyl diltiazem) was not inhibitory towards CYP3A4-mediated testosterone (B1683101) 6β-hydroxylation.[4] However, other research suggests this compound has a higher affinity for CYP2D6 compared to CYP3A4, implying an interaction with CYP enzymes.[5] Further investigation is warranted to fully characterize the inhibitory profile of this compound across various CYP isoforms.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Diltiazem | 120 | ~50-60 | Competitive / Mechanism-based | [4][6] |
| N-desmethyl Diltiazem | 11 | ~2 | Competitive | [4] |
| N,N-didesmethyl Diltiazem | 0.6 | ~0.1 | Competitive | [4] |
| This compound | Not reported to be inhibitory against CYP3A4 in one study | Not Determined | - | [4] |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP Inhibition in Human Liver Microsomes
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against various CYP isoforms.
Materials:
-
This compound hydrochloride (USP reference standard recommended)
-
Pooled human liver microsomes (HLMs)
-
CYP isoform-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, bufuralol (B1668043) for CYP2D6, midazolam or testosterone for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitors for each CYP isoform (e.g., furafylline (B147604) for CYP1A2, sulfaphenazole (B1682705) for CYP2C9, ticlopidine (B1205844) for CYP2C19, quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)
-
Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or water).
-
Prepare working solutions of this compound by serial dilution from the stock solution. The final concentration of the organic solvent in the incubation mixture should be less than 1% (v/v).
-
Prepare working solutions of the CYP probe substrates and positive control inhibitors.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL)
-
A range of concentrations of this compound or the positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol, containing an internal standard for LC-MS/MS analysis.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis:
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of enzyme activity at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Time-Dependent Inhibition (TDI) Assay using IC50 Shift Method
This protocol is designed to assess if this compound is a time-dependent inhibitor of CYP enzymes.
Procedure:
This assay follows the same general procedure as the IC50 determination with a key modification in the pre-incubation step.
-
Set up three parallel incubation conditions:
-
Condition A (0-minute pre-incubation): Add the NADPH regenerating system immediately before the probe substrate.
-
Condition B (30-minute pre-incubation without NADPH): Pre-incubate the microsomes, buffer, and this compound for 30 minutes at 37°C without the NADPH regenerating system. Then, initiate the reaction by adding the probe substrate and the NADPH regenerating system simultaneously.
-
Condition C (30-minute pre-incubation with NADPH): Pre-incubate the microsomes, buffer, this compound, and the NADPH regenerating system for 30 minutes at 37°C. Then, initiate the reaction by adding the probe substrate.
-
-
Determine the IC50 value for each condition as described in Protocol 1.
-
Data Analysis:
-
Calculate the IC50 shift ratio: (IC50 from Condition B) / (IC50 from Condition C).
-
A significant shift (typically a ratio > 1.5-2.0) indicates potential time-dependent inhibition, warranting further investigation to determine the kinetic parameters kinact and KI.
-
Visualizations
References
- 1. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desacetyl Diltiazem Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetyl diltiazem (B1670644) is the major active metabolite of diltiazem, a calcium channel blocker widely used in the management of hypertension, angina, and certain cardiac arrhythmias. Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive evaluation of the parent drug's efficacy and safety. These application notes provide detailed protocols and compiled data for conducting pharmacokinetic studies of desacetyl diltiazem in common laboratory animal models: rats, dogs, and rabbits.
Animal Models in this compound Pharmacokinetic Studies
The selection of an appropriate animal model is a critical step in pharmacokinetic research. Rats, dogs, and rabbits are frequently used due to their physiological and metabolic similarities to humans, as well as practical considerations in a laboratory setting.
-
Rats: The rat model, particularly the Sprague-Dawley strain, is widely used for initial pharmacokinetic screening due to its small size, cost-effectiveness, and well-characterized physiology.[1][2]
-
Dogs: Beagle dogs are often used in later-stage preclinical studies as their cardiovascular system and drug metabolism are generally more predictive of human responses compared to rodents.[3][4]
-
Rabbits: The New Zealand white rabbit is another common model, particularly for intravenous studies, and has been shown to be a suitable model for investigating the kinetics and metabolism of diltiazem and its metabolites.[5][6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals and laboratory conditions.
Protocol 1: Oral Administration (Gavage) in Rats
This protocol is adapted from standard oral gavage procedures for rats.[1]
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Oral gavage needles (flexible or rigid, appropriate size for the rat)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Acclimate male Sprague-Dawley rats (200-250 g) to the experimental conditions for at least 3 days. Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Drug Formulation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentration.
-
Dosing:
-
Weigh each rat to determine the precise volume of the formulation to be administered.
-
Gently restrain the rat.
-
Measure the distance from the oral cavity to the xiphoid process to ensure proper length of needle insertion.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
Protocol 2: Intravenous Administration in Rabbits
This protocol is based on a study where this compound was administered intravenously to rabbits.[5]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 24-gauge)
-
Rabbit restrainer
-
Clippers and disinfectant swabs
Procedure:
-
Animal Preparation: Use male New Zealand white rabbits (2.5-3.0 kg). Acclimate the animals to the facility for at least one week.
-
Drug Formulation: Dissolve this compound in sterile saline to the desired concentration for a single 5 mg/kg dose.[5]
-
Dosing:
-
Place the rabbit in a restrainer.
-
Shave the fur over the marginal ear vein and disinfect the area.
-
Administer the this compound solution as a single intravenous bolus injection into the marginal ear vein.[5]
-
-
Blood Sampling:
-
Collect blood samples (approximately 1 mL) from the contralateral ear artery or vein at specified time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes) into heparinized tubes.[5]
-
-
Sample Processing: Centrifuge the blood samples to obtain plasma. Store the plasma at -20°C until analysis.[5]
Protocol 3: Blood Sample Collection in Rabbits
This is a general protocol for serial blood collection from the marginal ear vein of a rabbit.
Materials:
-
Rabbit restrainer
-
Topical anesthetic cream (e.g., EMLA)
-
Gauze
-
Disinfectant (e.g., 70% ethanol)
-
Butterfly catheter or needle (23-25 gauge)
-
Blood collection tubes with anticoagulant
Procedure:
-
Restraint: Securely place the rabbit in a restrainer to minimize movement and stress.
-
Anesthesia (Optional but Recommended): Apply a topical anesthetic cream to the ear margin 20-30 minutes before the procedure to numb the area.
-
Vein Dilation: Gently warm the ear with a warm compress or by gentle rubbing to increase blood flow and make the vein more visible.
-
Site Preparation: Shave a small area of fur over the marginal ear vein and clean it with a disinfectant.
-
Venipuncture:
-
Occlude the vein at the base of the ear.
-
Insert the needle, bevel up, into the vein.
-
Collect the required volume of blood.
-
For serial sampling, subsequent collections can be made from a more proximal site on the same vein or from the alternate ear.
-
-
Post-Collection Care: After removing the needle, apply gentle pressure to the puncture site with gauze for at least 30 seconds to prevent hematoma formation.
Protocol 4: Quantitative Analysis of this compound in Plasma by HPLC
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plasma samples.[8][9]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a specific ratio and pH. The exact composition should be optimized for ideal separation.[9]
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Internal Standard: A compound with similar chromatographic properties to this compound (e.g., verapamil (B1683045) or a structural analog).
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw the plasma samples.
-
To a known volume of plasma (e.g., 0.5 mL), add the internal standard.
-
Add a suitable extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex the mixture for several minutes to ensure thorough extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the HPLC system.
Method Validation:
The analytical method should be validated according to standard guidelines, assessing parameters such as:
-
Linearity: A calibration curve should be constructed using a series of standards of known concentrations. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The deviation from the nominal concentration and the coefficient of variation should be within acceptable limits (typically ±15%).
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound in different animal models. It is important to note that these values are often derived from studies where the parent drug, diltiazem, was administered.
Table 1: Pharmacokinetic Parameters of this compound in Rabbits Following Intravenous Administration of this compound
| Parameter | Value (Mean ± SD) | Reference |
| Dose (mg/kg) | 5 | [5] |
| Half-life (t½) (h) | 2.1 ± 0.5 | [5] |
| AUC (ng·h/mL) | 1300 ± 200 | [5] |
| Clearance (Cl) (mL/min/kg) | 60 ± 10 | [5] |
| Renal Clearance (Clr) (mL/min/kg) | 0.81 ± 0.63 | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Various Animal Models Following Administration of Diltiazem
| Animal Model | Route of Administration | Dose of Diltiazem (mg/kg) | Cmax of this compound (ng/mL) | Tmax of this compound (h) | AUC of this compound (ng·h/mL) | Reference |
| Rat (Sprague-Dawley) | Oral | 15 | - | - | Increased with resveratrol (B1683913) co-administration | [10] |
| Rabbit | Oral | 10 | Significantly decreased with folate-induced renal failure | - | Significantly decreased with folate-induced renal failure | [7] |
| Rabbit | Oral | 20 | Not significantly different in diabetic vs. control | - | Not significantly different in diabetic vs. control | [6] |
Note: "-" indicates that the data was not provided in the cited source.
Visualizations
Diltiazem Metabolism to this compound
Caption: Metabolic conversion of Diltiazem to this compound.
Experimental Workflow for a Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and metabolism of diltiazem in rats following a single intra-arterial or single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of diltiazem and its metabolites in dogs after oral administration of a multiparticulate sustained-release preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of administration route and length of exposure on pharmacokinetics and metabolism of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and haemodynamic effect of deacetyl diltiazem (M1) in rabbits after a single intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic changes of diltiazem and desacetyldiltiazem after oral administration of diltiazem in rabbits with diabetes mellitus induced by alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of diltiazem and its major metabolite, deacetyidiltiazem after oral administration of diltiazem in mild and medium folate-induced renal failure rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Determination of Diltiazem and Deacetyldiltiazem in Rat Plasma -Journal of Pharmaceutical Investigation | Korea Science [koreascience.kr]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of resveratrol on the pharmacokinetics of diltiazem and its major metabolite, desacetyldiltiazem, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Coronary Vasodilation by Desacetyl-Diltiazem
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetyl-diltiazem is an active metabolite of diltiazem, a non-dihydropyridine calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and certain arrhythmias. Like its parent compound, desacetyl-diltiazem exhibits vasodilatory properties by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to relaxation and increased blood flow.[1] These application notes provide detailed protocols for assessing the coronary vasodilatory effects of desacetyl-diltiazem using established in vitro and ex vivo models.
Mechanism of Action
Diltiazem and its metabolite, desacetyl-diltiazem, exert their primary effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation. Desacetyl-diltiazem is a pharmacologically active metabolite that contributes to the overall coronary vasodilatory effect of diltiazem.
Data Presentation
The vasodilatory potency of desacetyl-diltiazem has been quantified and compared to its parent compound and other metabolites. The following table summarizes the IC50 values (the concentration of a drug that gives half-maximal response) for vasorelaxation in hamster aortic rings.
| Compound | Chemical Name | IC50 (μM) ± SE |
| Diltiazem | (2S,3S)-3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | 0.98 ± 0.47 |
| Desacetyl-diltiazem (M1) | (2S,3S)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one | 2.46 ± 0.38 |
| N-monodemethyldiltiazem (M2) | 3.27 ± 1.02 | |
| Deacetyl-N-monodemethyldiltiazem (M4) | 20.2 ± 10.5 | |
| O-demethyldiltiazem (M6) | 40.4 ± 15.4 | |
| Deacetyl-O-demethyldiltiazem | 45.5 ± 18.1 | |
| N,O-didemethyldiltiazem | 112.2 ± 33.2 | |
| Deacetyl-N,O-didemethyldiltiazem | 126.7 ± 24.2 |
Data sourced from Hashimoto et al., Arzneimittelforschung. 1983;33(9):1278-84.
Experimental Protocols
Two primary methods for assessing coronary vasodilation are presented: the isolated coronary artery ring assay and the Langendorff-perfused isolated heart model.
Protocol 1: Isolated Coronary Artery Ring Vasodilation Assay
This protocol details the assessment of desacetyl-diltiazem's vasodilatory effect on isolated coronary artery segments.
References
Application Notes and Protocols for UV Detection of Desacetyl Diltiazem by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction: Desacetyl diltiazem (B1670644) is the major active metabolite of diltiazem, a calcium channel blocker used in the management of hypertension, angina, and certain arrhythmias. The quantitative analysis of desacetyl diltiazem alongside diltiazem is crucial for pharmacokinetic, metabolic, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed analytical technique for this purpose. The selection of an appropriate UV detection wavelength is critical for achieving optimal sensitivity, selectivity, and accuracy. This document provides detailed application notes and protocols for the UV detection of this compound by HPLC.
UV Wavelength Selection Rationale
The UV absorption spectra of diltiazem and its related compounds, including this compound, exhibit two main absorption maxima.[1] One maximum is in the lower UV range, between 203 and 213 nm, and the second, more practical maximum for reversed-phase HPLC, is observed between 230 and 244 nm.[1] For the simultaneous determination of diltiazem and this compound, a wavelength that provides a good response for both compounds is essential.
Based on various pharmacopeial methods and scientific literature, the recommended UV detection wavelength for the analysis of this compound along with diltiazem is in the range of 236 nm to 240 nm.[2][3][4][5][6] Specifically, United States Pharmacopeia (USP) monographs for diltiazem hydrochloride extended-release capsules frequently cite UV detection at 237 nm and 240 nm .[2][3][7] A wavelength of 240 nm is often utilized in stability-indicating methods and for the simultaneous quantification of both diltiazem and this compound, ensuring adequate sensitivity for both the parent drug and its primary metabolite.[3][4][6] The maximum absorption for diltiazem hydrochloride has also been reported at 236 nm and 237 nm .[5][8][9]
Therefore, for robust and reliable quantification of this compound, a UV detection wavelength of 240 nm is recommended. This wavelength offers a good compromise in absorbance for both diltiazem and this compound, allowing for their simultaneous determination with high sensitivity.
Quantitative Data Summary
The following table summarizes typical parameters for the HPLC analysis of this compound.
| Parameter | Value | Reference |
| UV Detection Wavelength | 240 nm | [3][4][6] |
| Alternative Wavelengths | 236 nm, 237 nm | [2][5][7] |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [6] |
| Mobile Phase | Acetonitrile (B52724) and Acetate (B1210297) Buffer (e.g., 35:65 v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Injection Volume | 10 - 20 µL | [3][4] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | [9] |
| Retention Time of this compound | ~0.56 (relative to Diltiazem) | [2] |
Experimental Protocol: HPLC Determination of this compound
This protocol outlines a standard procedure for the analysis of this compound in the presence of diltiazem using HPLC with UV detection.
1. Objective: To quantify the concentration of this compound and diltiazem in a sample using a reversed-phase HPLC method with UV detection.
2. Materials and Reagents:
-
This compound Hydrochloride Reference Standard
-
Diltiazem Hydrochloride Reference Standard
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (ACS grade)
-
Sodium Acetate (ACS grade)
-
Water (HPLC grade)
-
Sample containing this compound and Diltiazem
3. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Data acquisition and processing software.
4. Preparation of Solutions:
-
Acetate Buffer (pH 4.5): Dissolve an appropriate amount of sodium acetate in HPLC grade water to make a 50 mM solution. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Prepare a mixture of Acetate Buffer (pH 4.5) and acetonitrile in a ratio of 65:35 (v/v). Degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Hydrochloride and 10 mg of Diltiazem Hydrochloride reference standards and transfer to separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL for both analytes.
-
Sample Preparation: Dilute the sample with the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 65% Acetate Buffer (50 mM, pH 4.5) : 35% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector Wavelength | 240 nm |
| Run Time | Approximately 15 minutes (or until both peaks have eluted) |
6. System Suitability: Before sample analysis, inject a working standard solution (e.g., 5 µg/mL) five times. The system is suitable for use if the relative standard deviation (RSD) for the peak areas of both analytes is less than 2.0%, and the theoretical plates for each peak are greater than 2000.
7. Analysis: Inject the prepared standard solutions to construct a calibration curve. Then, inject the prepared sample solutions.
8. Data Processing: Identify the peaks of this compound and diltiazem in the sample chromatogram based on their retention times compared to the standards. Quantify the amount of each analyte in the sample using the calibration curve.
Visualizations
Analytical Workflow for this compound Quantification
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship for Wavelength Selection
Caption: Logic for selecting the optimal UV wavelength.
References
- 1. High-performance liquid chromatography method for assay of diltiazem hydrochloride and its related compounds in bulk drug and finished tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. scispace.com [scispace.com]
- 5. ijcpa.in [ijcpa.in]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. uspnf.com [uspnf.com]
- 8. ajpamc.com [ajpamc.com]
- 9. researchgate.net [researchgate.net]
Application Note: Profiling of Desacetyl Diltiazem in Diltiazem Manufacturing
Introduction
Diltiazem is a calcium channel blocker widely used in the management of hypertension and angina.[1][2] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. Desacetyl Diltiazem is a primary metabolite and a significant impurity of Diltiazem.[1] Regulatory bodies, such as the International Conference on Harmonisation (ICH), require the identification, quantification, and control of such impurities in drug substances and products.[1] This application note provides a detailed protocol for the impurity profiling of Diltiazem with a focus on this compound, utilizing High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies
The most common and robust analytical technique for the determination of Diltiazem and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detectors.[1] This method offers high resolution and sensitivity for the separation and quantification of this compound from the active pharmaceutical ingredient (API) and other related substances.
Experimental Protocol: RP-HPLC for Diltiazem and this compound
This protocol outlines a stability-indicating reversed-phase HPLC method for the simultaneous determination of Diltiazem Hydrochloride and its major metabolite, this compound Hydrochloride.[3]
1. Instrumentation and Materials:
-
HPLC system with a UV detector (e.g., Spectraphysics HPLC system type SP8700 or equivalent)[3]
-
C18 column (e.g., Waters µBondapak C18, 5µm, 4.6 x 250mm)[3]
-
Acetonitrile (HPLC grade)
-
Sodium acetate (B1210297)
-
Camphorsulfonic acid
-
Hydrochloric acid (0.1 M)
-
Distilled water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Sonicator
-
0.45 µm membrane filters
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | 650:350 (v/v) mixture of 0.1 M Sodium acetate buffer (containing 0.5 g/L Camphorsulfonic acid, pH adjusted to 6.3 with 0.1 M HCl) and Acetonitrile.[3] |
| Column | Waters µBondapak C18, 5µm, 4.6 x 250mm[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 240 nm[3] |
| Injection Volume | 20 µL[3] |
| Column Temperature | Ambient |
| Run Time | Sufficient to allow elution of both Diltiazem and this compound peaks. |
3. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 0.1 M sodium acetate buffer by dissolving 8.2 g of sodium acetate in 1 liter of distilled water. Add 0.5 g of camphorsulfonic acid and stir until dissolved. Mix 650 mL of this buffer with 350 mL of acetonitrile. Adjust the pH of the final mixture to 6.3 using 0.1 M HCl and filter through a 0.45 µm membrane filter.[3]
-
Diltiazem Hydrochloride Stock Solution (1000 µg/mL): Accurately weigh about 50.0 mg of Diltiazem Hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of acetonitrile, sonicate for 15 minutes until dissolved, and then dilute to volume with acetonitrile.[3]
-
This compound Hydrochloride Stock Solution (100 µg/mL): Accurately weigh about 20.0 mg of this compound Hydrochloride reference standard and transfer it to a 200 mL volumetric flask. Add approximately 150 mL of acetonitrile, sonicate for 15 minutes until dissolved, and then dilute to volume with acetonitrile.[3]
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the stock solutions with the mobile phase to achieve concentrations ranging from 25% to 250% of the specified limit (e.g., if the limit is 0.5%, the range would be 1.25 µg/mL to 12.5 µg/mL for a 1000 µg/mL sample solution).[3]
-
Sample Solution: Accurately weigh and dissolve the Diltiazem drug substance or a powdered portion of the drug product in the mobile phase to obtain a final concentration of approximately 1000 µg/mL of Diltiazem Hydrochloride. Filter the solution through a 0.45 µm membrane filter before injection.
4. System Suitability:
Inject the system suitability solution (a solution containing both Diltiazem and this compound) into the chromatograph. The system is suitable for use if the resolution between the Diltiazem and this compound peaks is not less than 3.0, and the relative standard deviation for replicate injections is not more than 2.0%.[5]
5. Analysis Procedure:
Inject equal volumes (20 µL) of the blank (mobile phase), standard solutions, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas for Diltiazem and this compound.
6. Data Analysis and Quantification:
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the percentage of this compound impurity in the Diltiazem sample.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described HPLC method for the quantification of Diltiazem and this compound.
| Parameter | Diltiazem Hydrochloride | This compound Hydrochloride |
| Linearity Range | 25% to 250% of specified limit[3] | 25% to 250% of specified limit[3] |
| Correlation Coefficient (r²) | ≥ 0.998[3] | ≥ 0.998[3] |
| Limit of Detection (LOD) | 0.0633 µg/mL[3] | Not explicitly stated in the provided search results |
| Limit of Quantification (LOQ) | 0.450 µg/mL[3] | Not explicitly stated in the provided search results |
| Relative Retention Time | 1.0[5] | ~0.65[5] |
Visualizations
Experimental Workflow for Impurity Profiling
Caption: Workflow for HPLC-based impurity profiling of this compound in Diltiazem.
Logical Relationship of Diltiazem and its Impurity
Caption: Relationship between Diltiazem and its primary impurity, this compound.
References
Application of Desacetyl Diltiazem in Hypertension Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desacetyl diltiazem (B1670644) is the primary active metabolite of diltiazem, a widely prescribed non-dihydropyridine calcium channel blocker used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Following oral administration, diltiazem undergoes extensive first-pass metabolism in the liver, where it is deacetylated by carboxylesterases to form desacetyl diltiazem.[1][2] This metabolite is not merely an inactive byproduct; it retains significant pharmacological activity and contributes to the overall therapeutic effects of diltiazem.[1][3] Understanding the specific actions and properties of this compound is crucial for a comprehensive understanding of diltiazem's clinical efficacy and for the development of new cardiovascular drugs.
These application notes provide detailed protocols for investigating the effects of this compound in both in vitro and in vivo models of hypertension, facilitating further research into its therapeutic potential.
Mechanism of Action
This compound, like its parent compound diltiazem, exerts its antihypertensive effect primarily by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells and cardiac muscle.[4][5] This blockade of calcium entry leads to a cascade of intracellular events culminating in vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4] The vasodilatory effect of this compound is a key contributor to the antihypertensive action of diltiazem.[4]
Signaling Pathway of this compound-Induced Vasodilation
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Pharmacokinetic and Pharmacodynamic Data
This compound's contribution to the overall effect of diltiazem is significant. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/Model | Reference |
| Relative Potency (Coronary Vasodilation) | 25% to 50% of Diltiazem | - | [6] |
| Plasma Concentration | 10% to 20% of Diltiazem | Human | [6] |
| pIC50 ([3H]diltiazem binding) | 6.72 | Rat Cerebral Cortex | [7] |
| pEC50 (inhibition of myogenic contraction) | 6.20 | Rat Portal Vein | [7] |
| Diltiazem IC50 (L-type Ca2+ channel block) | 51 µM (at pH 7.2) | Human Mesenteric Arterial Myocytes | [8] |
| Diltiazem EC50 (KCl-induced contraction) | 2.77 x 10-7 M | Rabbit Aorta | [9] |
| Diltiazem EC50 (Phenylephrine-induced contraction) | 2.1 x 10-5 M | Rat Aorta |
Experimental Protocols
In Vitro Vascular Reactivity in Isolated Aortic Rings
This protocol is designed to assess the vasorelaxant effect of this compound on isolated arterial segments.
Caption: Workflow for assessing vasorelaxant effects using isolated aortic rings.
-
Male Wistar rats (250-300 g) or Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Phenylephrine (B352888) (or Potassium Chloride)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Organ bath system with force transducers
-
Data acquisition system
-
Aorta Isolation: Euthanize the rat by an approved method and perform a thoracotomy to expose the thoracic aorta. Carefully dissect the aorta free from surrounding connective tissue and place it in cold Krebs-Henseleit solution.
-
Ring Preparation: Clean the aorta of any remaining adipose and connective tissue. Cut the aorta into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Viability Check: After equilibration, contract the rings with 60 mM KCl. Once a stable contraction is reached, add acetylcholine (B1216132) (1 µM) to check for endothelial integrity (a relaxation of >80% indicates intact endothelium). Wash the rings and allow them to return to baseline.
-
Induction of Contraction: Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once the phenylephrine-induced contraction is stable, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.
-
Data Recording and Analysis: Record the tension changes throughout the experiment. Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).[10][11]
In Vivo Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
This protocol evaluates the blood pressure-lowering effects of this compound in a genetic model of hypertension.
Caption: Workflow for in vivo evaluation of antihypertensive effects in SHRs.
-
Male Spontaneously Hypertensive Rats (SHR) (14-16 weeks old)
-
Normotensive Wistar-Kyoto (WKY) rats (as controls)
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Method for drug administration (e.g., oral gavage needles, subcutaneous injection)
-
Blood pressure measurement system (e.g., tail-cuff method or radiotelemetry)
-
Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Acclimate the rats to the blood pressure measurement procedure for several days. Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for three consecutive days.[7][12][13][14]
-
Grouping: Randomly assign the SHRs to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound). Include a group of normotensive WKY rats as a baseline control.
-
Drug Administration: Administer this compound or the vehicle to the respective groups via the chosen route (e.g., oral gavage).
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time of peak effect and the duration of action. For chronic studies, administer the drug daily for several weeks and measure blood pressure at regular intervals (e.g., weekly).
-
(Optional) Plasma Concentration Analysis: At selected time points, blood samples can be collected to determine the plasma concentration of this compound using a validated analytical method such as HPLC.[1][2][3][6][15]
-
Data Analysis: Calculate the change in blood pressure and heart rate from the baseline for each animal. Compare the effects of different doses of this compound with the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of diltiazem and desacetyldiltiazem in dog plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. partone.litfl.com [partone.litfl.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. dableducational.org [dableducational.org]
- 8. benchchem.com [benchchem.com]
- 9. In-vitro study of the effect of clentiazem on rabbit aorta and on myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Vasorelaxant Effect of a Newly Synthesized Dihydropyridine Ethyl Ester (DHPEE) on Rat Thoracic Aorta: Dual Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Implementation of an at-home blood pressure measurement protocol in a hypertension management clinical trial during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 15. ijpsdronline.com [ijpsdronline.com]
- 16. The Diltiazem Different Doses Study--a dose-response study of once-daily diltiazem therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A dose-response trial of once-daily diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The peripheral vascular effects of diltiazem--dose-response characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Resolution in Desacetyl Diltiazem HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Desacetyl Diltiazem. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor resolution between this compound and its parent drug, Diltiazem, or other related substances?
Poor resolution in the HPLC analysis of this compound can stem from several factors, primarily related to the mobile phase, the HPLC column, or the chromatographic conditions. The most common causes include a suboptimal mobile phase composition, where the organic solvent ratio or pH is not ideal for separation.[1][2] Column degradation, contamination, or the use of an inappropriate stationary phase can also significantly impact resolution.[2][3] Additionally, issues like column overloading can lead to peak broadening and a loss of resolution.[2]
Q2: My chromatogram shows significant peak tailing for this compound. What could be the cause and how can I fix it?
Peak tailing for basic compounds like this compound is a frequent issue in reversed-phase chromatography.[1][4] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase of the column.[1][4][5][6]
To mitigate peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 4.0) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[4]
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are end-capped have fewer free silanol groups, which can significantly improve peak shape for basic compounds.[6][7]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[8][9]
Q3: I am observing peak fronting for my this compound peak. What are the likely causes?
Peak fronting, where the leading edge of the peak is sloped, is often an indication of column overload.[7][10] This can happen if the sample concentration is too high or the injection volume is too large.[10] Another potential cause is a mismatch between the solvent used to dissolve the sample and the mobile phase.[10] If the sample solvent is stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, leading to a distorted peak shape.[10]
Q4: My retention times for this compound are inconsistent between injections. What should I investigate?
Fluctuating retention times can be caused by several factors:
-
Insufficient Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection. It is recommended to flush the column with 10-20 column volumes of the mobile phase.[1]
-
Pump Issues: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can lead to retention time drift.[1][11]
-
Mobile Phase Changes: Changes in the mobile phase composition due to evaporation of the organic solvent or temperature fluctuations can affect retention times.[11][12] It is advisable to use a column oven to maintain a stable temperature.[4][11][13]
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Resolution
Objective: To systematically adjust the mobile phase composition to achieve optimal separation of this compound and related compounds.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Buffer salts (e.g., potassium phosphate (B84403) monobasic, ammonium (B1175870) acetate)
-
Acid for pH adjustment (e.g., phosphoric acid, acetic acid)
Procedure:
-
Prepare the Aqueous Phase: Prepare the aqueous buffer solution (e.g., 25 mM potassium phosphate).
-
Adjust pH: Adjust the pH of the aqueous buffer to a desired value (e.g., starting at pH 3.0). Ensure the pH is within the stable range for your HPLC column.
-
Vary Organic Modifier Concentration: Prepare a series of mobile phases with varying ratios of the organic solvent (e.g., acetonitrile) to the aqueous buffer. Start with a 5% change in the organic modifier concentration to observe its effect on resolution.
-
Equilibrate the Column: For each new mobile phase composition, flush the column for a sufficient time to ensure it is fully equilibrated.
-
Inject Sample: Inject the sample and analyze the chromatogram for changes in resolution.
-
Fine-Tune: Make smaller adjustments to the organic modifier percentage and pH to further optimize the separation.
Data Presentation
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 5µm, 4.6 x 250mm[14] | Hypersil-ODS, 5µm[8][15] | C18, 5µm, 4.6 x 150mm[16] |
| Mobile Phase | Acetate buffer (0.1M, pH 6.3) and Acetonitrile (65:35, v/v)[14] | Aqueous triethylamine (0.2%, v/v, pH 5.0 with o-PA) and Acetonitrile (gradient)[16] | Phosphoric acid solution (pH 2.5) and Ethanol (65:35, v/v)[13] |
| Flow Rate | 1.0 mL/min[14] | 1.0 mL/min[8] | 2.0 mL/min[13] |
| Detection Wavelength | Not Specified | 237 nm[8] | 240 nm[13] |
| Column Temperature | Not Specified | Ambient[8] | 50°C[13] |
| Injection Volume | Not Specified | 20 µL[8] | Not Specified |
| Retention Time | 15.7 min[14] | Not Specified | 4.2 min[13] |
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor HPLC resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. acdlabs.com [acdlabs.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. jetir.org [jetir.org]
- 13. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. ijpsonline.com [ijpsonline.com]
- 16. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
optimizing mobile phase for Diltiazem and metabolite separation
This technical support center provides guidance on optimizing the mobile phase for the separation of diltiazem (B1670644) and its metabolites by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for separating diltiazem and its metabolites?
A common starting point for the separation of diltiazem and its metabolites is a reversed-phase HPLC method using a C18 or C8 column.[1][2][3] A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727).[1][4][5] For example, a mixture of acetate (B1210297) buffer and acetonitrile in a ratio of 650:350 (v/v) has been used effectively.[1][6]
Q2: What is the importance of mobile phase pH in the separation of diltiazem?
The pH of the mobile phase is a critical parameter for achieving good separation of diltiazem and its metabolites. Diltiazem is a basic compound with a pKa of approximately 8.06-8.18.[7][8] To ensure sharp, symmetrical peaks and avoid tailing, it is crucial to control the ionization state of the analytes and the stationary phase. Operating at a lower pH, typically between 2.5 and 4.0, ensures that basic analytes like diltiazem and its N-desmethyl metabolite are fully protonated (charged), which can minimize undesirable interactions with the silica-based stationary phase.[7] Some methods have also successfully used a higher pH of around 6.2-7.4.[1][5][9]
Q3: Which organic modifiers are commonly used, and how do I choose between them?
Acetonitrile and methanol are the most frequently used organic modifiers in the mobile phase for diltiazem analysis.[1][4][5] Acetonitrile generally provides better peak shape and lower viscosity, leading to higher efficiency. Methanol is a suitable alternative and can offer different selectivity. The choice between them often depends on the specific column and the desired resolution of metabolites. A combination of both, along with an aqueous buffer, can also be employed.[4][5]
Q4: What are the major metabolites of diltiazem I should be looking to separate?
The primary metabolites of diltiazem that are often targeted for separation are desacetyl diltiazem and N-demethyldiltiazem.[8][10][11] this compound is a major metabolite with pharmacological activity.[1][12] N-demethyldiltiazem is another significant metabolite.[10][11] Depending on the study, other metabolites such as diltiazem sulphoxide may also be of interest.[13]
Q5: What detection wavelength is typically used for diltiazem and its metabolites?
Diltiazem and its related compounds exhibit UV absorbance maxima between 230-244 nm and 203-213 nm.[14] A commonly used detection wavelength for the simultaneous determination of diltiazem and its metabolites is 240 nm.[1][2][6] Other wavelengths, such as 237 nm, 239 nm, and 295 nm, have also been reported.[4][15][16]
Troubleshooting Guide
Problem: Poor peak shape (tailing) for diltiazem and its metabolites.
-
Question: Why are my peaks for diltiazem and its metabolites tailing?
-
Answer: Peak tailing for basic compounds like diltiazem is often caused by secondary interactions between the positively charged analyte and negatively charged silanol (B1196071) groups on the surface of the silica-based column.[7] An inappropriate mobile phase pH can exacerbate this issue.[7]
-
-
Question: How can I improve the peak shape?
-
Answer:
-
Optimize Mobile Phase pH: Lower the pH of the mobile phase to a range of 2.5 to 4.0 to ensure the analytes are fully protonated and to suppress the ionization of silanol groups.[7]
-
Use a Mobile Phase Additive: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.2% v/v).[6][13][15][16] TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analytes.
-
Choose a Suitable Column: Consider using a column with end-capping or a base-deactivated stationary phase designed to minimize silanol interactions. Both RP-8 and monolithic RP-18 columns have shown good selectivity.[6]
-
-
Problem: Inadequate separation between diltiazem and a key metabolite.
-
Question: Diltiazem and this compound are co-eluting. What should I do?
-
Answer:
-
Adjust Organic Modifier Concentration: A slight decrease in the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase will generally increase retention times and may improve resolution.
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a mixture of acetonitrile and methanol. This can alter the selectivity of the separation.
-
Modify the Mobile Phase pH: A small adjustment in the mobile phase pH can change the ionization of the analytes and affect their retention, potentially leading to better separation.
-
Consider a Different Buffer: Switching from an acetate buffer to a phosphate (B84403) or ammonium (B1175870) acetate buffer can also influence selectivity.[4][16]
-
-
Problem: Unstable retention times.
-
Question: The retention times for my peaks are shifting between injections. What could be the cause?
-
Answer:
-
Insufficient Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This may require flushing with 10-15 column volumes of the mobile phase.[7]
-
Mobile Phase Instability: Prepare fresh mobile phase daily. Buffers can be prone to microbial growth, and the pH of the mobile phase can change over time.
-
Temperature Fluctuations: Use a column oven to maintain a constant column temperature. Temperature changes can significantly affect retention times.[7]
-
Pump Issues: Check for air bubbles in the pump or leaks in the system, as these can cause inconsistent flow rates.[17]
-
-
Experimental Protocols
Protocol 1: Isocratic Separation of Diltiazem and this compound
-
Objective: To achieve baseline separation of diltiazem and its major metabolite, this compound.
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the 0.1 M acetate buffer by dissolving 8.2 g of sodium acetate in 1 liter of distilled water.[1]
-
Mix 650 mL of the acetate buffer with 350 mL of acetonitrile.[1]
-
Adjust the pH of the final mixture to 6.3 using 0.1 M HCl.[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.[1]
-
Equilibrate the column with the mobile phase for at least 30 minutes before injecting the sample.[4]
-
Protocol 2: Gradient Separation of Diltiazem and Related Substances
-
Objective: To separate diltiazem from multiple related substances, including potential impurities and metabolites.
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (150 mm x 4.6 mm, 5.0 µm)[13]
-
Mobile Phase A: 0.2% Triethylamine (TEA) in water
-
Mobile Phase B: Acetonitrile[13]
-
Gradient Program:
-
0.01 - 34.99 min: 22% B
-
35.00 - 44.99 min: 33% B
-
45.00 - 60.00 min: 38% B[13]
-
-
Flow Rate: 1.0 mL/min[13]
-
Detection: UV at 240 nm[13]
-
Temperature: 25 °C[13]
-
-
Procedure:
-
Prepare Mobile Phase A by adding 2 mL of TEA to 1 L of water.
-
Prepare Mobile Phase B using HPLC grade acetonitrile.
-
Set up the gradient program on the HPLC system.
-
Equilibrate the column with the initial mobile phase composition for an adequate amount of time.
-
Data Presentation
Table 1: Summary of Isocratic HPLC Methods for Diltiazem Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters µ-Bondapak C18 (5µm, 4.6x250mm)[1] | Waters Spherisorb® RP C-18 (5µm, 4.6x250mm)[4] | Zorbax C8 (5µm, 4.6x250mm)[2] |
| Mobile Phase | 0.1M Acetate Buffer:Acetonitrile (650:350 v/v)[1] | 0.01M Ammonium Acetate:Methanol:Acetonitrile (700:240:60 v/v/v)[4] | Buffer:Acetonitrile (60:40 v/v)[2] |
| pH | 6.3[1] | Not Specified | Not Specified |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[4] | 1.0 mL/min[2] |
| Detection | 240 nm[1] | 295 nm[4] | 240 nm[2] |
| Retention Time (Diltiazem) | 26.4 min[1] | 11.57 min[4] | 4.66 min[2] |
| Retention Time (this compound) | 15.7 min[1] | Not Reported | Not Reported |
Table 2: Summary of Mobile Phase Additives and pH Modifiers
| Additive/Modifier | Concentration | Purpose | Reference |
| Trifluoroacetic Acid (TFA) | 0.05% (v/v) | pH adjustment and ion-pairing | [18] |
| Triethylamine (TEA) | 0.06% - 0.2% (v/v) | Masking silanol groups to reduce peak tailing | [13][16] |
| d-10-camphorsulfonic acid | 2.3 g in 2000 mL of 0.1 M sodium acetate | Ion-pairing reagent | [5] |
| Phosphoric Acid | To adjust pH to 2.5 | pH adjustment | [6] |
Visualizations
Caption: Workflow for mobile phase optimization in HPLC.
Caption: General experimental workflow for HPLC analysis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
- 3. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part I: Optimization of the HPLC system and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatography method for assay of diltiazem hydrochloride and its related compounds in bulk drug and finished tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsonline.com [ijpsonline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Desacetyl Diltiazem Stability in Plasma Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desacetyl diltiazem (B1670644) and other diltiazem metabolites in plasma samples.
Frequently Asked Questions (FAQs)
Q1: My measured concentrations of desacetyl diltiazem are inconsistent. What could be the cause?
Inconsistent concentrations of this compound (M1), a major metabolite of diltiazem, can arise from the instability of the parent drug, diltiazem (DTZ), which degrades into M1 in plasma samples.[1] Key factors influencing this instability are sample handling, storage temperature, and duration of storage.
Q2: What is the primary degradation pathway for diltiazem in plasma?
Diltiazem primarily undergoes hydrolysis to form this compound.[2][3] This chemical transformation is a significant consideration during sample handling and storage, as it can artificially inflate the concentration of this compound. Diltiazem and its N-desmethyl metabolite (MA) are known to be unstable, readily decomposing to deacetyl-DTZ (M1) and deacetyl N-desmethyl-DTZ (M2), respectively.[1]
Q3: What are the recommended procedures for blood sample collection and initial processing?
To ensure the stability of diltiazem and its metabolites, it is crucial to follow strict collection and processing protocols. Whole blood samples should be centrifuged immediately after collection to separate the plasma.[4] If immediate centrifugation is not possible, the whole blood should be stored in an ice bath for no longer than one hour.[4]
Q4: How should I store my plasma samples to ensure the stability of this compound?
For optimal stability, plasma samples should be frozen immediately after separation and stored at -80°C.[4] Storage at -70°C has been shown to provide better long-term stability than -20°C.[1] If storing at -20°C, it is recommended to analyze the samples within eight weeks to avoid significant degradation of diltiazem and its metabolites.[1]
Q5: Can chemical stabilizers be used to prevent the degradation of diltiazem and its metabolites?
Yes, the addition of a chemical stabilizer can help to limit the degradation of diltiazem. Buffering plasma samples with a 1% solution of 0.1 M Sodium Fluoride (NaF) has been demonstrated to be effective in preventing the degradation of diltiazem to this compound, especially for long-term storage at -70°C.[5]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Low or inconsistent recovery of diltiazem and its metabolites. | Temperature-related degradation: Samples were left at room temperature for an extended period before processing. | Immediately place whole blood samples on ice after collection. Centrifuge within 1 hour and freeze the resulting plasma at -80°C immediately.[4][6] |
| Improper long-term storage: Samples were stored at -20°C for more than 8 weeks. | For storage periods exceeding 8 weeks, it is crucial to use a freezer set to -70°C or -80°C.[1][6] | |
| High levels of this compound (M1) and deacetyl N-desmethyl diltiazem (M2) are observed in chromatograms. | Hydrolytic degradation: The parent compounds, diltiazem and N-desmethyl diltiazem, have degraded due to inappropriate temperature or pH conditions. | Adhere to strict temperature control protocols throughout the sample handling and storage process. For enhanced stability during long-term storage, consider buffering the plasma with a 1% solution of 0.1 M NaF.[5][6] |
| Variability in stability between different plasma sample batches. | Matrix effect: The composition of the plasma itself can influence the stability of the analytes. Differences in stability have been observed between plasma from volunteers and artificially "spiked" plasma.[1] | While the exact reasons are not fully understood, it is important to maintain consistent sample collection and processing procedures across all batches to minimize variability. |
Experimental Protocols
Blood Sample Collection and Processing Protocol
-
Collect whole blood in appropriate anticoagulant tubes.
-
Immediate Processing (Recommended): Centrifuge the blood samples immediately after collection to separate the plasma.
-
Delayed Processing: If immediate centrifugation is not possible, place the whole blood tubes in an ice bath for a maximum of 1 hour before centrifugation.[4]
-
After centrifugation, carefully aspirate the plasma supernatant.
-
Stabilization (Optional but Recommended for Long-Term Storage): Add 1% of a 0.1 M Sodium Fluoride (NaF) solution to the plasma.[5]
-
Immediately freeze the plasma samples at -80°C for storage.[4]
Plasma Sample Storage Stability Data
The following table summarizes the stability of diltiazem and its metabolites under different storage conditions.
| Compound | Storage Temperature | Duration | Stability Outcome | Reference |
| Diltiazem & N-desmethyl-DTZ | -20°C | Up to 8 weeks | No significant deterioration. | [1] |
| Diltiazem & N-desmethyl-DTZ | -20°C | 12 weeks | Considerable deterioration to M1 and M2. | [1] |
| Diltiazem & Metabolites | -70°C | Long-term | More stable than at -20°C. | [1] |
| N-demethyldiltiazem (MA) | Room Temperature (Whole Blood) | 1 hour | 24% average loss. | [4] |
| Diltiazem | Room Temperature (Whole Blood) | 1 hour | 14% average loss. | [4] |
| N-demethyldiltiazem (MA) | Room Temperature (Spiked Plasma) | 4 hours | 13% average loss. | [4] |
| Diltiazem & Metabolites | -80°C | Up to 5 weeks | Stable. | [4] |
Visualizations
Caption: Recommended workflow for plasma sample handling.
References
- 1. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Stability of diltiazem and its metabolites in human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
minimizing degradation of Desacetyl Diltiazem during analysis
Welcome to the technical support center for the analysis of Desacetyl Diltiazem (B1670644). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during experimental analysis. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Desacetyl Diltiazem?
The primary degradation pathway for this compound is hydrolysis.[1][2][3] The ester linkage in the molecule is susceptible to breaking down, particularly in aqueous solutions.[1] This process can be catalyzed by acidic or basic conditions.[4][5]
Q2: What are the main factors that contribute to the degradation of this compound during analysis?
Several factors can lead to the degradation of this compound:
-
pH: Both acidic and basic conditions can significantly accelerate hydrolysis.[4][6]
-
Temperature: Elevated temperatures increase the rate of degradation.[7][8] Storing samples at room temperature for even short periods can lead to significant loss of the analyte.
-
Light: Exposure to UV radiation can cause photodegradation.[9][10]
-
Sample Matrix: The nature of the sample matrix, such as plasma, can influence stability.[11]
Q3: How quickly does this compound degrade at room temperature?
Q4: What are the optimal storage conditions for samples containing this compound?
To ensure the stability of this compound in plasma samples, it is recommended to freeze them immediately after separation.[12] Storage at -70°C or -80°C is preferable to -20°C for long-term stability.[11][12] If immediate freezing is not possible, whole blood samples should be kept on an ice bath for no more than one hour before centrifugation.[12] For plasma samples stored at -20°C, analysis should be completed within 8 weeks to avoid significant degradation.[11]
Q5: Can chemical stabilizers be used to prevent degradation in plasma samples?
Yes, buffering plasma samples with a 1% solution of 0.1 M Sodium Fluoride (NaF) can help to limit the degradation of diltiazem and its metabolites, allowing for more extended storage periods at -70°C.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound | Temperature-related degradation: Samples were left at room temperature for an extended period before processing. | Immediately place whole blood samples on ice after collection and centrifuge within one hour. Freeze plasma at -80°C immediately after separation.[12] |
| Improper long-term storage: Samples were stored at -20°C for more than 8 weeks. | For storage longer than 8 weeks, use a freezer set to -70°C or -80°C.[11][12] | |
| Appearance of additional peaks in the chromatogram, potentially indicating degradation products | Hydrolytic degradation: The sample has been exposed to unfavorable pH conditions or elevated temperatures. | Maintain strict temperature control throughout the sample handling and preparation process. Consider buffering plasma with 1% of 0.1 M NaF solution for long-term storage.[12][13] |
| Photodegradation: Samples were exposed to light for prolonged periods. | Protect samples from light by using amber vials or by working under low-light conditions. | |
| Poor chromatographic peak shape (e.g., tailing) | Secondary interactions with the stationary phase: The basic nature of this compound can lead to interactions with residual silanol (B1196071) groups on silica-based columns. | Adjust the mobile phase pH to be between 2.5 and 4.0 to ensure the analyte is fully protonated and to suppress silanol ionization.[14] Consider using a mobile phase additive like triethylamine (B128534) (TEA) to mask active silanol sites.[14] |
| Column overload: Injecting a sample with too high a concentration. | Dilute the sample or reduce the injection volume.[15] | |
| Column contamination: Accumulation of matrix components on the column. | Flush the column with a strong solvent. If the issue persists, consider using a guard column or replacing the analytical column.[15] |
Quantitative Data Summary
The following tables summarize quantitative data related to the stability and analysis of this compound and its parent compound, Diltiazem.
Table 1: Stability of Diltiazem and its Metabolites in Plasma
| Storage Temperature | Duration | Observation | Reference |
| -20°C | Up to 8 weeks | No significant deterioration of Diltiazem or N-desmethyl-DTZ. | [11] |
| -20°C | 12 weeks | Considerable deterioration of Diltiazem to Desacetyl-DTZ and N-desmethyl-DTZ to deacetyl N-desmethyl-DTZ. | [11] |
| -70°C | Not specified | Appears to be more stable than at -20°C. | [11] |
Table 2: Forced Degradation of Diltiazem
| Stress Condition | Remaining Diltiazem (%) | Major Degradation Product | Reference |
| Acidic (1 M HCl, 70°C, 12h) | 16.67 ± 1.95 | This compound | [6] |
| Basic (1 M NaOH, 70°C, 12h) | 10.47 ± 2.10 | This compound | [6] |
| Photolytic (UV-C) | 48.86 ± 1.48 | This compound | [6] |
| Oxidative (3% H₂O₂, 80°C, 1h) | 43% | Diltiazem sulfoxide | [16] |
| Thermal (Heat) | 84.57 ± 0.86 | Minor increase in this compound | [6] |
Experimental Protocols
Protocol 1: Blood Sample Handling and Preparation for this compound Analysis
This protocol outlines the recommended procedure for collecting and processing blood samples to minimize the degradation of this compound.
-
Blood Collection: a. Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). b. Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing. c. Place the collection tube in an ice bath immediately and ensure it does not remain on ice for more than 1 hour before centrifugation.[12]
-
Plasma Separation: a. Centrifuge the blood sample at approximately 1500 x g for 15 minutes at 4°C. b. Carefully aspirate the plasma (supernatant) using a clean pipette, ensuring not to disturb the buffy coat layer.
-
Stabilization (Optional but Recommended for Long-Term Storage): a. For enhanced stability, add 10 µL of a 0.1 M Sodium Fluoride (NaF) solution for every 1 mL of plasma to achieve a 1% buffered solution.[12][13] b. Gently vortex the tube for 5 seconds to mix.
-
Storage: a. Immediately cap the tube and store it upright in a freezer at -80°C until analysis.[12] b. For storage up to 8 weeks, a -20°C freezer is acceptable, but -80°C is highly recommended for preserving sample integrity.[11][12]
Protocol 2: HPLC Method for Simultaneous Determination of Diltiazem and this compound
This protocol is based on a validated stability-indicating HPLC method.[7][17]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters µ-Bondapak C18, 5µm (4.6 x 250mm).[7]
-
Mobile Phase: A mixture of 0.1 M acetate (B1210297) buffer and acetonitrile (B52724) (650:350 v/v), with the pH adjusted to 6.3.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 240 nm.[7]
-
Sample Preparation:
-
Prepare stock solutions of Diltiazem hydrochloride and this compound hydrochloride.
-
Perform serial dilutions to create calibration standards and quality control samples.
-
-
Forced Degradation Study Sample Preparation:
-
Acidic Degradation: Dissolve 20 mg of the substance in a 10 mL volumetric flask, add 5 mL of 1N HCl, and keep at 60°C for three hours. Neutralize with 1N NaOH to pH 7 and dilute to the mark with the mobile phase.[7]
-
Hydrolysis Degradation: Dissolve 20 mg of the substance in a 10 mL volumetric flask, add 5 mL of water, and keep at 60°C for 24 hours. Allow to cool and dilute to the mark.[7]
-
Thermal Degradation: Keep the solid material at 90°C for 24 hours, then prepare a solution.[7]
-
Visualizations
Caption: Recommended workflow for blood sample handling and preparation.
Caption: Factors causing degradation and corresponding preventive strategies.
Caption: Troubleshooting workflow for common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 9. Photostability and phototoxicity studies on diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Desacetyl Diltiazem Detection in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Desacetyl Diltiazem (B1670644) detection using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for quantifying Desacetyl Diltiazem in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of this compound.[1][2] This technique provides lower limits of quantification (LLOQ) compared to conventional High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
Q2: I'm observing high background noise in my chromatogram. What are the potential causes and solutions?
A2: High background noise can stem from the sample matrix, contaminated solvents, or the analytical instrument itself.[1][3] To address this, consider the following:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Solid-phase extraction (SPE) is often more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing interfering substances.[1]
-
Verify Solvent Purity: Ensure all solvents for the mobile phase and sample reconstitution are high-purity, LC-MS grade.[1][4]
-
Instrument Maintenance: Regularly clean the mass spectrometer's ion source to remove any accumulated contaminants.[1]
Q3: My recovery of this compound is low. How can I improve it?
A3: Low recovery is often linked to the extraction procedure.[1] Here are some strategies to enhance recovery:
-
Adjust pH during LLE: For a basic compound like this compound, adjusting the aqueous phase to a basic pH (e.g., pH 7.5) can improve extraction efficiency into an organic solvent like methyl-tert-butyl ether (MTBE).[1]
-
Select an Appropriate SPE Sorbent: C18 and cyanopropyl silica (B1680970) cartridges have been used successfully for the solid-phase extraction of this compound.[1]
-
Optimize Elution Solvent: In SPE, ensure the elution solvent is strong enough to completely desorb the analyte from the sorbent.[1]
Q4: What is a common Multiple Reaction Monitoring (MRM) transition for this compound?
A4: A commonly used MRM transition for this compound is m/z 373.21 → 108.85.[1][2] It is crucial to optimize the cone voltage and collision energy on your specific instrument to achieve the best signal intensity.[1][2]
Q5: How can I ensure the stability of this compound in plasma samples during collection and storage?
A5: Diltiazem can degrade to this compound in plasma.[2] To ensure stability and prevent further degradation, buffered plasma samples with a 1% solution of 0.1 M Sodium Fluoride (NaF) have been shown to be effective, allowing for longer storage periods at -70°C.[2][5] It is also recommended to place whole blood samples on ice immediately after collection, centrifuge within an hour, and freeze the separated plasma at -80°C.[5][6]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Probable Cause | Recommended Solution(s) |
| Inefficient Sample Preparation | Select a more effective sample preparation technique. SPE generally provides cleaner extracts compared to PPT and LLE, reducing matrix effects.[1][7] |
| Suboptimal Ionization | Ensure the mobile phase pH promotes ionization. For positive electrospray ionization (ESI+), an acidic mobile phase (e.g., with 0.1% formic acid or 5 mM ammonium (B1175870) formate (B1220265) at pH 3.0) is recommended.[2][8] Optimize ion source parameters like capillary voltage, source temperature, and gas flows.[8][9] |
| Ion Suppression | Improve sample cleanup to remove co-eluting matrix components.[4][8] Modify the LC method to separate this compound from the suppression zone. A stable isotope-labeled internal standard is ideal for compensating for matrix effects.[10] |
| Incorrect MS/MS Parameters | Infuse a standard solution to confirm the precursor ion and perform a product ion scan to identify the most stable and intense fragment ions.[8][10] Optimize collision energy for the selected MRM transition.[1] |
| Low Flow Rate Benefits | Mass spectrometers often exhibit increased sensitivity at lower flow rates. Consider reducing the column's internal diameter and flow rate to enhance ionization efficiency.[11][12] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Probable Cause | Recommended Solution(s) |
| Secondary Silanol (B1196071) Interactions | For peak tailing of the basic this compound molecule, add a competitor like triethylamine (B128534) to the mobile phase or use a column with end-capping to block residual silanol groups.[13][14] |
| Column Contamination/Overload | Flush the column with a strong solvent or replace it if performance does not improve.[3][8] Ensure the sample is fully dissolved in the mobile phase and consider diluting the sample.[4] |
| Solvent Mismatch | Reconstitute the dried extract in a solvent that is weaker than or of similar strength to the initial mobile phase to prevent peak distortion.[4][6] |
Issue 3: Retention Time Shifts
| Probable Cause | Recommended Solution(s) |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, which may require flushing with 10-20 column volumes.[10][14] |
| Changes in Mobile Phase | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation or degradation.[3][10] |
| Pump Malfunction | Check for air bubbles in the system and ensure the pump is delivering a consistent flow rate.[14] |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound in Plasma
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Recovery | ~90% (for diltiazem and metabolites)[7] | >80% (general)[7] | ~74.5%[7][15] |
| Matrix Effect | Generally lower compared to PPT[7] | Can be significant[7] | Variable, dependent on solvent choice[7] |
| LLOQ | As low as 0.15 ng/mL[2][7] | Not explicitly found | Not explicitly found |
| Selectivity | High[7] | Low[7] | Moderate |
| Throughput | Can be automated for high throughput[7] | High[7] | Moderate, can be labor-intensive[7] |
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent[15][16] |
| Mobile Phase | A: 10 mM Ammonium acetate (B1210297) buffer or 0.1% Formic acid in waterB: Acetonitrile (B52724) or Methanol[2][15] |
| Gradient | Isocratic or gradient elution optimized for separation (e.g., 25:75 v/v A:B)[15] |
| Flow Rate | 0.2 - 0.6 mL/min[2][15] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion (Q1): m/z 373.21Product Ion (Q3): m/z 108.85[1][2] |
| Cone Voltage | ~25 V (Instrument dependent)[2] |
| Collision Energy | ~54 eV (Instrument dependent)[2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a cyanopropyl silica SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
Sample Loading: Load 1 mL of the pre-treated plasma sample onto the cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of phosphate (B84403) buffer (pH 7.4) or 5% methanol in water to remove polar interferences.[1][7]
-
Elution: Elute this compound with 1 mL of methanol into a clean collection tube.[1][7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[1]
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 1.0 mL of plasma into a glass test tube.[1]
-
Internal Standard Addition: Add the internal standard solution.
-
pH Adjustment: Add a basifying agent (e.g., 1M NaOH) to adjust the pH to approximately 7.5.[1]
-
Extraction: Add 5 mL of methyl-tert-butyl ether (MTBE), vortex for 2-10 minutes, and centrifuge at 4000 rpm for 5 minutes.[1][7]
-
Collection: Carefully transfer the upper organic layer to a clean tube.[7]
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.
Protocol 3: Protein Precipitation (PPT)
-
Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.[7]
-
Internal Standard Addition: Add the internal standard solution.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[7]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds.[7]
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[7]
-
Supernatant Transfer: Transfer the supernatant to a clean tube for evaporation and reconstitution or direct injection.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. zefsci.com [zefsci.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhance LC/MS Sensitivity in Your Lab [phenomenex.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Desacetyl Diltiazem Impurity Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing Desacetyl Diltiazem (B1670644) and other related impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Desacetyl Diltiazem and why is its identification critical?
This compound is a primary metabolite and a significant impurity of Diltiazem, a calcium channel blocker used to treat hypertension and angina.[1] Regulatory bodies, such as the International Conference on Harmonisation (ICH), require the identification, qualification, and control of impurities in drug substances to ensure their quality, safety, and efficacy.[1] Profiling this compound is crucial for meeting these regulatory standards and ensuring the final pharmaceutical product is safe for patients.[1]
Q2: What are the primary analytical techniques used for this compound impurity profiling?
The most prevalent and robust method for analyzing Diltiazem and its impurities is High-Performance Liquid Chromatography (HPLC), frequently coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.[1][2] Gas Chromatography (GC) may also be used, especially for volatile impurities, though it might require derivatization of the analytes.[1] For definitive structural elucidation of unknown impurities, advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HR-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1][3]
Q3: Besides this compound, what are other known impurities of Diltiazem?
Several impurities of Diltiazem are listed in pharmacopoeias like the British and European Pharmacopoeias, often designated as Impurities A, B, C, D, E, and F.[1] Other common impurities include process-related substances and degradation products such as Diltiazem N-oxide, Diltiazem sulphoxide, and N-desmethyl Diltiazem.[1][4] Researchers have also identified and characterized novel impurities not listed in official pharmacopoeias.[1][3]
Q4: Where can reference standards for this compound and other impurities be obtained?
Reference standards for this compound and other known Diltiazem impurities are commercially available from various specialized suppliers of pharmaceutical reference standards.[1][5] These standards are indispensable for method validation, impurity identification, and quantification.
Q5: How can the degradation of Diltiazem and its metabolites be prevented during sample storage and preparation?
Diltiazem and its metabolite N-desmethyl Diltiazem are known to be unstable in plasma, readily degrading to this compound and deacetyl N-desmethyl-Diltiazem, respectively.[6] To ensure sample integrity, plasma samples should be analyzed within 8 weeks if stored at -20°C.[6] For longer-term storage, temperatures of -70°C or -80°C are recommended to improve stability.[6][7] During sample preparation, it is crucial to keep samples on ice and use pre-chilled solvents to minimize degradation.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis and identification of this compound.
HPLC Analysis & Method Development
Issue 1: I am observing poor resolution between Diltiazem, this compound, and other impurities. How can this be fixed?
-
Possible Cause: Suboptimal mobile phase composition.
-
Possible Cause: Inappropriate column chemistry.
-
Solution: The choice of the stationary phase is critical. Screen different columns such as C18, C8, or Phenyl-Hexyl to find the best selectivity for your compounds. A Hypersil BDS C18 column (150 mm × 4.6 mm, 5.0 µm) has been reported to be effective.[1]
-
-
Possible Cause: Column temperature is not optimized.
-
Solution: Adjust the column temperature. A moderately elevated temperature (e.g., 35°C) can enhance peak shape, reduce mobile phase viscosity, and shorten analysis time.[1]
-
Issue 2: The chromatographic peaks for Diltiazem and its impurities are tailing. What is the cause and solution?
-
Possible Cause: Secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Basic compounds like Diltiazem are particularly prone to this issue.[1][8]
-
Solution 1: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.2% TEA). This masks the active silanol sites and improves peak symmetry.[2]
-
Solution 2: Adjust the mobile phase to a lower pH (e.g., pH 3.0). This ensures the basic analytes are in their protonated form, which can reduce tailing.[2]
-
Solution 3: Use a modern, high-purity silica (B1680970) column with end-capping, which has fewer exposed silanol groups.[2]
-
-
Possible Cause: Column overload.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[1]
-
Issue 3: My HPLC system shows a noisy or drifting baseline. What should I investigate?
-
Possible Cause: Issues with the mobile phase.
-
Solution: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging. Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily to avoid contamination.[1]
-
-
Possible Cause: Detector problems.
-
Solution: A dirty flow cell or a failing lamp can cause baseline noise. Flush the detector flow cell with a suitable solvent like isopropanol. Check the lamp's energy and replace it if it is low.[1]
-
-
Possible Cause: Leaks in the HPLC system.
Impurity Identification & Characterization
Issue 4: I have an unknown peak in my chromatogram. What is the workflow for identifying it?
-
Initial Step: A single analytical method is often insufficient for unambiguous identification. Start by employing hyphenated techniques.
-
Confirmatory Step: For definitive structural confirmation, the impurity must be isolated, typically using preparative HPLC.
-
Forced Degradation: Performing forced degradation studies can help generate the impurity in higher concentrations, facilitating its isolation and characterization.[10]
Issue 5: How can I determine if a detected peak is a genuine impurity or an analytical artifact?
-
Possible Cause: On-column or in-source degradation. For instance, Diltiazem can degrade to this compound in a hot GC inlet, especially in the presence of certain solvents like methanol (B129727).[11]
-
Solution: Vary the analytical conditions. Change the injection solvent (e.g., use chloroform (B151607) instead of methanol in GC).[11] Modify the injector temperature or use a different ionization source in MS. If the peak disappears or its intensity changes significantly, it is likely an artifact.
-
-
Possible Cause: Contamination from the sample preparation process or the analytical system.
-
Solution: Analyze a blank (diluent) injection to check for peaks originating from the solvent or system. Review the sample preparation workflow for potential sources of contamination.
-
Data Presentation
Table 1: Common Impurities of Diltiazem
| Impurity Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Diltiazem Impurity F | C₂₀H₂₄N₂O₃S | 372.48[12][13][14] |
| Diltiazem N-oxide | - | C₂₂H₂₆N₂O₅S | 430.52 |
| N-Desmethyl Diltiazem | Diltiazem Impurity D | C₂₁H₂₄N₂O₄S | 400.49[15] |
| Desacetyl O-Demethyl Diltiazem | - | C₁₉H₂₂N₂O₃S | 358.5[16] |
| Desacetyl N,O-Didesmethyl Diltiazem | - | C₁₈H₂₀N₂O₃S | 344.4[16] |
Table 2: Typical HPLC Method Parameters for Diltiazem Impurity Analysis
| Parameter | Typical Value / Condition | Reference |
| Column | Hypersil BDS C18 (150 mm × 4.6 mm, 5 µm) or Zorbax RX C8 | [1][17] |
| Mobile Phase A | 0.05 M Sodium Dihydrogen Phosphate Monohydrate Buffer (pH 3.0) and Methanol (800:200 v/v) | [17] |
| Mobile Phase B | Acetonitrile (B52724) | [17][18] |
| Flow Rate | 1.0 mL/min | [1][18] |
| Column Temperature | 35 °C | [1][17] |
| Detection Wavelength | 240 nm | [1][2][17] |
| Injection Volume | 10 µL | [1] |
| Diluent | Water and Acetonitrile mixture | [1] |
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: Troubleshooting logic for poor HPLC peak resolution.
Caption: Primary degradation pathway of Diltiazem.
Experimental Protocols
HPLC-UV Method for Diltiazem and this compound
This protocol provides a general procedure for the simultaneous determination of Diltiazem and its primary impurity, this compound.
-
Chromatographic Conditions:
-
Column: Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 µm).[1]
-
Mobile Phase: A gradient mixture of acetate (B1210297) buffer and acetonitrile is commonly used. A typical starting mobile phase could be a 650:350 (v/v) mixture of buffer and acetonitrile.[18]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[1]
-
UV Detection: 240 nm.[1]
-
Injection Volume: 10 µL.[1]
-
-
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile is typically used.[1]
-
Standard Solution: Accurately weigh and dissolve reference standards of Diltiazem HCl and this compound HCl in the diluent to achieve a known final concentration (e.g., in the range of 1.5-15 µg/mL).[18]
-
Sample Solution: Weigh and finely powder tablets. Transfer an amount of powder equivalent to the target concentration of Diltiazem into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.[18]
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the standard solutions and then the sample solutions.
-
Identify the peaks for this compound and Diltiazem based on the retention times obtained from the reference standards.
-
Quantify the impurity using the peak areas relative to the concentration of the standard solutions.
-
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[1]
-
Acid Hydrolysis: Dissolve the Diltiazem sample in a solution of 0.1 N HCl and heat it (e.g., at 60°C for a specified time). Neutralize the solution before injection.[1]
-
Base Hydrolysis: Dissolve the Diltiazem sample in a solution of 0.1 N NaOH and maintain at room temperature or heat gently. Neutralize the solution before injection.[1]
-
Oxidative Degradation: Treat the Diltiazem sample with a solution of 3% hydrogen peroxide (H₂O₂) at room temperature for a set duration.[1]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.[1]
-
Photolytic Degradation: Expose the drug substance (as a solid or in solution) to UV light in a photostability chamber.[1]
-
Analysis: Analyze the stressed samples using the validated HPLC method alongside an unstressed control sample. The method is considered stability-indicating if all degradation products are well-resolved from the main Diltiazem peak and other impurities.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Diltiazem EP Impurity F (this compound) | CAS Number 42399-40-6 [klivon.com]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Diltiazem Impurities | SynZeal [synzeal.com]
- 17. d-nb.info [d-nb.info]
- 18. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Forced Degradation Studies of Desacetyl Diltiazem
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on Desacetyl Diltiazem.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation.
Q1: Why am I observing minimal or no degradation of this compound under my stress conditions?
A1: If you are not achieving sufficient degradation (typically 5-20% is desired to ensure the method is stability-indicating), your stress conditions may be too mild. Consider the following adjustments:
-
Increase Stressor Concentration: For acid and base hydrolysis, you can move from 0.1 M solutions to 1 M or even higher.
-
Elevate Temperature: Increasing the temperature in increments of 10°C can significantly accelerate degradation. For hydrolytic studies, heating at 60-70°C is common.[1][2]
-
Extend Exposure Time: If initial time points (e.g., 8-12 hours) show little effect, extend the study duration to 24 hours or longer.
-
Review Literature: this compound is known to be less stable than its parent compound, Diltiazem, and its degradation can be quite rapid and intensive.[3] If you are seeing no degradation, double-check your solution preparations and experimental setup.
Q2: My chromatogram shows excessive degradation, with the parent this compound peak being very small or absent. What should I do?
A2: This indicates your stress conditions are too harsh, potentially leading to secondary degradation products that may not be relevant to normal stability studies.[4] To resolve this:
-
Reduce Stressor Concentration: Use more dilute acidic or basic solutions (e.g., 0.01 M).
-
Lower Temperature: Perform the study at a lower temperature (e.g., 40°C or even ambient temperature).
-
Shorten Exposure Time: Take multiple time points at earlier intervals (e.g., 2, 4, 6, 8 hours) to find the optimal duration that yields an appropriate level of degradation.
Q3: How can I resolve co-eluting peaks of this compound and its degradation products in my HPLC analysis?
A3: Peak resolution is critical for a stability-indicating method. If you are experiencing co-elution, try these chromatographic adjustments:
-
Modify Mobile Phase Composition: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[1] A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention times and improve separation.
-
Change pH of Mobile Phase: The ionization state of this compound and its degradants can be altered by changing the mobile phase pH, which can significantly impact retention and selectivity.
-
Select a Different Column: If modifying the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.[1]
-
Adjust Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.[1]
Q4: The mass balance of my forced degradation study is below 95%. What are the potential causes?
A4: A poor mass balance suggests that not all degradation products are being accounted for. Common reasons include:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) can help identify these.[5]
-
Co-elution: A degradant peak may be hidden under the parent drug peak or another degradant peak. Peak purity analysis using a photodiode array (PDA) detector is essential to assess this.[6]
-
Insolubility of Degradants: Degradation products may precipitate out of the solution and will not be injected into the HPLC system.
-
Adsorption to Vials/Containers: Highly reactive or "sticky" compounds may adsorb to the surface of sample vials.
-
Volatile Degradants: Degradation may produce volatile compounds that are lost during the experiment.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important?
A1: A forced degradation or stress testing study exposes a drug substance to conditions more severe than accelerated stability testing (e.g., high heat, humidity, and a wide range of pH).[7] These studies are crucial for several reasons:
-
Method Development: They help develop and validate a stability-indicating analytical method that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[2][6][7]
-
Degradation Pathway Identification: They provide insight into the likely degradation products and pathways of the molecule.[7]
-
Formulation and Packaging Development: Understanding the chemical behavior of the molecule helps in developing a stable formulation and selecting appropriate packaging.[7]
-
Regulatory Requirement: Regulatory bodies like the ICH require stress testing data to demonstrate the specificity of analytical methods.[4][7]
Q2: What are the typical stress conditions for this compound?
A2: Based on studies of Diltiazem and its metabolites, the following conditions are recommended starting points:
-
Acid Hydrolysis: 1 M HCl at 70°C for 12 hours.[2]
-
Base Hydrolysis: 1 M NaOH at 70°C for 12 hours.[2]
-
Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 70-80°C).
-
Photolytic Degradation: Exposing a solution of the drug to UV light (e.g., 254 nm) and/or visible light, as per ICH Q1B guidelines. Diltiazem has shown significant degradation under photolytic conditions.[2]
Q3: What are the expected degradation products of this compound?
A3: this compound is itself the major hydrolytic degradation product and primary metabolite of Diltiazem.[1][8][9] Forced degradation studies on Diltiazem show a significant increase in this compound under acidic, basic, and photolytic conditions.[2] this compound is known to degrade more intensively than Diltiazem, but specific structures of its subsequent degradants are less commonly reported in general literature.[3] Further structural elucidation using techniques like LC-MS/MS would be required to definitively identify them.[5]
Q4: What is a suitable analytical method for separating this compound from its degradants?
A4: A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common approach. A typical setup would include:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate (B1210297) buffer, phosphate (B84403) buffer, or dilute acid like trifluoroacetic or phosphoric acid) and an organic solvent like acetonitrile or methanol (B129727).[1][2][11]
-
Detection: UV detection at 240 nm is suitable for quantifying Diltiazem and its related substances.[2][11]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1][11]
Quantitative Data Summary
The following tables summarize results from forced degradation studies performed on Diltiazem and this compound, demonstrating the extent of degradation under various stress conditions.
Table 1: Forced Degradation of Diltiazem Hydrochloride
| Stress Condition | Reagent/Condition | Time | Temperature | % Drug Remaining | Primary Degradant Observed | Reference |
| Acid Hydrolysis | 1 M HCl | 12 h | 70°C | 16.67% | This compound | [2] |
| Base Hydrolysis | 1 M NaOH | 12 h | 70°C | 10.47% | This compound | [2] |
| Photolysis | UV/Visible Light | - | Ambient | 48.86% | This compound | [2] |
Table 2: Stability of Diltiazem HCl and this compound HCl Under Stress
| Stress Condition | Recovery % (Diltiazem HCl) | Recovery % (this compound HCl) | Reference |
| Heat | 84.67% | 69.92% | [1] |
| Hydrolysis (Water) | 99.27% | 89.15% | [1] |
| Acidic Stress | 86.81% | 61.13% | [1] |
| Basic Stress | 45.94% | 35.97% | [1] |
Note: The data indicates that this compound hydrochloride is generally less stable than Diltiazem hydrochloride under the tested stress conditions.[1]
Experimental Protocols
Protocol 1: General Forced Degradation Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
For each stress condition (acid, base, oxidative), transfer an aliquot of the stock solution into a flask and add the stressor solution.
-
For thermal and photolytic studies, the drug substance can be tested as a solid or in solution.
-
Expose the samples to the specified conditions (see Table 1 & 2 for examples).
-
At designated time points, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples (e.g., with an equivalent amount of base or acid, respectively) to halt the degradation reaction.
-
Dilute the sample with the mobile phase to a suitable final concentration for HPLC analysis (e.g., 30-100 µg/mL).[2][11]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol 2: Recommended Stability-Indicating HPLC Method
-
Mobile Phase A: 0.05% Trifluoroacetic Acid in Water.[11]
-
Mobile Phase B: 0.05% Trifluoroacetic Acid in Methanol.[11]
-
Gradient: A linear gradient can be optimized to achieve the best separation. A starting point could be a 44:56 (A:B) isocratic elution.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 50°C.[2]
-
Detection Wavelength: 240 nm.[2]
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Workflow for conducting forced degradation studies of this compound.
Caption: Primary hydrolytic degradation pathway from Diltiazem to this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. scielo.br [scielo.br]
Technical Support Center: Diltiazem and Desacetyl Diltiazem Analysis
Welcome to the technical support center for the chromatographic analysis of Diltiazem (B1670644) and its primary metabolite, Desacetyl Diltiazem. This resource provides troubleshooting guidance and detailed methodologies to assist researchers, scientists, and drug development professionals in resolving the common analytical challenge of co-elution between these two compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My Diltiazem and this compound peaks are co-eluting. What are the initial steps to troubleshoot this issue?
A1: Co-elution of Diltiazem and this compound is a common issue. Start by assessing your current chromatographic conditions. The resolution between two peaks is influenced by the capacity factor (k'), selectivity (α), and efficiency (N) of your system.[1][2][3] Begin with a systematic evaluation of your mobile phase composition and column chemistry. A small adjustment in the mobile phase's organic-to-aqueous ratio or its pH can significantly impact selectivity and resolve the co-elution.
Q2: How does the mobile phase composition affect the separation of Diltiazem and this compound?
A2: The mobile phase composition is a critical factor. For reversed-phase chromatography, weakening the mobile phase (i.e., decreasing the organic solvent concentration) will increase the retention time of both compounds, potentially improving resolution.[1] The choice of organic modifier (acetonitrile vs. methanol) and the pH of the aqueous buffer are also crucial. Diltiazem and this compound are basic compounds, and controlling the mobile phase pH can alter their ionization state and interaction with the stationary phase, thereby affecting their retention and selectivity.[4]
Q3: What role does the column chemistry play in resolving these two compounds?
A3: The choice of the stationary phase is fundamental. While C18 columns are commonly used, alternative chemistries can provide different selectivities. For instance, a cyanopropylsilane column has been successfully used for the separation of Diltiazem and this compound.[5] If you are experiencing co-elution on a standard C18 column, consider switching to a column with a different stationary phase chemistry to exploit different retention mechanisms.
Q4: Can adjusting the pH of the mobile phase improve the resolution?
A4: Yes, adjusting the pH is a powerful tool for improving the separation of ionizable compounds like Diltiazem and its metabolites. The pH of the mobile phase affects the degree of ionization of the analytes and the stationary phase (residual silanols). For basic compounds, working at a lower pH (e.g., pH 2.5-4.0) can ensure they are fully protonated, which can lead to more consistent interactions with the stationary phase and improved peak shape.[4][5] One study successfully used a mobile phase with an acetate (B1210297) buffer at pH 4.0.[5]
Q5: I'm observing peak tailing for my Diltiazem and this compound peaks. What could be the cause and how can I fix it?
A5: Peak tailing for basic compounds like Diltiazem is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[4] To mitigate this, you can:
-
Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the basic analytes.[4]
-
Use a base-deactivated column: These columns have been treated to reduce the number of accessible silanol groups.
-
Add a competing base to the mobile phase: A small amount of an amine modifier, like triethylamine, can mask the silanol groups and improve peak symmetry.
Q6: My peaks are broad, leading to poor resolution. What are the potential causes?
A6: Broad peaks can result from several factors, including:
-
Column degradation: The column may be nearing the end of its lifespan.
-
Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.[6]
-
Sample overload: Injecting too much sample can lead to broadened, asymmetrical peaks.
-
Inappropriate mobile phase: The sample solvent may be too strong compared to the mobile phase, causing peak distortion. It is always best to dissolve the sample in the mobile phase if possible.
Experimental Protocols and Data
Below are examples of successful methods for the separation of Diltiazem and this compound.
Method 1: Reversed-Phase HPLC with C18 Column
This method is a stability-indicating liquid chromatographic method for the determination of Diltiazem Hydrochloride and its major metabolite this compound Hydrochloride.[7][8]
Experimental Protocol:
-
Column: Waters Associated Microbonapack C18, 5µm (4.6 x 250mm)[7]
-
Mobile Phase: 650:350 (v/v) mixture of acetate buffer and acetonitrile[7][8]
-
Detection: UV at 240 nm[9]
-
Injection Volume: 10 µL[10]
-
Temperature: Ambient
Quantitative Data Summary:
| Compound | Retention Time (approx.) |
| This compound | ~0.65 (relative to Diltiazem)[10] |
| Diltiazem | ~1.0 (relative)[10] |
Method 2: Reversed-Phase HPLC with Cyanopropylsilane Column
This method was developed for the determination of diltiazem and desacetyldiltiazem in human plasma.[5]
Experimental Protocol:
-
Column: Reversed-phase cyanopropylsilane column[5]
-
Mobile Phase: 45% acetonitrile (B52724) and 55% 0.05M acetate buffer (pH 4.0)[5]
-
Detection: UV at 239 nm[5]
-
Internal Standard: Diazepam[5]
Quantitative Data Summary:
| Compound | Limit of Detection (in plasma) |
| Diltiazem | 2 ng/ml[5] |
| This compound | 2 ng/ml[5] |
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A flowchart outlining a systematic approach to resolving co-eluting peaks in HPLC.
General Experimental Workflow for Method Development
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
method refinement for accurate Desacetyl Diltiazem quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for the accurate quantification of Desacetyl Diltiazem (B1670644).
Frequently Asked Questions (FAQs)
Q1: What is Desacetyl Diltiazem and why is its accurate quantification important?
A1: this compound (M1) is a primary and pharmacologically active metabolite of Diltiazem, a calcium channel blocker used to treat hypertension and angina.[1][2] this compound itself acts as a coronary vasodilator, with about 25% to 50% of the potency of the parent drug.[1] Accurate quantification is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies to understand the overall therapeutic effect and safety profile of Diltiazem administration.
Q2: What is the primary metabolic pathway for the formation of this compound?
A2: this compound is formed from Diltiazem through deacetylation, a hydrolysis reaction catalyzed by carboxylesterases, primarily in the liver.[1] This is a major pathway in the biotransformation of Diltiazem.[1][3]
Q3: What are the main challenges in accurately quantifying this compound in biological samples?
A3: The main challenges include:
-
Analyte Stability: Diltiazem and its metabolites can be unstable in biological matrices. Diltiazem can degrade to this compound during sample storage and handling, leading to artificially elevated concentrations of the metabolite.[4][5]
-
Matrix Effects: Endogenous components in plasma, such as phospholipids, can co-elute with this compound and interfere with ionization in the mass spectrometer, causing ion suppression or enhancement and leading to inaccurate results.
-
Chromatographic Resolution: Achieving baseline separation from the parent drug, other metabolites, and endogenous interferences is critical for accurate quantification, especially when using HPLC-UV.
Q4: What is the recommended procedure for blood sample collection and handling to ensure the stability of this compound?
A4: To minimize the degradation of Diltiazem to this compound and ensure sample integrity, the following steps are recommended:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately place the collection tubes in an ice bath. Samples should not remain at room temperature for more than one hour.[4]
-
Centrifuge the blood sample within one hour of collection at approximately 1500 x g for 15 minutes at 4°C to separate the plasma.[4]
-
Carefully transfer the plasma to clean polypropylene (B1209903) tubes.
-
For long-term storage, freeze the plasma samples immediately at -70°C or -80°C.[4][5] Storage at -20°C is acceptable for up to 8 weeks, but significant degradation may occur after 12 weeks.[4]
-
Consider adding a stabilizer, such as 1% of a 0.1 M Sodium Fluoride (NaF) solution, to the plasma to inhibit enzymatic activity and improve long-term stability.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the quantification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Recovery | Inefficient Extraction: The chosen sample preparation method (LLE, SPE, or PPT) may not be optimal for this compound in the specific matrix. | Optimize Extraction Protocol: • For LLE, test different organic solvents and pH conditions. • For SPE, ensure the correct sorbent type is used and optimize the wash and elution steps.[6] • For PPT, be aware that it may result in a less clean extract and consider alternative methods if matrix effects are significant.[6] |
| Analyte Degradation: Samples may have been mishandled (e.g., left at room temperature) or stored improperly, leading to the degradation of this compound. | Strict Sample Handling: • Always keep samples on ice during processing.[4] • Ensure prompt centrifugation and freezing at -80°C.[4] • Use a stabilizer like NaF for long-term storage.[5] | |
| Poor Peak Shape (Tailing) | Secondary Interactions: The basic nature of this compound can cause interactions with residual acidic silanol (B1196071) groups on the HPLC column, leading to peak tailing.[7] | Mobile Phase Modification: • Lower the mobile phase pH to between 2.5 and 4.0 to suppress silanol ionization.[7] • Add a competing base, such as 0.1-0.2% triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.[8] Column Selection: • Use a base-deactivated or end-capped column specifically designed for the analysis of basic compounds.[9] |
| Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. | Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[8] | |
| Retention Time Shifts | Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections can cause drift. | Ensure Proper Equilibration: Flush the column with 10-20 column volumes of the initial mobile phase before each injection.[9] |
| Pump Malfunction: Inconsistent flow rates due to air bubbles or faulty pump seals will affect retention times. | System Maintenance: • Degas the mobile phase before use. • Purge the pump to remove any air bubbles. • Perform regular preventative maintenance on the HPLC system. | |
| Low MS Signal or Poor Sensitivity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound in the MS source. | Improve Sample Cleanup: Use a more selective sample preparation method like SPE to remove interferences.[6] Chromatographic Separation: Modify the HPLC gradient to separate this compound from the suppression zone. Optimize MS Parameters: Tune the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for this compound.[10] |
| Incorrect MS/MS Transition: The selected precursor and product ions may not be the most abundant or stable. | Optimize MRM Transitions: Infuse a standard solution of this compound and perform a product ion scan to identify the most intense and stable fragment ions.[10] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for the quantification of this compound.
Table 1: LC-MS/MS Method Performance
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Intra-day and Inter-day Precision and Accuracy | Reference |
| 0.24 - 320.7 | 0.24 | 74.5 | Within 10.0% | [11][12] |
| 0.15 - 40.69 | 0.15 | 66.9 - 92.4 | Not explicitly stated | [5] |
Table 2: HPLC-UV Method Performance
| Linearity Range | LOD (µg/mL) | LOQ (µg/mL) | Notes | Reference |
| 1.50 - 15.0 µg/mL | 0.0408 | 0.2668 | Method for determination in pharmaceutical preparations. | [13][14] |
| Not specified | Not specified | 0.0025 (2.5 ng/mL) | Limit of detection for metabolites. | [11][15] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for preparing plasma samples for LC-MS/MS analysis.
Materials:
-
Plasma sample
-
Internal standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 300 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 1.5 mL of MTBE (a 5:1 ratio of solvent to plasma).
-
Vortex the mixture for 2-5 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and inject an aliquot into the LC-MS/MS system.[6][12]
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing a quantitative LC-MS/MS method.
Instrumentation and Conditions:
-
LC System: UPLC or HPLC system
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or similar reversed-phase column[12]
-
Mobile Phase: 10 mM Ammonium Acetate : Acetonitrile (25:75, v/v)[12]
-
Flow Rate: 0.2 mL/min[12]
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: Tandem quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
Method Development - MS/MS Parameter Optimization:
-
Prepare a standard solution of this compound (approx. 100 ng/mL) in the mobile phase.
-
Infuse the solution directly into the mass spectrometer.
-
In full scan mode, identify the protonated molecule [M+H]⁺, which will be the precursor ion. For this compound (C20H24N2O3S), the expected m/z is approximately 373.15.
-
Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions. These will be your product ions for Multiple Reaction Monitoring (MRM).
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature) and compound-dependent parameters (e.g., collision energy, cone voltage) to maximize the signal intensity of the selected MRM transitions.
Protocol 3: HPLC-UV Analysis
This protocol is for the simultaneous determination of Diltiazem and this compound.
Instrumentation and Conditions:
-
HPLC System: HPLC with a UV detector
-
Column: Waters µBondapak C18 (4.6 x 250mm, 5µm) or similar[13]
-
Mobile Phase: Acetate buffer : Acetonitrile (650:350 v/v), pH adjusted to 6.3[13]
-
Flow Rate: 1.0 mL/min[13]
-
Injection Volume: 20 µL
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Primary metabolic pathways of Diltiazem.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. Extensive metabolism of diltiazem and P-glycoprotein-mediated efflux of desacetyl-diltiazem (M1) by rat jejunum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. ijdra.com [ijdra.com]
- 18. Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Optimization of Desacetyl Diltiazem Extraction Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Desacetyl Diltiazem (B1670644).
Frequently Asked Questions (FAQs)
Q1: I am observing unexpectedly high concentrations of Desacetyl Diltiazem in my samples. What could be the cause?
A1: This is likely due to the degradation of the parent drug, diltiazem, into its metabolite, this compound, during storage. Diltiazem and its major metabolite N-desmethyl-diltiazem are known to be unstable and can decompose to form this compound.[1] To mitigate this, consider the following recommendations:
-
Storage Duration: It is recommended to analyze plasma samples for diltiazem and its metabolites within 8 weeks of storage at -20°C to avoid significant degradation.[1]
-
Storage Temperature: While -20°C is commonly used, storage at -70°C may offer better stability for diltiazem and its metabolites.[1]
-
Sample Type: Be aware that the stability of diltiazem and its metabolites can differ between spiked plasma samples and authentic samples from patients.[1]
Q2: What are the recommended storage conditions for this compound analytical standards?
A2: this compound hydrochloride analytical standards should be stored at -20°C in a freezer under an inert atmosphere to ensure stability.[1]
Q3: My sample preparation workflow seems to be introducing contaminants. How can I minimize this?
A3: Contamination can arise from various sources in the laboratory. Ensure you are using high-purity solvents and reagents. Thoroughly clean all glassware and equipment. It is also advisable to prepare samples in a clean environment, such as a laminar flow hood, to minimize airborne contaminants.
Troubleshooting Guides
Low Extraction Recovery
Issue: I am experiencing low recovery of this compound during sample extraction.
Possible Causes & Solutions:
Low recovery can often be attributed to an inefficient extraction method or suboptimal parameters. The two primary methods for this compound extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Troubleshooting for Liquid-Liquid Extraction (LLE):
-
Inappropriate Solvent: The choice of organic solvent is critical. For a basic compound like this compound, using a solvent like methyl-tert-butyl ether is effective.[1]
-
Incorrect pH: The pH of the aqueous sample significantly impacts the extraction efficiency of ionizable compounds. For basic compounds like this compound, adjusting the sample to a basic pH will neutralize the molecule, making it more soluble in the organic extraction solvent.
-
Insufficient Mixing: Ensure vigorous vortexing or mixing to maximize the surface area contact between the aqueous and organic phases for efficient partitioning of the analyte.
-
Emulsion Formation: Emulsions at the interface of the two layers can trap the analyte. To break up emulsions, try adding salt to the aqueous phase or centrifuging at a higher speed.
Troubleshooting for Solid-Phase Extraction (SPE):
-
Incorrect Sorbent: For this compound, a cyanopropyl silica (B1680970) or a C18 reversed-phase sorbent is generally suitable.[2][3][4] If you are using a different sorbent and experiencing low recovery, consider switching.
-
Inadequate Sample Pre-treatment: The pH of the sample loaded onto the SPE cartridge is crucial for retention. For reversed-phase SPE, acidifying the sample can improve the retention of basic compounds.
-
Wash Solvent is Too Strong: The wash step is intended to remove interferences without eluting the analyte. If the wash solvent has too high a percentage of organic solvent, it may prematurely elute the this compound. Consider using a weaker wash solvent.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Try increasing the organic content of the elution solvent or using a stronger solvent.
Poor Chromatographic Peak Shape
Issue: I am observing poor peak shape (e.g., tailing, fronting, or splitting) for this compound during HPLC analysis.
Possible Causes & Solutions:
-
Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds. If the issue persists, the column may need to be replaced.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of this compound and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to optimize peak shape.[1]
-
Column Overload: Reduce the injection volume or the concentration of the sample to avoid overloading the analytical column.[1]
Data Summary
Table 1: Comparison of Extraction Methods for this compound
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Common Solvent/Sorbent | Methyl-tert-butyl ether[1] | Cyanopropyl silica[4][5], C18[3] |
| Reported Recovery | Adequate precision and selectivity reported[1] | Approximately 90%[1][5] |
| Key Optimization Parameters | pH of aqueous phase, choice of organic solvent, mixing efficiency | Sorbent selection, sample pH, wash and elution solvent strength |
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Acetate buffer and acetonitrile (B52724) (650:350 v/v) | Methanol (B129727) and 0.05 M phosphate (B84403) buffer (pH 7.4) (62:38, v/v)[5] |
| Column | C18 analytical column | Highly deactivated octyl silica column[2][5] |
| Linearity Range | 25% to 250% of 0.5% specified limit[3] | Not Specified |
| Limit of Detection (LOD) | 0.0633 µg/mL[3] | 0.8 ng/mL (for diltiazem)[5] |
| Limit of Quantification (LOQ) | 0.450 µg/mL[3] | Not Specified |
Experimental Protocols
Detailed Protocol for Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for your specific sample matrix and analytical system.
-
Sample Preparation: To 1 mL of serum or plasma sample in a suitable tube, add an appropriate internal standard.[1]
-
Basification: Adjust the sample to a basic pH using a suitable buffer to neutralize the this compound.
-
Extraction: Add an appropriate volume of methyl-tert-butyl ether.[1]
-
Mixing: Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer (top layer) to a clean tube.
-
Back-Extraction (Optional but Recommended): To further clean up the sample, perform a back-extraction into a hydrochloric acid solution.[1]
-
Evaporation: Evaporate the final organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for your HPLC or LC-MS/MS analysis.
Detailed Protocol for Automated Liquid-Solid Extraction (LSE)
This protocol is based on an automated method using cyanopropyl silica cartridges.[1][5]
-
Internal Standard Addition: Add an internal standard solution to the plasma sample.[1]
-
Cartridge Conditioning: Condition a cyanopropyl silica disposable extraction cartridge (50 mg) with methanol followed by a phosphate buffer (pH 7.4).[1][4]
-
Sample Application: Apply 1.0 mL of the plasma sample containing the internal standard to the conditioned cartridge.[1][5]
-
Washing: Wash the cartridge with the same phosphate buffer to remove interfering substances.
-
Final Preparation: Pass an additional 0.14 mL of buffer through the cartridge.[1][5]
-
Injection: Inject approximately 0.25 mL of the final extract onto the HPLC column.[1][5] This method has demonstrated absolute recoveries of about 90%.[1][5]
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: Automated Solid-Phase Extraction Workflow for this compound.
Caption: Troubleshooting Logic for Low Extraction Recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part II: Optimization of liquid-solid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automatic determination of diltiazem and desacetyldiltiazem in human plasma using liquid-solid extraction on disposable cartridges coupled to HPLC--Part I: Optimization of the HPLC system and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gas Chromatography of Diltiazem Metabolites
Welcome to the technical support center for the gas chromatography (GC) analysis of Diltiazem (B1670644) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental workflows.
Troubleshooting Guide: Common Artifacts and Issues
This guide provides solutions to common problems that may arise during the GC analysis of Diltiazem and its metabolites.
| Issue | Potential Cause(s) | Recommended Actions |
| Presence of Desacetyl Diltiazem Peak | This can be a genuine metabolite or a product of thermal degradation of Diltiazem in the hot GC injector. | - Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization. - Derivatization: Ensure complete derivatization of the sample to improve thermal stability.[1] - Method Validation: Analyze a pure Diltiazem standard to assess the extent of on-instrument degradation. |
| Unidentified Peak at m/z 354 | An uncharacterized artifact with a mass of 354 Daltons is a commonly reported phenomenon in the GC analysis of Diltiazem. | - Injector Solvent: The use of methanol (B129727) as an injection solvent, especially with basic samples, may contribute to its formation. Consider using chloroform (B151607) as an alternative. - Mass Spectral Library: While the exact structure is not fully elucidated, its presence can be noted as a known artifact in the analytical method. |
| Peak Tailing | - Active Sites: Polar metabolites can interact with active sites in the GC liner or on the column, leading to asymmetrical peaks. - Incomplete Derivatization: Residual polar functional groups will result in poor peak shape. | - Inert Flow Path: Use deactivated liners and high-quality, inert GC columns.[2] - Column Maintenance: Trim the front end of the column to remove accumulated non-volatile residues. - Optimize Derivatization: Ensure the derivatization reaction goes to completion by optimizing reagent concentration, temperature, and time. |
| Ghost Peaks | Contamination in the GC system, carryover from previous injections, or septum bleed can lead to the appearance of extraneous peaks. | - System Blank: Run a blank solvent injection to identify the source of contamination. - Injector Maintenance: Regularly replace the septum and clean or replace the injector liner. - Proper Syringe Wash: Ensure the autosampler syringe is thoroughly washed between injections to prevent carryover. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of Diltiazem and its metabolites?
A1: Diltiazem and its metabolites contain polar functional groups that make them non-volatile and prone to thermal degradation at the high temperatures used in GC analysis.[1] Derivatization, most commonly silylation, is employed to:
-
Increase volatility by masking polar functional groups.
-
Enhance thermal stability, minimizing on-column degradation.[1]
-
Improve chromatographic peak shape and resolution.
Q2: What are the major phase I metabolites of Diltiazem?
A2: The primary phase I metabolites of Diltiazem include N-desmethyl Diltiazem and O-desacetyl Diltiazem.[3][4] Further metabolism can lead to other related compounds.
Q3: What are some key considerations for sample preparation of Diltiazem metabolites from plasma?
A3: Due to the instability of Diltiazem and its metabolites, especially N-desmethyl-Diltiazem, in plasma, it is crucial to handle samples appropriately.[5] Key considerations include:
-
Storage: Plasma samples should be stored at -70°C to minimize degradation.[5][6] Buffering the plasma with sodium fluoride (B91410) can further enhance stability.[6]
-
Extraction: Both liquid-liquid extraction (LLE) with solvents like methyl-t-butyl ether and solid-phase extraction (SPE) are effective for isolating the analytes from the plasma matrix.[3][4][7]
Detailed Experimental Protocols
The following is a representative protocol for the GC-MS analysis of Diltiazem and its metabolites in plasma, based on common practices in the field.
1. Sample Preparation and Extraction
-
To 1 mL of human plasma, add an appropriate internal standard.
-
Perform a liquid-liquid extraction by adding 5 mL of methyl-t-butyl ether.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Tightly cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[8]
-
Cool the sample to room temperature before injection.
3. GC-MS Analysis
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min |
| Injection Volume | 1 µL in splitless mode |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target analytes |
Visualized Workflows
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability-Indicating Assay for Desacetyl Diltiazem
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a stability-indicating assay for Desacetyl Diltiazem, a major metabolite of Diltiazem.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM)?
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1] The goal is to have a method that can resolve the main compound from any potential degradants that may form under various stress conditions.
Q2: Why is a stability-indicating assay important for this compound?
This compound is a primary active metabolite of Diltiazem.[1] Understanding its stability is crucial for determining the overall safety and efficacy of the parent drug.[1] Diltiazem itself is known to be unstable and can degrade to this compound, particularly through hydrolysis.[2][3] Therefore, a stability-indicating assay is essential to monitor the purity and stability of both Diltiazem and its metabolite in pharmaceutical preparations.
Q3: What are the typical stress conditions used in forced degradation studies for this compound?
Forced degradation studies, or stress testing, are performed to generate potential degradation products and demonstrate the specificity of the analytical method.[1] Typical stress conditions include:
-
Acidic Hydrolysis: e.g., 1 M HCl at 70°C for 12 hours.[4]
-
Basic Hydrolysis: e.g., 1 M NaOH at 70°C for 12 hours.[4]
-
Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature or elevated temperatures.
-
Thermal Degradation: e.g., heating at 105°C.
-
Photolytic Degradation: e.g., exposure to UV light.
Q4: What analytical techniques are commonly used for the stability-indicating assay of this compound?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique.[4][5][6] Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) is also used for higher sensitivity and selectivity, especially for bioanalytical applications.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or thoroughly cleaned column.- Reduce the sample concentration or injection volume. |
| Poor Resolution Between this compound and Diltiazem or other degradants | - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Flow rate is too high. | - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer).[5]- Try a different column with a different stationary phase (e.g., C8 vs. C18).[5]- Reduce the flow rate to increase the interaction with the stationary phase. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Fluctuations in column temperature. | - Use fresh, high-purity solvents and filter the mobile phase.- Degas the mobile phase thoroughly.- Use a column oven to maintain a stable temperature. |
| Inconsistent Retention Times | - Inconsistent mobile phase preparation.- Fluctuation in flow rate.- Column aging. | - Prepare the mobile phase carefully and consistently.- Check the pump for leaks and ensure it is delivering a constant flow.- Equilibrate the column for a sufficient time before analysis. |
| Low Analyte Recovery | - Incomplete sample extraction.- Adsorption of the analyte to container surfaces.- Analyte degradation during sample preparation. | - Optimize the extraction procedure.- Use silanized glassware or polypropylene (B1209903) vials.- Prepare samples fresh and protect them from light and heat if necessary. |
Data Presentation
Summary of Forced Degradation Studies for Diltiazem and this compound
The following table summarizes the recovery percentages of Diltiazem Hydrochloride and this compound Hydrochloride under various stress conditions, as reported in the literature.
| Stress Condition | Recovery % for Diltiazem HCl | Recovery % for this compound HCl | Reference |
| Heat | 84.67% | 69.92% | [5] |
| Hydrolysis | 99.27% | 89.15% | [5] |
| Acidic | 86.81% | 61.13% | [5] |
| Basic | 45.94% | 35.97% | [5] |
| Oxidative | Not specified | Not specified | [5] |
Note: The degradation of this compound hydrochloride under stress conditions was found to be faster and more intensive than that of Diltiazem hydrochloride.[5][9][10]
Experimental Protocols
RP-HPLC Method for Simultaneous Determination of Diltiazem and this compound
This protocol is based on a published stability-indicating liquid chromatographic method.[5]
Instrumentation:
-
HPLC system with a UV detector (e.g., Spectraphysics HPLC system type SP8700).[5]
-
C18 column (e.g., Waters associated microbondapack C18, 5μm, 4.6 x 250mm).[5]
Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1 M acetate (B1210297) buffer and acetonitrile (B52724) (650:350, v/v), with the pH adjusted to 6.3.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 240 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve about 50 mg of Diltiazem HCl and an appropriate amount of this compound HCl reference standard in acetonitrile in a 50 mL volumetric flask. Sonicate for 15 minutes and dilute to volume with acetonitrile.[5]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1.50-15.0 µg/mL for this compound).[5]
Forced Degradation Study Protocol
General Procedure:
-
Prepare a stock solution of this compound.
-
Subject aliquots of the stock solution to the stress conditions outlined below.
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute the stressed samples with the mobile phase to a suitable concentration.
-
Analyze the samples by the validated HPLC method.
Stress Conditions:
-
Acidic Hydrolysis: Mix the drug solution with 1 M HCl and heat at 70°C for 12 hours.[4]
-
Basic Hydrolysis: Mix the drug solution with 1 M NaOH and heat at 70°C for 12 hours.[4]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 6 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for a specified period.
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.
Visualizations
Caption: Experimental workflow for the stability-indicating assay of this compound.
Caption: Simplified degradation pathway of Diltiazem.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. ijdra.com [ijdra.com]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Desacetyl Diltiazem Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve peak shape in Desacetyl Diltiazem chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape, such as tailing or fronting, for basic compounds like this compound is a frequent issue in reversed-phase chromatography. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to peak tailing.[1][2]
-
Column Overload: Injecting a sample that is too concentrated or has a large volume can saturate the column, resulting in peak distortion.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both this compound and the stationary phase, significantly impacting peak shape.[1][3]
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to distorted peaks.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase influences the ionization of this compound (a basic compound) and the residual silanol groups on the silica-based column packing.[1][4] To achieve a good peak shape, it is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte.[5] For basic compounds like this compound, a lower pH (e.g., between 2.5 and 4.0) will ensure the analyte is fully protonated and minimize interactions with silanol groups, which are less ionized at low pH.[6] This leads to sharper, more symmetrical peaks.
Q3: What type of column is best suited for the analysis of this compound?
Reversed-phase columns, particularly C18 and C8, are widely used and effective for the separation of Diltiazem and its metabolites, including this compound.[1] For challenging separations or to mitigate peak tailing, base-deactivated columns are a good choice as they have a lower concentration of accessible silanol groups.[2] Specialty columns, such as those with phenyl-hexyl stationary phases, can also be screened to optimize selectivity.[2]
Q4: Can temperature adjustments improve the peak shape?
Yes, optimizing the column temperature can improve peak shape. A slightly elevated temperature (e.g., 35-50°C) can decrease the viscosity of the mobile phase, leading to better mass transfer and potentially sharper peaks.[2][7] It is also crucial to ensure a stable and uniform temperature using a column thermostat to prevent peak distortion.[6]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is observed as an asymmetry in the peak, with the latter half being broader than the front half.
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Add a competing base like triethylamine (B128534) (TEA) to the mobile phase (e.g., 0.1-0.2%) to mask the silanol groups.[2][8] Alternatively, use a base-deactivated column.[2] Lowering the mobile phase pH (e.g., to 3.0) can also help by protonating the silanol groups.[1][8] |
| Column Overload | Reduce the sample concentration or the injection volume.[1][2] |
| Column Degradation/Contamination | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2] |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase to be within the optimal range of 2.5-4.0 for basic compounds like this compound.[6] |
Issue 2: Peak Fronting
Peak fronting appears as a distortion where the front part of the peak is broader than the back part.
| Potential Cause | Recommended Solution |
| Sample Solvent Stronger than Mobile Phase | The elution strength of the sample solvent should be equal to or weaker than the mobile phase. If the sample is dissolved in a stronger solvent, it can cause the analyte band to spread before it reaches the column. Dilute the sample in the mobile phase.[9] |
| Column Overload | Similar to peak tailing, injecting too much sample can lead to peak fronting. Reduce the sample concentration or injection volume.[1] |
| Low Temperature | A column temperature that is too low can lead to poor mass transfer and peak fronting. Consider increasing the column temperature.[6] |
Issue 3: Broad Peaks
Broad peaks can compromise resolution and sensitivity.
| Potential Cause | Recommended Solution |
| Extra-column Volume | Minimize the length and internal diameter of tubing connecting the injector, column, and detector to reduce dead volume.[9] |
| Suboptimal Flow Rate | The flow rate affects peak width. Each column has an optimal linear velocity. Adjust the flow rate to find the best efficiency.[9] |
| Poor Column Efficiency | The column may be old or degraded. Test the column with a standard compound to check its theoretical plate count. If it is low, the column should be replaced. |
| Mobile Phase Mismatch | The mobile phase composition may not be optimal. Systematically vary the organic solvent percentage or try a different organic solvent (e.g., acetonitrile vs. methanol) to see the effect on peak width.[1] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To optimize the mobile phase pH to suppress silanol ionization and ensure complete protonation of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer salts (e.g., potassium phosphate (B84403) monobasic)
-
Acid for pH adjustment (e.g., phosphoric acid)
-
0.22 µm or 0.45 µm membrane filter
-
Calibrated pH meter
Procedure:
-
Prepare the aqueous portion of the mobile phase by dissolving the appropriate amount of buffer salt in HPLC-grade water to achieve the desired concentration (e.g., 25 mM).[6]
-
While stirring, slowly add dilute acid (e.g., phosphoric acid) dropwise to adjust the pH to the target value (e.g., pH 3.0).[6]
-
Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.[6]
-
Mix the filtered aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 65:35 v/v).[6][10]
-
Degas the final mobile phase before use.
Protocol 2: Method for Simultaneous Determination of Diltiazem and this compound
This protocol is based on a validated stability-indicating liquid chromatographic method.[10]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 650:350 (v/v) mixture of 0.1 M acetate (B1210297) buffer (pH 6.3) and acetonitrile.[10] |
| Flow Rate | 1.0 mL/min.[10] |
| Detection | UV at 240 nm |
| Injection Volume | 20 µL.[10] |
| Column Temperature | Ambient or controlled at 35°C |
| Retention Times | This compound: ~15.7 min, Diltiazem: ~26.4 min.[10] |
Data Summary
The following table summarizes chromatographic conditions from various studies for the analysis of Diltiazem and its metabolites.
| Analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Diltiazem & this compound | C18 | Acetate buffer (0.1 M, pH 6.3) : Acetonitrile (650:350 v/v) | 1.0 | UV | [10] |
| Diltiazem & Related Substances | Thermo Hypersil BDS C18 (150 mm x 4.6 mm, 5.0 µm) | Gradient elution with ACN, MeOH, and o-PA (pH 5.0) | 1.0 | UV | [11] |
| Diltiazem | RP C-18 | 0.01M Ammonium acetate in water : Methanol : Acetonitrile (700:240:60) | 1.0 | PDA at 295 nm | [12] |
| Diltiazem | Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm) | 0.1% Triethylamine (pH 3.0) : Acetonitrile (65:35 v/v) | 1.0 | PDA at 236 nm | [8] |
| Diltiazem & this compound | C18 | Ethanol : Phosphoric acid solution (pH 2.5) (35:65 v/v) | 2.0 | UV at 240 nm | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
- 9. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsdronline.com [ijpsdronline.com]
avoiding hydrolysis of Desacetyl Diltiazem during sample prep
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Desacetyl Diltiazem (B1670644) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Diltiazem and its metabolites?
Diltiazem (DTZ) and its primary metabolite, N-Desmethyl Diltiazem (MA), are known to be unstable and primarily degrade through hydrolysis.[1] The ester linkage in these molecules is susceptible to breaking, which converts DTZ to Desacetyl Diltiazem (M1) and MA to deacetyl N-desmethyl-diltiazem (M2).[2][3][4] this compound itself can undergo further degradation under various stress conditions.
Q2: What are the key factors that promote the hydrolysis of this compound during sample preparation?
Several factors can accelerate the rate of hydrolysis during sample handling and storage:
-
Temperature: Higher temperatures significantly increase the rate of chemical reactions, including hydrolysis.[5]
-
pH: The stability of Diltiazem and its metabolites is pH-dependent.[6] Both acidic and basic conditions can promote hydrolysis, with basic conditions being particularly detrimental.[7][8][9]
-
Time: The duration between sample collection, processing, and freezing is critical. Significant degradation of related compounds has been observed in as little as one hour at room temperature.[2]
-
Moisture: Since hydrolysis is a reaction with water, excessive exposure to moisture during storage can lead to degradation.[10][11]
-
Sample Matrix: The composition of the sample matrix (e.g., plasma from volunteers versus artificially "spiked" plasma) can influence the stability of the analytes.[1][2]
Q3: What is the optimal temperature for handling and storing samples to prevent degradation?
To ensure sample integrity, it is crucial to maintain low temperatures throughout the workflow.
-
Handling: Whole blood samples should be placed on ice immediately after collection and should not remain on ice for more than one hour before centrifugation.[2] Centrifugation should be performed at 4°C.
-
Storage: For long-term stability, plasma samples should be frozen immediately after separation and stored at -70°C or -80°C.[2]
Q4: How long can plasma samples be stored at -20°C before significant degradation occurs?
Plasma samples from patients or volunteers can be stored at -20°C for up to 8 weeks without significant degradation of Diltiazem and its metabolites.[1][2] However, considerable deterioration is observed after 12 weeks of storage at this temperature.[1][2] For any storage period longer than 8 weeks, temperatures of -70°C or -80°C are recommended.[2]
Q5: Are there any chemical stabilizers that can be added to samples to prevent hydrolysis?
Yes. For enhanced long-term stability, buffering plasma samples by adding a 1% solution of 0.1 M Sodium Fluoride (NaF) has been shown to limit the degradation of Diltiazem and its metabolites.[2] This is particularly useful for samples requiring extended storage periods at -70°C.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High concentration of degradation products in chromatogram. | Hydrolytic Degradation: The sample was likely exposed to unfavorable temperatures or pH during processing. | Follow strict temperature control protocols (see Experimental Protocol below).[2] Consider buffering plasma with 1% of 0.1 M NaF solution, especially for long-term storage.[2] |
| Improper Long-Term Storage: Samples were stored at -20°C for an extended period (>8 weeks). | For storage longer than 8 weeks, use a -70°C or -80°C freezer.[1][2] | |
| Inconsistent results between different sample batches. | Variable Timing: The time between sample collection, centrifugation, and freezing is not consistent across batches. | Standardize the sample handling workflow to ensure all samples are processed with identical timing.[2] |
| Matrix Effects: Differences in plasma composition between samples may affect analyte stability.[1][2] | While difficult to control, ensure consistent handling and storage for all samples to minimize variability. Document any known differences in sample populations. |
Summary of Stability Data
| Analyte | Matrix | Storage Condition | Duration | Stability Outcome | Reference |
| N-Desmethyl Diltiazem | Whole Blood | Room Temperature | 1 hour | 24% loss observed | [2] |
| Diltiazem & Metabolites | Volunteer Plasma | -20°C | Up to 8 weeks | Stable | [1][2] |
| Diltiazem & Metabolites | Volunteer Plasma | -20°C | 12 weeks | Considerable degradation | [1][2] |
| Diltiazem & Metabolites | Volunteer Plasma | -70°C | Long-term | More stable than at -20°C | [1][2] |
Recommended Experimental Protocol for Sample Preparation
This protocol is designed to minimize the hydrolysis of this compound in plasma samples.
-
Blood Collection: a. Collect whole blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). b. Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing. c. Place the collection tube in an ice bath immediately. Do not exceed 1 hour on ice before centrifugation.[2]
-
Plasma Separation: a. Centrifuge the blood sample at approximately 1500 x g for 15 minutes at 4°C. b. Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding disturbance of the buffy coat layer. c. Transfer the plasma to a clean, labeled polypropylene (B1209903) tube.
-
Stabilization (Optional but Recommended for Long-Term Storage): a. Add 10 µL of a 0.1 M Sodium Fluoride (NaF) solution for every 1 mL of plasma to achieve a 1% buffered solution.[2] b. Gently vortex the tube for 5 seconds to mix.
-
Storage: a. Immediately cap the tube and freeze the plasma at -80°C.[2]
Visual Workflow
References
- 1. Stability of diltiazem and its metabolites in plasma during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Photostability and phototoxicity studies on diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. carbodiimide.com [carbodiimide.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Desacetyl Diltiazem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Desacetyl Diltiazem (B1670644), a primary metabolite of Diltiazem. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC), and Capillary Electrophoresis (CE) methods, supported by experimental data to aid in the selection of the most suitable method for specific research needs.
Data Presentation: A Comparative Overview of Method Performance
The following tables summarize the quantitative performance parameters of various validated methods for the determination of Desacetyl Diltiazem.
Table 1: Comparison of Validated HPLC Methods for this compound
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Mobile Phase | Acetate (B1210297) buffer (0.1 M, pH 6.3) and Acetonitrile (B52724) (650:350, v/v)[1] | Acetonitrile and 0.01 M ammonium (B1175870) phosphate (B84403) buffer (pH 3.75) containing 0.06% triethylamine (B128534) (55:45, v/v) |
| Stationary Phase | Waters µBondapak C18, 5µm (4.6 x 250mm)[1] | Hypersil ODS, 5 micron (200 mm x 4.6 mm) |
| Flow Rate | 1.0 mL/min[1] | 1.0 ml/min |
| Detection | UV at 240 nm[1] | Diode array detector at 237 nm |
| Linearity Range | 1.50 - 15.0 µg/mL[1] | Not explicitly stated for this compound |
| Correlation Coefficient (r²) | 0.9998[1] | Not explicitly stated for this compound |
| Limit of Detection (LOD) | 0.0633 µg/mL[1] | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) | 0.450 µg/mL[1] | Not explicitly stated for this compound |
| Retention Time | 15.7 min[1] | Not specified |
Table 2: Comparison of Alternative Analytical Methods for this compound
| Parameter | LC-MS/MS Method | Gas Chromatography (GC) Method | Capillary Electrophoresis (CE) Method |
| Principle | Separation by liquid chromatography followed by mass analysis | Separation of volatile compounds in the gas phase | Separation in a capillary based on electrophoretic mobility |
| Linearity Range | 0.24 - 320.7 ng/mL[2] | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.24 ng/mL[2] | Not specified | Not specified |
| Sample Preparation | Liquid-liquid extraction[2] | Liquid-liquid extraction and derivatization | Direct injection of plasma |
| Key Advantages | High sensitivity and selectivity | Suitable for volatile and semi-volatile compounds | High efficiency, low sample and reagent consumption |
| Key Disadvantages | High instrument cost | Derivatization may be required, potential for thermal degradation | Limited to charged analytes, lower concentration sensitivity than MS |
Experimental Protocols: A Detailed Look at the Methodologies
HPLC Method 1: Stability-Indicating Assay
This method is designed for the simultaneous determination of Diltiazem and this compound in pharmaceutical preparations.[1]
-
Sample Preparation:
-
Accurately weigh and powder ten tablets.
-
Transfer tablet powder equivalent to 200 mg of Diltiazem hydrochloride into a 100 mL volumetric flask.
-
Add 50 mL of acetonitrile and sonicate for 15 minutes.
-
Spike the solution with a known amount of this compound.
-
Shake the flask and make up the volume with the mobile phase.
-
Filter the solution through a 0.45 μm filter.[1]
-
-
Chromatographic Conditions:
LC-MS/MS Method: High-Throughput Bioanalysis
This UPLC-MS/MS method was developed for the simultaneous determination of diltiazem and its two metabolites, N-desmethyldiltiazem and O-desacetyldiltiazem, in human plasma.[2]
-
Sample Preparation:
-
Perform a one-step liquid-liquid extraction with methyl-t-butyl ether (MTBE).[2]
-
-
Chromatographic and Mass Spectrometric Conditions:
Gas Chromatography (GC) Method
This method is suitable for the determination of diltiazem and this compound in human plasma.
-
Sample Preparation:
-
Extraction from plasma at pH 7.5 with anhydrous ether-ethyl acetate (1:1).
-
Silylation of the extract with N-methyl-N-(trimethylsilyl)trifluoroacetamide.
-
-
Chromatographic Conditions:
-
The specifics of the column, temperature program, and detector settings would need to be optimized for the specific instrument being used. An electron-capture detector is noted to allow for low measurement levels.
-
Capillary Zone Electrophoresis (CZE) Method
A bioanalytical method for the quantification of Diltiazem and this compound in plasma.
-
Sample Preparation:
-
Direct injection of plasma samples is possible.
-
-
Electrophoretic Conditions:
-
The specific buffer system, capillary dimensions, and applied voltage would be detailed in the full method description.
-
Visualizing the HPLC Validation Workflow
The following diagram illustrates the logical workflow of a typical HPLC method validation process, adhering to ICH guidelines.
Caption: A flowchart illustrating the key stages of HPLC method validation.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diltiazem and Its Active Metabolite, Desacetyl Diltiazem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological activities of the calcium channel blocker Diltiazem (B1670644) and its principal active metabolite, Desacetyl Diltiazem. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuanced differences between these two compounds.
Diltiazem, a non-dihydropyridine calcium channel blocker, is widely used in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1] Following administration, Diltiazem undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, this compound is a major active metabolite that contributes to the overall pharmacological effect of the parent drug.[2] While both compounds share a common mechanism of action, they exhibit notable differences in potency across various cardiovascular parameters.
Quantitative Comparison of Potency
The following tables summarize the key quantitative data comparing the pharmacological potency of Diltiazem and this compound.
Table 1: Comparative Vasodilatory Potency
| Compound | Tissue Preparation | Agonist | IC50 (μM) | Relative Potency (Diltiazem = 1) | Reference |
| Diltiazem | Hamster Aorta | KCl | 0.98 ± 0.47 | 1.00 | [1] |
| This compound | Hamster Aorta | KCl | 2.46 ± 0.38 | ~0.40 | [1] |
IC50 represents the concentration required to inhibit 50% of the maximal response.
Table 2: Comparative In Vitro Negative Inotropic and Chronotropic Effects
| Compound | Effect | Experimental Model | Observation | Relative Potency | Reference |
| Diltiazem | Negative Inotropy | Blood-perfused canine papillary muscle | Weak negative inotropic action | - | [2] |
| This compound | Negative Inotropy | Blood-perfused canine papillary muscle | Very weak negative inotropic action | Less potent than Diltiazem | [2] |
| Diltiazem | Negative Chronotropy | Anesthetized dogs | Dose-dependent decrease in heart rate | - | [2] |
| This compound | Negative Chronotropy | Anesthetized dogs | Dose-dependent decrease in heart rate | Less potent than Diltiazem | [2] |
Table 3: Pharmacokinetic Parameters in Humans (after a single 120 mg oral dose)
| Parameter | Diltiazem | This compound | Reference |
| Peak Plasma Concentration (ng/mL) | 174.3 ± 72.7 | 14.9 ± 3.3 | [3] |
| Apparent Half-life (hours) | 6.5 ± 1.4 | 18.0 ± 6.2 | [3] |
Mechanism of Action: L-Type Calcium Channel Blockade
Both Diltiazem and this compound exert their pharmacological effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in cardiac and vascular smooth muscle.[1] This blockade disrupts the excitation-contraction coupling process, leading to vasodilation, and negative inotropic and chronotropic effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of Diltiazem and this compound are provided below.
In Vitro Vasodilatory Effect: Isolated Aortic Ring Assay
This assay is used to determine the vasodilatory potency of compounds on vascular smooth muscle.
1. Tissue Preparation:
-
A thoracic aorta is isolated from a euthanized hamster.
-
The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.
2. Experimental Setup:
-
Each aortic ring is mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
3. Procedure:
-
The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
The rings are then contracted by adding a high concentration of potassium chloride (KCl) to the organ bath.
-
Once a stable contraction is achieved, cumulative concentrations of Diltiazem or this compound are added to the bath.
-
The relaxation response is recorded as a percentage of the maximal KCl-induced contraction.
4. Data Analysis:
-
Concentration-response curves are plotted, and the IC50 value (the concentration of the drug that produces 50% of the maximum relaxation) is calculated for each compound.
In Vitro Electrophysiology: Patch-Clamp Analysis of L-type Calcium Channels
This technique is employed to study the effects of the compounds on the electrical currents flowing through L-type calcium channels in isolated cardiomyocytes.
1. Cell Preparation:
-
Single ventricular myocytes are isolated from an animal heart (e.g., rat or guinea pig) by enzymatic digestion.
2. Recording Setup:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the membrane of a single myocyte.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and recording of the transmembrane currents.
3. Experimental Protocol:
-
The cell is voltage-clamped at a holding potential where L-type calcium channels are in a closed state.
-
Depolarizing voltage steps are applied to elicit inward calcium currents.
-
The baseline calcium current is recorded.
-
The cell is then perfused with solutions containing increasing concentrations of Diltiazem or this compound, and the calcium current is recorded at each concentration.
4. Data Analysis:
-
The peak calcium current amplitude is measured at each drug concentration and expressed as a percentage of the baseline current.
-
A concentration-inhibition curve is constructed to determine the IC50 value for the blockade of the L-type calcium channel.
Summary and Conclusion
The experimental data clearly indicate that while this compound shares the pharmacological properties of its parent compound, Diltiazem, it is a less potent vasodilator, exhibiting approximately 40% of the in vitro activity on vascular smooth muscle.[1] Similarly, its negative inotropic and chronotropic effects are reported to be less pronounced than those of Diltiazem.[2] However, the significantly longer plasma half-life of this compound suggests that it may contribute to the sustained therapeutic effects observed following the administration of Diltiazem.[3]
This comparative guide provides essential data and experimental context for researchers and drug development professionals. A thorough understanding of the distinct potencies and pharmacokinetic profiles of Diltiazem and its active metabolites is crucial for the accurate interpretation of preclinical and clinical data and for the development of new cardiovascular therapies.
References
- 1. Comparison of the effects of diltiazem and its analogue siratiazem on contractility in arteries, ileum and cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Diltiazem and Its Primary Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic parameters of the calcium channel blocker diltiazem (B1670644) and its principal active metabolites: desacetyl diltiazem (M1), N-demethyldiltiazem (MA), and N-demethylthis compound (M2). The information herein is collated from a range of scientific studies to facilitate research and development in the pharmaceutical sciences.
Executive Summary
Diltiazem undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the most significant contributor.[1][2][3][4] This metabolic process results in the formation of several metabolites, of which this compound, N-demethyldiltiazem, and N-demethylthis compound are the most prominent in plasma. These metabolites exhibit distinct pharmacokinetic profiles compared to the parent drug, which can have implications for the overall therapeutic effect and safety profile of diltiazem. Notably, the half-lives of the metabolites, particularly this compound and N-demethylthis compound, are longer than that of diltiazem itself.[5][6]
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for diltiazem and its major metabolites following oral administration in healthy adult volunteers. These values represent an aggregation of data from multiple studies and may vary depending on the specific study design, dosage, and patient population.
| Parameter | Diltiazem | This compound (M1) | N-demethyldiltiazem (MA) | N-demethylthis compound (M2) |
| Half-life (t1/2) | 3.0 - 6.6 hours[5] | 9.8 - 18 hours[7][8] | ~5.4 - 9.4 hours[6][8] | Longer than diltiazem[5][6] |
| Peak Plasma Concentration (Cmax) | 118.5 ± 14.3 ng/mL (slow-release)[9] | 14.9 ± 3.3 ng/mL[8] | 42.6 ± 10.0 ng/mL[8] | Mean concentration is a fraction of diltiazem[6] |
| Time to Peak Concentration (Tmax) | ~3.1 - 4.0 hours (slow-release)[9] | Not consistently reported | Not consistently reported | Not consistently reported |
| Area Under the Curve (AUC) | 793.1 ± 83.1 ng·h/mL (slow-release)[9] | AUC ratio to diltiazem: 0.15 - 0.16[7] | AUC ratio to diltiazem: 0.45 - 0.48[7] | Mean concentration is a fraction of diltiazem[6] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical studies employing rigorous methodologies. Below is a summary of a typical experimental protocol for the analysis of diltiazem and its metabolites.
Study Design
A common study design is an open-label, randomized, single- or multiple-dose study in healthy adult volunteers.[10][11] Participants are typically administered a single oral dose of diltiazem (e.g., 90 mg, 120 mg, or 180 mg).[10][12] Blood samples are collected at predetermined time points over a 24- to 48-hour period post-dose. Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of diltiazem and its metabolites in plasma is most commonly achieved using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometry (MS) detection.[8][9][13][14]
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to isolate the analytes from endogenous plasma components. An internal standard is added prior to extraction for accurate quantification.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Spherisorb C18, is commonly used.[9]
-
Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][13] The composition can be delivered isocratically or as a gradient.
-
Flow Rate: A typical flow rate is around 1.2 mL/min.[9]
-
Detection: UV detection is often set at a wavelength of approximately 239 nm.[9][13]
-
-
Validation: The analytical method is validated for linearity, accuracy, precision, sensitivity, and stability to ensure reliable and reproducible results.
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 5. Pharmacokinetics of diltiazem and its metabolites after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 14. Determination of Diltiazem and its Metabolites in Plasma by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Desacetyl Diltiazem and N-monodesmethyldiltiazem Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of two principal active metabolites of diltiazem (B1670644): Desacetyl Diltiazem (M1) and N-monodesmethyldiltiazem (MA). Both metabolites contribute to the therapeutic effects of the parent drug through their action as calcium channel blockers. This document outlines their comparative potencies, supported by experimental data, and details the methodologies used in these assessments.
Core Mechanism of Action: L-Type Calcium Channel Blockade
Both this compound and N-monodesmethyldiltiazem, similar to diltiazem, exert their primary effect by inhibiting the influx of calcium ions through L-type voltage-gated calcium channels (Ca_v_1.2).[1] This blockade occurs in cardiac and vascular smooth muscle cells.[1] By binding to a specific site on the α1 subunit of the channel, these compounds stabilize the channel in a less permeable state, reducing calcium influx during membrane depolarization.[1] The physiological consequences of this action include:
-
Vascular Smooth Muscle Relaxation: Reduced intracellular calcium leads to vasodilation, decreased peripheral vascular resistance, and a subsequent lowering of blood pressure.[1][2]
-
Negative Chronotropic and Inotropic Effects: In the heart, the blockade of calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes results in a decreased heart rate (negative chronotropy).[1] In cardiac muscle cells, the reduced calcium influx leads to a decrease in the force of contraction (negative inotropy).[1][3]
Quantitative Comparison of In Vitro Activity
In vitro studies consistently indicate that this compound is a more potent calcium channel antagonist than N-monodesmethyldiltiazem, although both are less potent than the parent compound, diltiazem.[4]
Table 1: Inhibition of [³H]Diltiazem Binding in Rat Cerebral Cortex Membranes
| Compound | pIC50 (-log IC50 [M]) | IC50 (nM) |
| Diltiazem | 6.87 | 135 |
| This compound (M1) | 6.72 | 191 |
| N-monodesmethyldiltiazem (MA) | 6.49 | 324 |
Data sourced from Schoemaker et al., 1987.[4]
Table 2: Blockade of Voltage-Gated Calcium Current (I_Ca_) in Snail Neurons
| Compound | IC50 (mM) |
| d-Diltiazem | 0.426 |
| This compound (d-M1) | 0.491 |
| N-monodesmethyldiltiazem (d-M2) | 0.456 |
Data sourced from comparative studies on snail neurons.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
Radioligand Binding Assay: Inhibition of [³H]Diltiazem Binding
Objective: To determine the binding affinity of this compound and N-monodesmethyldiltiazem to the diltiazem binding site on L-type calcium channels.
Methodology:
-
Membrane Preparation: Rat cerebral cortex is homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the calcium channels.
-
Incubation: The membranes are incubated with a fixed concentration of radiolabeled [³H]diltiazem and varying concentrations of the competitor compounds (this compound or N-monodesmethyldiltiazem).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]diltiazem (IC50) is determined using non-linear regression analysis. These IC50 values are then converted to pIC50 (-log IC50) for comparison.[4]
Electrophysiology: Two-Electrode Voltage-Clamp
Objective: To measure the blocking effects of this compound and N-monodesmethyldiltiazem on voltage-gated calcium currents (I_Ca_).
Methodology:
-
Cell Preparation: Identified neurons from the snail (Achatina fulica) are isolated and prepared for electrophysiological recording.
-
Voltage-Clamp: A two-electrode voltage-clamp technique is used to control the membrane potential of the neuron and record the ionic currents.
-
Current Isolation: The voltage-gated calcium current (I_Ca_) is isolated by blocking other ionic currents with specific pharmacological agents.
-
Drug Application: The neuron is perfused with solutions containing different concentrations of this compound or N-monodesmethyldiltiazem.
-
Data Analysis: The percentage of inhibition of the I_Ca_ is plotted against the drug concentration. The IC50 value, representing the concentration that causes 50% inhibition of the current, is determined by fitting the data to a dose-response curve.[4]
Signaling Pathway and Metabolism
Diltiazem is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system (specifically CYP3A4), to form its active metabolites, including this compound and N-monodesmethyldiltiazem.[1][6] These metabolites then circulate and contribute to the overall pharmacological effect.
Caption: Metabolic pathway of Diltiazem and the subsequent pharmacological action of its active metabolites.
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the IC50 values of the diltiazem metabolites.
Caption: Workflow for determining binding affinity using a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Buy rac-cis-Desacetyl Diltiazem Hydrochloride | 23515-45-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparative study of d-diltiazem and its analogues as calcium antagonists in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Diltiazem and its Metabolites
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of diltiazem (B1670644) and its primary metabolites. It is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart rhythm disorders.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, leading to the formation of several metabolites.[2][3] The main metabolic pathways include deacetylation, N-demethylation, and O-demethylation.[2][3] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring of diltiazem and its active metabolites.
Metabolic Pathway of Diltiazem
Diltiazem undergoes extensive first-pass metabolism. The primary metabolic routes are mediated by CYP3A4 for N-demethylation and CYP2D6 for O-demethylation, while deacetylation is carried out by esterases.[2] One of its major active metabolites is desacetyl diltiazem.[2] Other identified metabolites in human urine include N-monodesmethyldiltiazem, desacetyl-N-monodesmethyldiltiazem, desacetyl-O-desmethyldiltiazem, and desacetyl-N,O-desmethyldiltiazem.[3]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for the simultaneous determination of diltiazem and its metabolites. The following tables summarize the key parameters of various validated methods.
HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | Zorbax C8 (5µ, 4.6mm×250mm)[4] | C18 (250 mm × 4.6 mm, 5 µm)[5] |
| Mobile Phase | Buffer and Acetonitrile (B52724) (60:40)[4] | Ethanol: Phosphoric acid solution (pH 2.5) (35:65, v/v)[5] |
| Flow Rate | 1.0 ml/min[4] | 2.0 mL/min[5] |
| Detection | UV at 240 nm[4] | UV at 240 nm[5] |
| Linearity Range | 50-150 µg/ml[4] | 0.5–50 µg/mL[5] |
| Recovery | 98%-102%[4] | 99.25%–101.66%[5] |
| Correlation Coefficient (r²) | 0.995[4] | 0.9996[5] |
LC-MS/MS Methods
| Parameter | Method 1 | Method 2 |
| Column | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[6] | ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase | 10 mM Ammonium (B1175870) acetate (B1210297) buffer-Acetonitrile (25:75, v/v)[6] | 10 mM Ammonium acetate buffer and Acetonitrile (25:75, v/v)[7] |
| Flow Rate | 0.2 mL/min[6] | Not Specified |
| Detection | Electrospray ionization (ESI) in multiple reaction-monitoring mode[6] | Electrospray ionization (ESI)[7] |
| Linearity Range | Diltiazem: 0.48-639.9 ng/mL; N-desmethyldiltiazem: 0.24-320.1 ng/mL; O-desacetyldiltiazem: 0.24-320.7 ng/mL[6] | N-desmethyl diltiazem: 0.24 ng/mL to 320.1 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | Diltiazem: 0.48 ng/mL; Metabolites: 0.24 ng/mL[6] | Not Specified |
| Recovery | Diltiazem: 77.4%; N-desmethyldiltiazem: 76.0%; O-desacetyldiltiazem: 74.5%[6] | Good recovery reported[7] |
| Correlation Coefficient (r²) | ≥ 0.99[7] | ≥ 0.99[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for sample preparation and chromatographic analysis based on published literature.
General Experimental Workflow
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common method for extracting diltiazem and its metabolites from plasma samples.[6][7]
-
Sample Aliquoting: Take a 300 µL aliquot of human plasma in a pre-labeled tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., Diltiazem-d4) to all samples except for the blank.
-
Vortexing: Briefly vortex the samples to ensure thorough mixing.
-
Extraction: Add an appropriate extraction solvent, such as methyl-tert-butyl ether (MTBE), and vortex for an extended period.
-
Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.
-
Freezing and Separation: Flash freeze the aqueous (lower) layer to facilitate the separation of the organic (upper) layer.
-
Evaporation: Decant the organic layer into a new tube and evaporate it to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system for analysis.[7]
Chromatographic Conditions (LC-MS/MS Example)
The following conditions are representative of a validated method for the simultaneous quantification of diltiazem and its metabolites.[6]
-
HPLC System: An ultra-performance liquid chromatography (UPLC) system.
-
Analytical Column: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: An isocratic mixture of 10 mM ammonium acetate buffer and acetonitrile (25:75, v/v).
-
Flow Rate: 0.2 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple reaction-monitoring (MRM).
This guide provides a foundational comparison of analytical methods for diltiazem and its metabolites. For the development and cross-validation of a specific method, it is imperative to perform in-house validation according to the relevant regulatory guidelines to ensure the accuracy, precision, and robustness of the results.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage Form by RP- HPLC - Int J Pharm Chem Anal [ijpca.org]
- 5. Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Desacetyl Diltiazem Across Species for Drug Development Professionals
A comprehensive guide for researchers and scientists on the comparative pharmacology and metabolism of Desacetyl Diltiazem (B1670644), a primary active metabolite of the calcium channel blocker Diltiazem. This document provides an objective comparison of its performance in various species, supported by experimental data, to aid in preclinical and clinical drug development.
Desacetyl Diltiazem is a significant metabolite of Diltiazem, exhibiting pharmacological activity as a vasodilator.[1] Understanding its pharmacokinetic and metabolic profile across different species is crucial for the accurate interpretation of preclinical safety and efficacy data and for predicting its behavior in humans. This guide summarizes key quantitative data, details experimental protocols for its analysis, and provides visual representations of its metabolic pathway and a typical experimental workflow.
Comparative Pharmacokinetics and Metabolism
Diltiazem undergoes extensive metabolism, with deacetylation being one of the primary pathways, leading to the formation of this compound (M1).[2][3] The extent of this and other metabolic pathways, such as N-demethylation and O-demethylation, varies significantly across species, impacting the overall pharmacokinetic profile of the parent drug and its metabolites.[2][4]
Studies have shown that the metabolic profile of diltiazem in dogs appears to be more similar to that in humans than in rats.[4] In rats, oxidative deamination is a more extensive metabolic pathway.[4] Notably, diltiazem deacetylase activity is readily detected in rat liver and small intestine microsomes, but not in those from humans, monkeys, dogs, or mice, with the enzyme Ces2a identified as the rat-specific diltiazem deacetylase.[5] This species-specific difference in metabolism can lead to quantitative variations in the plasma concentrations of this compound. For instance, in spontaneously hypertensive rats (SHR) and Wistar Kyoto (WKY) rats, plasma concentrations of this compound (M1) were found to be significantly higher than in Sprague-Dawley rats.[6]
In humans, this compound is one of the major circulating metabolites, and its systemic exposure can be influenced by genetic factors such as the CYP2D6 phenotype.[1][7] Poor CYP2D6 metabolizers have been shown to have a more than five-fold higher systemic exposure to this compound compared to extensive metabolizers.[7]
The protein binding of Diltiazem and its metabolites also plays a role in their distribution and elimination. Diltiazem is approximately 70-80% bound to plasma proteins.[1] The unbound fractions of this compound and N-demethyldiltiazem in human plasma are reported to be 0.230 +/- 0.021 and 0.323 +/- 0.035, respectively, which are comparable to the unbound fraction of diltiazem itself (0.254 +/- 0.027).[8]
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound in different species. It is important to note that experimental conditions may vary between studies.
| Parameter | Human | Rat | Dog | Reference |
| Major Metabolite Status | Yes | Yes | Yes | [1][4][6] |
| Mean Peak Plasma Concentration (ng/mL) | 14.9 ± 3.3 (after 120 mg oral diltiazem) | Data not consistently reported | Data not consistently reported | [8] |
| Apparent Half-Life (hours) | 18 ± 6.2 (after 120 mg oral diltiazem) | Data not consistently reported | Data not consistently reported | [8] |
| Plasma Protein Binding (unbound fraction) | 0.230 ± 0.021 | Data not consistently reported | Data not consistently reported | [8] |
| Relative Potency (as vasodilator) | ~50% of Diltiazem | Data not consistently reported | Data not consistently reported | [1] |
Experimental Protocols
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical methods employed.
Sample Preparation
Effective sample preparation is critical to remove interfering substances from the plasma matrix. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[9]
Protein Precipitation (PPT) Protocol: [9]
-
To 200 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Centrifuge at a high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
Liquid-Liquid Extraction (LLE) Protocol: [9]
-
To a suitable volume of plasma in a glass test tube, add an internal standard.
-
Add an appropriate volume of an immiscible organic solvent (e.g., methyl-tert-butyl ether).
-
Vortex the mixture for 2-5 minutes to ensure thorough extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the analyte to a new tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.
Analytical Method: UPLC-MS/MS
A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of diltiazem and its metabolites, including this compound, in human plasma has been developed.[10]
-
Chromatographic Separation: Analytes are separated on a reversed-phase column using a gradient elution with a mobile phase consisting of a mixture of an ammonium (B1175870) formate (B1220265) buffer and methanol.[10]
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in the multiple reaction monitoring (MRM) mode. The precursor-to-product ion transition for this compound is typically m/z 373.21/108.85.[10]
-
Quantification: The method is validated for linearity, with a reported range of 0.15 to 40.69 ng/mL for this compound in human plasma. The lower limit of quantification (LLOQ) is 0.15 ng/mL.[10]
Visualizations
Metabolic Pathway of Diltiazem
The following diagram illustrates the primary metabolic pathways of Diltiazem, leading to the formation of this compound and other metabolites.
Experimental Workflow for Quantification
The diagram below outlines a typical workflow for the quantification of this compound in plasma samples.
References
- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of diltiazem in selected animal species and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism of diltiazem in man. | Semantic Scholar [semanticscholar.org]
- 4. Metabolism of diltiazem. II. Metabolic profile in rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Species Differences in Tissue Diltiazem Deacetylation Identifies Ces2a as a Rat-Specific Diltiazem Deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing pharmacokinetics and metabolism of diltiazem in normotensive Sprague Dawley and Wistar Kyoto rats vs. spontaneously hypertensive rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics and pharmacodynamics of diltiazem and its metabolites in healthy adults after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ijpsr.com [ijpsr.com]
A Comparative Guide to Bioanalytical Method Validation for Diltiazem and its Metabolites
A deep dive into the validation of bioanalytical methods for the reliable quantification of the calcium channel blocker diltiazem (B1670644) and its primary metabolites, N-desmethyldiltiazem (M1) and desacetyldiltiazem (M2), is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comparative overview of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), supported by experimental data and detailed protocols.
The accurate measurement of diltiazem and its metabolites in biological matrices such as plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of bioanalytical method depends on the required sensitivity, selectivity, and the nature of the study. This guide outlines the validation parameters and performance characteristics of LC-MS/MS and HPLC-UV methods, referencing established regulatory guidelines from the FDA and EMA.[1][2][3][4][5]
Performance Comparison of Analytical Methods
The selection of an appropriate bioanalytical method is a critical decision in drug development. LC-MS/MS is often favored for its high sensitivity and selectivity, allowing for lower limits of quantification, while HPLC-UV presents a cost-effective and robust alternative for certain applications.[6] The following tables summarize the key validation parameters for both methods based on published literature.
LC-MS/MS Method Performance
| Parameter | Diltiazem | N-desmethyldiltiazem (M1) | Desacetyldiltiazem (M2) | Reference |
| Lower Limit of Quantification (LLOQ) | 0.48 ng/mL | 0.24 ng/mL | 0.24 ng/mL | [7][8] |
| 1 µg/L | 1 µg/L (for 5 metabolites) | - | [9] | |
| 0.93 ng/mL | 0.24 ng/mL | 0.15 ng/mL | [10] | |
| Linearity Range | 0.48 - 639.9 ng/mL | 0.24 - 320.1 ng/mL | 0.24 - 320.7 ng/mL | [7][8] |
| 0.93 - 250.10 ng/mL | 0.24 - 64.00 ng/mL | 0.15 - 40.69 ng/mL | [10] | |
| Recovery | 77.4% | 76.0% | 74.5% | [7][8] |
| Intra-day Precision (%CV) | < 10.0% | < 10.0% | < 10.0% | [7][8] |
| Inter-day Precision (%CV) | < 10.0% | < 10.0% | < 10.0% | [7][8] |
| Intra-day Accuracy (%) | Within 10.0% | Within 10.0% | Within 10.0% | [7][8] |
| Inter-day Accuracy (%) | Within 10.0% | Within 10.0% | Within 10.0% | [7][8] |
HPLC-UV Method Performance
| Parameter | Diltiazem | N-desmethyldiltiazem (M1) | Desacetyldiltiazem (M2) | Reference |
| Lower Limit of Detection (LOD) | 4 ng/mL | 4 ng/mL | 2 ng/mL | [11] |
| 0.0408 µg/mL | - | 0.0633 µg/mL | [12][13][14] | |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 2 ng/mL (for 3 metabolites) | 2 ng/mL | [15] |
| 0.2668 µg/mL | - | 0.450 µg/mL | [12][13][14] | |
| Linearity Range | 10 - 200 ng/mL | 5 - 100 ng/mL | 5 - 100 ng/mL | [15] |
| 20 - 400 ng/mL | 20 - 400 ng/mL | 20 - 400 ng/mL | [11] | |
| 25% to 250% of specified limit | - | 25% to 250% of specified limit | [12][13][14] | |
| Within-day Precision (%CV) | < 10% | < 10% | < 10% | [11] |
| Between-day Precision (%CV) | < 10% | < 10% | < 10% | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reproducible bioanalytical methods. Below are representative methodologies for sample preparation and analysis using both LC-MS/MS and HPLC-UV.
LC-MS/MS Method Protocol
A high-throughput and robust UPLC-MS/MS method for the simultaneous determination of diltiazem and its two metabolites in human plasma has been developed and validated.[7][8]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 300 µL of human plasma into a pre-labeled tube.
-
Add the internal standard solution.
-
Add 2.5 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.[10]
-
Vortex the mixture for 10 minutes.[10]
-
Centrifuge at 4000 rpm for 5 minutes.[10]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.[16]
-
Inject the sample into the LC-MS/MS system.
Chromatographic Conditions
-
Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[7][8]
-
Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (25:75, v/v).[7][8]
-
Injection Volume: 10 µL.
Mass Spectrometric Detection
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[16]
-
Ion Transitions:
HPLC-UV Method Protocol
A simple and reproducible HPLC-UV method is suitable for the determination of diltiazem and its major metabolites.[6][11]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma, add an internal standard (e.g., imipramine).[11]
-
Alkalinize the plasma sample.
-
Add 3 mL of a hexane-isopropanol mixture (95:5, v/v) as the extraction solvent.[11]
-
Vortex the mixture to ensure thorough extraction.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
Perform a back-extraction into 5 mM sulfuric acid.[11]
-
Inject the aqueous layer into the HPLC system.
Chromatographic Conditions
-
Column: Reversed-phase C8 or C18 column.[15]
-
Mobile Phase: A mixture of acetate buffer and acetonitrile (650:350, v/v).[12][13][14]
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a comprehensive process designed to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for method validation.
Caption: A flowchart of the bioanalytical method validation process.
This comprehensive guide provides researchers, scientists, and drug development professionals with a comparative framework for selecting and validating bioanalytical methods for diltiazem and its metabolites. The choice between LC-MS/MS and HPLC-UV will ultimately depend on the specific requirements of the study, balancing the need for sensitivity with practical considerations such as cost and sample throughput.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. High-performance liquid chromatographic determination of diltiazem and two of its metabolites in plasma using a short alkyl chain silanol deactivated column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Determination of diltiazem and its main metabolites in human plasma by automated solid-phase extraction and high-performance liquid chromatography: a new method overcoming instability of the compounds and interference problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Diltiazem and its Metabolites: A Comparative Analysis of IC50 Values
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potencies (IC50 values) of the calcium channel blocker Diltiazem (B1670644) and its primary metabolites. The data presented is sourced from peer-reviewed studies to ensure accuracy and reliability, offering valuable insights for researchers in pharmacology and drug development.
Quantitative Data Summary
The inhibitory activities of Diltiazem and its metabolites have been assessed using various experimental models. Below are the IC50 values obtained from key assays that are crucial for understanding their pharmacological profiles.
Table 1: Inhibition of [³H]Diltiazem Binding in Rat Cerebral Cortex Membranes
| Compound | pIC50 (-log IC50 [M]) | IC50 (nM) |
| Diltiazem | 6.87 | 135 |
| Desacetyldiltiazem (M1) | 6.72 | 191 |
| N-desmethyldiltiazem (MA) | 6.49 | 324 |
| N-desmethyl, desacetyl-diltiazem (M2) | 6.03 | 933 |
| O-desmethyl, desacetyl-diltiazem (M4) | 5.51 | 3090 |
| N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6) | 5.33 | 4677 |
Data sourced from Schoemaker et al., 1987.[1]
Table 2: Blockade of Voltage-Gated Calcium Current (ICa) in Snail Neurons
| Compound | IC50 (μM) |
| d-Diltiazem | 426 |
| Desacetyldiltiazem (d-M1) | 491 |
| N-desmethyldiltiazem (d-MA) | 456 |
Data sourced from comparative studies on snail neurons.[2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Radioligand Binding Assays in Rat Cerebral Cortex
-
Objective: To determine the binding affinity of Diltiazem and its metabolites to the Diltiazem binding site on calcium channels.[2]
-
Methodology:
-
Tissue Preparation: Cerebral cortex from rats is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.
-
Binding Assay: The membranes are incubated with a fixed concentration of [³H]diltiazem (the radioligand) and varying concentrations of the unlabeled competitor (Diltiazem or its metabolites).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]diltiazem is determined as the IC50 value.[2]
-
2. Electrophysiological Recording of Voltage-Gated Calcium Currents in Snail Neurons
-
Objective: To measure the blocking effects of Diltiazem and its metabolites on voltage-gated calcium currents (ICa).[2]
-
Methodology:
-
Cell Preparation: Identified neurons are isolated from the ganglia of snails.
-
Voltage-Clamp Technique: A two-electrode voltage-clamp technique is used to control the membrane potential of the neuron and record the ionic currents.
-
Current Elicitation: Calcium currents are elicited by depolarizing voltage steps from a holding potential.
-
Drug Application: Diltiazem or its metabolites are applied to the bath solution at various concentrations.
-
Data Analysis: The peak amplitude of the ICa is measured before and after drug application. The concentration of the drug that causes a 50% inhibition of the ICa is determined as the IC50 value.[2]
-
Metabolic Pathway of Diltiazem
Diltiazem is extensively metabolized in the liver, primarily through N-demethylation, O-demethylation, and deacetylation.[5][6] The cytochrome P450 enzymes, particularly CYP3A4, play a crucial role in these metabolic transformations.[5]
Caption: Metabolic conversion of Diltiazem to its major metabolites.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the workflow for determining the IC50 values using a radioligand binding assay.
Caption: Step-by-step process of a radioligand binding experiment.
References
- 1. Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pfizermedical.com [pfizermedical.com]
A Comparative Guide to Desacetyl Diltiazem Reference Standards: Certification and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desacetyl Diltiazem reference standards, focusing on their certification and application in analytical assays. This compound is the major active metabolite of Diltiazem, a widely used calcium channel blocker for treating cardiovascular conditions such as hypertension and angina.[1][2] Accurate quantification of this metabolite is crucial in pharmacokinetic, bioequivalence, and toxicokinetic studies. This document offers an objective comparison of available reference standards, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable materials for their work.
Understanding the Importance of Certified Reference Materials
Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy and traceability of analytical measurements.[3][4] For pharmaceutical analysis, using a well-characterized reference standard is a regulatory requirement and essential for generating reliable data. Reference material producers accredited under ISO 17034 have demonstrated their competence in producing materials of consistent and reliable quality, which includes a comprehensive assessment of purity and a calculated uncertainty of the certified value.[5][6][7]
Comparison of this compound Reference Standards
The selection of a suitable this compound reference standard is a critical first step in any quantitative analysis. The following table summarizes the key characteristics of commercially available reference standards based on publicly available information. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and complete data.
Table 1: Comparison of this compound Reference Standard Certification
| Feature | Supplier A (Example: Sigma-Aldrich) | Supplier B (Example: LGC Standards) | Supplier C (Example: USP) |
| Product Number | PHR2856[8] | TRC-D288685-10MG[9] | 1171706[10] |
| CAS Number | 75472-91-2 (HCl salt)[8] | 42399-40-6 (free base)[11] | 23515-45-9 (HCl salt)[12] |
| Certification | Certified Reference Material (CRM) produced under ISO 17034 and ISO/IEC 17025[8] | High-quality, certified reference materials[9] | United States Pharmacopeia (USP) Reference Standard[12] |
| Purity (as stated on CoA example) | >99% (Chromatographic Purity) | >98% (HPLC) | USP specifies it is suitable for use in compendial tests[12] |
| Uncertainty | Expanded uncertainty provided on CoA | Stated on lot-specific CoA | Stated on lot-specific CoA |
| Format | Neat solid[8] | Neat solid[9] | Neat solid[10] |
| Provided Documentation | Certificate of Analysis[8] | Certificate of Analysis[9] | USP Certificate[10] |
Analytical Methodologies for this compound Quantification
The accurate quantification of this compound in biological matrices or pharmaceutical formulations relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[13][14]
Table 2: Comparison of Analytical Methods for this compound
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by liquid chromatography, detection by mass-to-charge ratio.[14] |
| Sensitivity | Lower | Higher |
| Limit of Detection (LOD) | ~0.0633 µg/mL[1] | Not explicitly stated, but LLOQ is as low as 0.15 ng/mL[15] |
| Limit of Quantification (LOQ) | ~0.450 µg/mL[1] | 0.15 - 0.24 ng/mL[14][15] |
| Linearity Range | 1.50 - 15.0 µg/mL[1] | 0.15 - 40.69 ng/mL[15] |
| Sample Preparation | Protein precipitation or liquid-liquid extraction.[16] | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13][14] |
| Selectivity | Susceptible to interference from matrix components. | Highly selective due to monitoring of specific precursor-product ion transitions. |
| Instrumentation Cost | Lower | Higher |
| Typical Application | Analysis of bulk drug and pharmaceutical dosage forms. | Bioanalysis of plasma and other biological samples for pharmacokinetic studies.[14][16] |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Pharmaceutical Preparations
This protocol is a representative example for the quantification of this compound.[1]
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Acetate (B1210297) buffer (0.1 M, pH 6.3)
-
Water (HPLC grade)
-
0.45 µm filter
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: 650:350 (v/v) Acetate buffer : Acetonitrile[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Accurately weigh about 20 mg of this compound reference standard and transfer to a 200 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile to obtain a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1.50 to 15.0 µg/mL).[1]
4. Sample Preparation (for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API) and transfer to a volumetric flask.
-
Add a suitable solvent (e.g., acetonitrile), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm filter before injection.
5. Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Protocol 2: LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative example for the bioanalysis of this compound.[14][15]
1. Materials and Reagents:
-
This compound Reference Standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. LC-MS/MS Conditions:
-
LC Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)[14]
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer and acetonitrile (e.g., 25:75, v/v)[14]
-
Flow Rate: 0.2 mL/min[14]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the IS.
3. Standard and QC Sample Preparation:
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the stock solution into drug-free human plasma.
4. Sample Preparation (Plasma):
-
To a 300 µL aliquot of plasma sample, standard, or QC, add the internal standard.
-
Perform liquid-liquid extraction (LLE) by adding an extraction solvent (e.g., methyl-t-butyl ether), vortexing, and centrifuging.[14]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
5. Analysis:
-
Inject the prepared samples and standards into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.
-
Quantify this compound in the unknown samples using the calibration curve.
Visualizations
Metabolic Pathway of Diltiazem
Diltiazem is extensively metabolized in the liver, primarily through deacetylation, N-demethylation, and O-demethylation, processes mediated by cytochrome P450 enzymes and esterases.[17][18][19]
Caption: Primary metabolic pathways of Diltiazem.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in plasma samples using LC-MS/MS.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. labonline.com.au [labonline.com.au]
- 4. edqm.eu [edqm.eu]
- 5. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 6. Food & Pharmaceutical RM Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 7. pjlabs.com [pjlabs.com]
- 8. This compound HCl Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 9. This compound | TRC-D288685-10MG | LGC Standards [lgcstandards.com]
- 10. store.usp.org [store.usp.org]
- 11. Diltiazem Hydrochloride Reference Standards | LGC Standards [lgcstandards.com]
- 12. 去乙酰地尔硫卓 盐酸盐 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ijpsr.com [ijpsr.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pfizermedical.com [pfizermedical.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Analysis of Desacetyl Diltiazem
This guide offers a comprehensive comparison of analytical methodologies for the quantification of Desacetyl Diltiazem, a primary metabolite of Diltiazem. It is intended for researchers, scientists, and drug development professionals engaged in the analysis of this compound across different laboratory settings. This document outlines key performance metrics of common analytical techniques, provides detailed experimental protocols, and includes a visual representation of a typical analytical workflow.
Quantitative Performance Data
The selection of an appropriate analytical method is critical for obtaining accurate and reproducible data. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques for the analysis of this compound. The following table summarizes key performance parameters from various studies to facilitate a comparison between these methods.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| HPLC-UV | This compound | 1.50-15.0 µg/mL | 0.0633 µg/mL | 0.450 µg/mL | Not Reported | Not Reported | Not Reported | [1][2] |
| LC-MS/MS | This compound | 0.15-40.69 ng/mL | Not Reported | 0.15 ng/mL | 66.9 - 92.4 | < 10.0 | < 10.0 | [3] |
| LC-MS/MS | This compound | 0.24-320.7 ng/mL | Not Reported | 0.24 ng/mL | 74.5 | < 10.0 | < 10.0 | [4] |
Note: The performance characteristics can vary based on the specific instrumentation, reagents, and laboratory conditions. The provided data should be considered as a general reference for method selection and comparison.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring consistency and comparability of results between laboratories. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
This protocol is based on a stability-indicating liquid chromatographic method for the simultaneous determination of Diltiazem Hydrochloride and its major metabolite, this compound Hydrochloride.[1][2]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibrated range.
-
Filter the sample solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A mixture of acetate (B1210297) buffer and acetonitrile (B52724) (e.g., 650:350 v/v).[1][2]
-
Detection Wavelength: 240 nm.[4]
-
Injection Volume: 20 µL.[1]
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the unknown samples by interpolating their peak areas from the calibration curve.
This protocol outlines a high-throughput method for the simultaneous determination of Diltiazem and its metabolites in human plasma.[3][4]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 300 µL of plasma, add an internal standard (e.g., Diltiazem-d4).[5]
-
Add methyl-t-butyl ether (MTBE) for extraction.[4]
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions:
-
Column: ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm) or equivalent.[4][5]
-
Mobile Phase: A gradient or isocratic mixture of 10 mM ammonium (B1175870) acetate buffer and acetonitrile (e.g., 25:75, v/v).[4][5]
-
Flow Rate: 0.2 mL/min.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: m/z 373.21 → 108.85.[3]
3. Calibration and Quantification:
-
Prepare calibration standards and quality control samples in blank plasma.
-
Process the standards and samples using the same extraction procedure.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the study samples from the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
Visualizing the experimental process can aid in understanding the logical flow and key stages of the analysis.
Caption: Experimental Workflow for LC-MS/MS Analysis of this compound.
References
A Comparative Study of Desacetyl Diltiazem and Other Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Desacetyl Diltiazem (B1670644), an active metabolite of Diltiazem, with other prominent calcium channel blockers (CCBs). The objective is to offer a clear, data-driven analysis of their pharmacological properties, supported by experimental evidence, to aid in research and drug development. While direct comparative studies on Desacetyl Diltiazem against other classes of CCBs are limited, this guide leverages the extensive data available for its parent compound, Diltiazem, and contextualizes the activity of this compound based on its known relative potency.
Executive Summary
Calcium channel blockers are a cornerstone in the management of cardiovascular diseases, primarily functioning by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells. This guide focuses on this compound, a benzothiazepine (B8601423) derivative, and compares its pharmacological profile with representatives from other major CCB classes: the phenylalkylamine Verapamil (B1683045) and the dihydropyridines Nifedipine and Amlodipine (B1666008).
This compound, like its parent compound Diltiazem, exhibits a mixed cardiac and vascular effect, making it distinct from the more vascular-selective dihydropyridines and the more cardiac-selective Verapamil. Understanding these nuances is critical for target-specific drug development and a deeper comprehension of cardiovascular pharmacology.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data, comparing the in vitro potency, and in vivo hemodynamic effects of this compound and other selected calcium channel blockers.
Table 1: In Vitro Potency on Vascular Smooth Muscle
| Compound | Tissue Preparation | Agonist | IC50 (µM) | Relative Potency (Diltiazem = 1) |
| Diltiazem | Hamster Aorta | KCl | 0.98 ± 0.47[1][2] | 1.00 |
| This compound | Hamster Aorta | KCl | 2.46 ± 0.38 [1][2] | ~0.40 |
| Nifedipine | Vascular Smooth Muscle Cells | Angiotensin II | 2.3 ± 0.7 | - |
| Verapamil | Vascular Smooth Muscle Cells | Angiotensin II | 3.5 ± 0.3 | - |
Table 2: Comparative Electrophysiological Effects
| Parameter | Diltiazem | Verapamil | Nifedipine |
| Heart Rate | Decrease[3] | Increase[3] | Increase[3] |
| A-V Nodal Conduction | Slows[3] | Slows (more pronounced than Diltiazem)[3] | Facilitates[3] |
| A-V Nodal Refractoriness | Prolongs[3] | Prolongs (to a greater degree than Diltiazem)[3] | Shortens[3] |
Table 3: In Vivo Hemodynamic Effects (Human Studies)
| Parameter | Diltiazem | Amlodipine | Verapamil |
| Systemic Blood Pressure | Decrease[4] | Decrease[4] | Decrease[4] |
| Systemic Vascular Resistance | Decrease[4] | Greater Decrease[4] | Decrease[4] |
| Cardiac Index | Small Decrease[5] | Increase[4] | Decrease[4] |
| Heart Rate | Decrease or No Change[4] | Increase[4] | Decrease or No Change[4] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the mechanism of action of calcium channel blockers and a typical experimental workflow for assessing their vasorelaxant effects.
Caption: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and its inhibition by calcium channel blockers.
Caption: Experimental workflow for the isolated aortic ring assay to determine the vasorelaxant potency of a compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Isolated Aortic Ring Vasorelaxation Assay
This ex vivo method is a standard for assessing the vasorelaxant effects of compounds on arterial tissue.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., hamster, rat).
-
Carefully excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS; Krebs-Henseleit buffer).
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Experimental Setup:
-
Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing oxygenated PSS at 37°C.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with PSS changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a sustained contraction by adding a high concentration of potassium chloride (KCl, e.g., 80 mM) to the organ bath.
-
Once the contraction has stabilized, add the test compound (e.g., this compound) to the bath in a cumulative concentration-dependent manner.
-
Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
-
Patch-Clamp Electrophysiology for L-type Ca²⁺ Channel Blockade
This technique allows for the direct measurement of ion channel currents in isolated cells, providing detailed information on the potency and mechanism of action of a drug.
Protocol:
-
Cell Preparation:
-
Use a suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells or HEK293 cells stably expressing the CaV1.2 channel).
-
Culture the cells under standard conditions.
-
On the day of the experiment, detach the cells and plate them onto a recording chamber.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Fill glass micropipettes with an appropriate intracellular solution and position them onto the surface of a single cell.
-
Establish a high-resistance seal (giga-seal) between the pipette tip and the cell membrane to achieve the whole-cell recording configuration.
-
-
Experimental Procedure:
-
Clamp the cell membrane potential at a holding potential where L-type calcium channels are in a closed state (e.g., -80 mV).
-
Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV).
-
Record control calcium currents before the application of the test compound.
-
Perfuse the test compound into the recording chamber at various concentrations.
-
Measure the effect of the compound on the calcium current as the percentage of inhibition of the control current.
-
-
Data Analysis:
-
Generate concentration-inhibition curves by plotting the percentage of current inhibition against the compound concentration.
-
Determine the IC50 value from the concentration-inhibition curve.
-
Radioligand Binding Assay for L-type Calcium Channels
This assay is used to determine the binding affinity of a compound to its target receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle) in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer and store at -80°C.
-
-
Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand that specifically binds to the L-type calcium channel (e.g., [³H]nitrendipine).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) to compete with the radioligand for binding.
-
Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with a cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.
-
Calculate the Ki (inhibitory constant) from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative clinical electrophysiologic effects of diltiazem, verapamil and nifedipine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An exercise hemodynamic comparison of verapamil, diltiazem, and amlodipine in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of amlodipine and diltiazem on 24-hour blood pressure, plasma catecholamines, and left ventricular mass - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Stability-Indicating Analytical Methods: HPLC vs. Capillary Electrophoresis
In the development of pharmaceutical products, ensuring the stability of the drug substance and drug product is paramount. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the use of validated stability-indicating analytical methods to monitor changes in the quality, purity, and potency of a drug over time.[1][2] High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for these studies. However, Capillary Electrophoresis (CE) has emerged as a powerful alternative, offering distinct advantages in certain applications.
This guide provides an objective comparison of HPLC and CE for the validation of their stability-indicating nature, supported by experimental data and detailed methodologies.
Principle of Separation and Method Validation
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[2] The validation of such a method demonstrates its suitability for its intended purpose.[1][3]
The cornerstone of validating a stability-indicating method is the forced degradation study , also known as stress testing.[4][5][6] In these studies, the drug substance is subjected to harsh conditions, such as acid and base hydrolysis, oxidation, heat, and light, to intentionally produce degradation products.[4][5][7] The analytical method must then demonstrate the ability to separate the intact API from these degradants, a property known as specificity .[3][4]
While the fundamental validation parameters dictated by ICH guidelines (Q2(R2)) are the same for both HPLC and CE, the instrumentation and separation principles differ significantly, leading to different performance characteristics.[1]
Comparative Analysis of HPLC and Capillary Electrophoresis
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[7] In contrast, Capillary Electrophoresis (CE) separates ionized molecules in an electric field based on their charge-to-mass ratio within a narrow capillary.[8]
The following tables summarize the key performance characteristics and typical validation data for stability-indicating methods using HPLC and CE.
Table 1: Comparison of Performance Characteristics
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between mobile and stationary phases | Differential migration in an electric field |
| Selectivity | High, tunable with different columns and mobile phases | Very high, especially for charged and chiral compounds |
| Efficiency | Good to excellent, dependent on column packing | Excellent, often higher than HPLC |
| Analysis Time | Typically 10-60 minutes | Typically 5-20 minutes |
| Solvent Consumption | High | Very low |
| Sample Volume | Microliter range | Nanoliter range |
| Robustness | Generally high | Can be sensitive to buffer composition and capillary surface |
| Cost | Higher initial instrument cost and ongoing solvent costs | Lower instrument and operational costs |
Table 2: Typical Validation Data for a Stability-Indicating Method
| Validation Parameter | HPLC Method | Capillary Electrophoresis Method | Acceptance Criteria |
| Specificity | Resolution > 2 between API and all degradants | Resolution > 2 between API and all degradants | Baseline separation |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Range (µg/mL) | 20 - 80 | 1 - 200 | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 99.2 - 100.5% | 99.3 - 100.9% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.1% | ≤ 3.0% |
| LOD (µg/mL) | 0.1 | 0.26 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.78 | Reportable |
| Peak Asymmetry/Tailing | 0.95 - 1.2 | N/A (peaks are typically symmetrical) | Typically ≤ 2.0 |
Experimental Protocols
Detailed methodologies are crucial for reproducible validation studies. Below are representative protocols for forced degradation and subsequent analysis by HPLC and CE.
Forced Degradation Protocol
-
Acid Hydrolysis : Dissolve the drug substance in 0.1 M HCl and heat at 80°C for 4 hours.[7] Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis : Dissolve the drug substance in 0.1 M NaOH and heat at 80°C for 4 hours.[7] Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation : Dissolve the drug substance in 3% H₂O₂ and keep at room temperature for 24 hours.[7]
-
Thermal Degradation : Expose the solid drug substance to 105°C for 24 hours.[9]
-
Photolytic Degradation : Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.
HPLC Method Protocol
-
Column : C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase : Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 20 µL
-
Column Temperature : 30°C
-
Detection : UV at a specified wavelength (e.g., 290 nm)
-
Sample Preparation : Dilute the stressed samples with the mobile phase to a suitable concentration.
Capillary Electrophoresis Method Protocol
-
Capillary : Fused silica, 50 cm total length (40 cm effective length), 75 µm i.d.
-
Background Electrolyte (BGE) : 25 mM sodium phosphate buffer, pH 7.0
-
Voltage : 25 kV
-
Injection : Hydrodynamic injection at 50 mbar for 5 seconds
-
Capillary Temperature : 25°C
-
Detection : UV at a specified wavelength (e.g., 214 nm)
-
Sample Preparation : Dilute the stressed samples with the BGE.
Visualization of Validation Workflow and Signaling Pathways
To further elucidate the process, the following diagrams created using Graphviz illustrate the workflow for validating a stability-indicating method and the logical relationships involved.
Conclusion
Both HPLC and Capillary Electrophoresis are robust and reliable techniques for validating the stability-indicating nature of an analytical method. The choice between the two often depends on the specific characteristics of the drug substance, the nature of the impurities and degradants, and the desired performance characteristics such as speed, resolution, and cost-effectiveness. HPLC remains a versatile and widely used platform, while CE offers a high-efficiency, low-solvent consumption alternative, particularly advantageous for charged analytes. A thorough understanding of the principles and validation requirements of both techniques is essential for drug development professionals to ensure the quality and safety of pharmaceutical products.
References
- 1. dlsu.edu.ph [dlsu.edu.ph]
- 2. ijsdr.org [ijsdr.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. onyxipca.com [onyxipca.com]
- 6. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 7. scispace.com [scispace.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
A Comparative Guide to the Mechanisms of Action: Desacetyl Diltiazem vs. Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the mechanisms of action of Desacetyl Diltiazem (B1670644), a primary active metabolite of Diltiazem, and Verapamil (B1683045). Both agents are classified as non-dihydropyridine calcium channel blockers, a critical class of drugs in cardiovascular therapy. This document synthesizes experimental data to highlight their similarities and key distinctions in pharmacological activity, supported by detailed experimental protocols and visual representations of their molecular interactions and experimental evaluation.
Core Mechanism of Action: L-Type Calcium Channel Blockade
Both Desacetyl Diltiazem and Verapamil exert their primary therapeutic effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels.[1][2] These channels are fundamental to the process of excitation-contraction coupling in cardiac and vascular smooth muscle cells.[1] By blocking these channels, both drugs reduce the intracellular calcium concentration, leading to vasodilation and negative chronotropic (heart rate), inotropic (contractility), and dromotropic (conduction velocity) effects on the heart.[3][][5]
This compound, as a metabolite of Diltiazem, shares its parent compound's mechanism of binding to the benzothiazepine (B8601423) site on the α1 subunit of the L-type calcium channel.[6] Verapamil, a phenylalkylamine, binds to a distinct but allosterically related site within the channel pore.[7] This difference in binding site contributes to their varied physiological effects.
A key feature of their action is state-dependent inhibition, where both drugs exhibit a higher affinity for L-type calcium channels in the open and inactivated states compared to the resting state.[6][8] This "use-dependent" or "frequency-dependent" blockade means their effects are more pronounced in tissues that are frequently depolarizing, such as the myocardium during tachycardia.[6][8]
Quantitative Comparison of Pharmacological Effects
The following tables summarize key quantitative data from in vitro and in vivo studies, comparing the potency and effects of this compound (often in the context of its parent drug, Diltiazem) and Verapamil.
Table 1: Comparative In Vitro Potency
| Parameter | This compound | Verapamil | Experimental Model |
| IC50 for reduction of contractile force | Less potent than Diltiazem (approx. 25-50% potency)[2][9] | More potent than Diltiazem[1] | Isolated myocardial strips |
| Inhibition of [3H]Diltiazem Binding (pIC50) | 6.72[6] | N/A (Binds to a different site) | Rat Cerebral Cortex Membranes |
| Vasodilatory Effect (IC50) | ~2.46 µM (on Hamster Aorta)[2] | Potent Vasodilator | Isolated Vascular Smooth Muscle |
Table 2: Comparative Electrophysiological Effects
| Parameter | This compound (inferred from Diltiazem) | Verapamil |
| Sinoatrial (SA) Nodal Depression | Moderate[3] | Moderate to Strong[5] |
| Atrioventricular (AV) Nodal Conduction | Significant slowing[10] | Significant slowing[11] |
| His-Purkinje Conduction | Minimal effect[1] | Minimal effect[1] |
| Negative Inotropic Effect | Moderate[] | Strong[5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Negative Inotropism and Vasodilation
Caption: Signaling pathway of calcium channel blockade leading to reduced muscle contraction.
Experimental Workflow for Intracardiac Electrophysiology Study
Caption: Workflow for an intracardiac electrophysiology study to assess drug effects.
Detailed Experimental Protocols
Isolated Aortic Ring Assay for Vasodilatory Potency
Objective: To determine the in vitro vasodilatory potency (IC50) of this compound and Verapamil.
Methodology:
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of connective tissue and cut into rings (3-4 mm in length).
-
Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 2g. Following equilibration, the rings are contracted with a submaximal concentration of phenylephrine (B352888) (1 µM) or potassium chloride (60 mM).
-
Drug Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound or Verapamil are added to the organ bath.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contracted tension. A concentration-response curve is plotted, and the IC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated using non-linear regression analysis.
Intracardiac Electrophysiology Study in an Animal Model
Objective: To evaluate the in vivo effects of this compound and Verapamil on cardiac conduction and refractoriness.
Methodology:
-
Animal Preparation: Anesthetized and ventilated canines are used. Standard limb and chest electrocardiogram leads are placed for continuous monitoring.
-
Catheter Placement: Multipolar electrode catheters are inserted via the femoral veins and positioned under fluoroscopic guidance at the high right atrium, His bundle region, and right ventricular apex.
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including sinus cycle length (SCL), atrioventricular (AV) nodal conduction time (AH interval), and His-Purkinje conduction time (HV interval).
-
Programmed Electrical Stimulation: Programmed electrical stimulation is performed to determine the atrial and ventricular effective refractory periods (ERP) and the Wenckebach cycle length (WCL) of the AV node.
-
Drug Infusion: A bolus dose followed by a continuous infusion of this compound or Verapamil is administered intravenously.
-
Post-Drug Assessment: Electrophysiological measurements and programmed stimulation are repeated at steady-state drug concentrations.
-
Data Analysis: Pre- and post-drug parameters are compared using appropriate statistical tests (e.g., paired t-test) to determine the significance of the drug's effects.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the benzothiazepine binding site on the L-type calcium channel.
Methodology:
-
Membrane Preparation: Rat cerebral cortex is homogenized in ice-cold buffer and centrifuged to isolate the crude membrane fraction. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]Diltiazem) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Conclusion
This compound and Verapamil, while both effective L-type calcium channel blockers, exhibit distinct pharmacological profiles. Verapamil generally demonstrates a more potent negative inotropic effect compared to Diltiazem and its metabolite, this compound.[1][5] this compound retains the vasodilatory and cardiac depressant properties of its parent compound, Diltiazem, albeit with reduced potency.[2][9] These differences, rooted in their distinct binding sites and resulting allosteric modulation of the calcium channel, are critical considerations for researchers and clinicians in the development and application of cardiovascular therapies. The experimental protocols outlined provide a framework for the continued investigation and characterization of these and novel calcium channel antagonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. meded101.com [meded101.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Comparative pharmacology of calcium antagonists: nifedipine, verapamil and diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative bioavailability of different Diltiazem formulations
An objective comparison of the bioavailability of various diltiazem (B1670644) formulations is crucial for researchers, scientists, and drug development professionals in selecting appropriate formulations for clinical use and for the development of new drug delivery systems. Diltiazem, a calcium channel blocker, is available in immediate-release and various extended-release formulations, each with distinct pharmacokinetic profiles that influence its therapeutic efficacy and dosing regimen.[1] This guide provides a comparative analysis of the bioavailability of different diltiazem formulations, supported by experimental data from multiple studies.
Comparative Bioavailability of Diltiazem Formulations
The bioavailability of diltiazem is influenced by its formulation, with significant differences observed in key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum plasma concentration (Tmax).
Extended-Release Formulations
Extended-release (ER) formulations of diltiazem are designed to maintain therapeutic plasma concentrations over a prolonged period, allowing for once-daily dosing. However, the bioavailability and pharmacokinetic profiles can vary significantly among different ER products.
A study comparing three once-daily diltiazem ER products—Tiazac®, Cardizem® CD, and Dilacor® XR—at a 240 mg daily dose for seven days in 14 healthy male subjects, revealed that Tiazac® resulted in a significantly higher AUC0-τ for the parent drug compared to the other two formulations.[2] While the minimum plasma concentrations (Cmin) were not significantly different, Tiazac® showed higher mean plasma diltiazem levels between 5 and 12 hours post-administration.[2]
Another study comparing a single microbead diltiazem delivery system to a dual microbead system in 40 hypertensive patients found that the single microbead system resulted in a 15% greater AUC and a 27.5% higher Cmax for diltiazem.[3]
The pharmacokinetic profiles of Cardizem® CD and Tiazac® were also found to be significantly different in a study involving 23 healthy males.[4][5] After single 240 mg doses, Tiazac® led to a 46% higher Cmax and a 19% higher AUC compared to Cardizem® CD.[4][5] However, at steady-state, the Cmax and AUC values were similar for both formulations.[4][5]
Immediate-Release vs. Controlled-Release Formulations
A comparison of a 120 mg controlled-release diltiazem tablet with two 60 mg conventional tablets in 10 healthy volunteers showed that the controlled-release formulation had a lower Cmax, a longer Tmax, but a comparable AUC.[6] This indicates a slower rate but similar extent of absorption for the controlled-release formulation.
The absolute bioavailability of diltiazem is approximately 40% due to extensive first-pass metabolism.[7] A study in six healthy male volunteers who received a 120 mg oral solution and two 60 mg sustained-release tablets found that the oral solution was rapidly absorbed with a Tmax of 38 minutes, while the sustained-release tablets had a delayed Tmax of 165 minutes.[8]
Data Presentation
The following tables summarize the key pharmacokinetic parameters from comparative bioavailability studies of different diltiazem formulations.
Table 1: Comparison of Extended-Release Diltiazem Formulations (240 mg, Multiple Doses) [2]
| Formulation | AUC0-τ (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Cmin (ng/mL) |
| Tiazac® | Significantly Higher | Not Reported | Not Reported | Not Significantly Different |
| Cardizem® CD | Lower than Tiazac® | Not Reported | Not Reported | Not Significantly Different |
| Dilacor® XR | Lower than Tiazac® | Not Reported | Not Reported | Not Significantly Different |
| Statistical significance was reported, but specific values were not provided in the abstract. |
Table 2: Pharmacokinetic Parameters of Single vs. Dual Microbead Diltiazem Systems (240 mg) [3]
| Parameter | Single Microbead System | Dual Microbead System | % Difference |
| Diltiazem AUC | Significantly Greater | Lower | 15% |
| Diltiazem Cmax | Significantly Greater | Lower | 27.5% |
| Diltiazem Tmax | Significantly Greater | Lower | Not Quantified |
| Statistical significance was reported, but specific values were not provided in the abstract. |
Table 3: Comparison of Cardizem® CD and Tiazac® (240 mg) [4][5]
| Condition | Parameter | Cardizem® CD | Tiazac® |
| Single Dose | Cmax | Lower | 46% Higher |
| AUC | Lower | 19% Higher | |
| Steady-State | Cmax | Similar | Similar |
| AUC | Similar | Similar | |
| Cmin | Higher | 21% Lower | |
| Trough Concentration | Higher | 28% Lower |
Table 4: Immediate-Release vs. Controlled-Release Diltiazem (120 mg) [6]
| Formulation | Cmax | Tmax | AUC |
| 2 x 60 mg Conventional Tablets | Higher | Shorter | Superimposable |
| 1 x 120 mg Controlled-Release Tablet | Lower | Longer | Superimposable |
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the bioavailability data. The most common design is a randomized, crossover study.
General Protocol for a Crossover Bioavailability Study
A typical experimental protocol for a comparative bioavailability study of diltiazem formulations involves the following steps:
-
Subject Selection: Healthy, non-smoking male volunteers are commonly recruited.[2][9] The number of subjects can range from 10 to 40.[3][6] Ethical approval and informed consent are obtained prior to the study.
-
Study Design: A randomized, open-label, two-way or multi-period, crossover design is frequently used.[2][4][5][9] This design allows each subject to serve as their own control, minimizing inter-individual variability. A washout period of at least 10 days is typically incorporated between treatment phases to ensure complete elimination of the drug from the previous phase.[8]
-
Dosing and Administration: Subjects receive a single or multiple doses of the different diltiazem formulations.[2][4][5] For instance, a single 120 mg dose of a test and reference formulation[6], or multiple 240 mg daily doses for 7 days.[2] The drug is usually administered with a standardized volume of water after an overnight fast.[7][9]
-
Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration.[7][9] For immediate-release formulations, sampling may be more frequent in the initial hours, while for extended-release formulations, sampling may extend up to 48 hours or longer.[10]
-
Plasma Analysis: Plasma is separated from the blood samples and stored frozen until analysis. Diltiazem and its major metabolites (desacetyldiltiazem and N-desmethyldiltiazem) are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.[6][9][10]
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject and formulation are used to calculate key pharmacokinetic parameters, including AUC, Cmax, and Tmax.[3] The area under the curve is calculated using the linear trapezoidal rule.[3]
-
Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters between the different formulations.[2] The 90% confidence intervals for the ratio of the geometric means of AUC and Cmax are often calculated to assess bioequivalence.[9][11]
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow of a crossover bioavailability study for diltiazem formulations.
Caption: Workflow of a typical crossover bioavailability study.
Factors Influencing Diltiazem Bioavailability
The bioavailability of orally administered diltiazem is a complex process influenced by both physiological and formulation-related factors.
Caption: Key factors influencing diltiazem bioavailability.
References
- 1. droracle.ai [droracle.ai]
- 2. Comparison of diltiazem bioavailability from 3 marketed extended-release products for once-daily administration: implications of chronopharmacokinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Relative bioavailability of Cardizem CD and Tiazac controlled-release diltiazem dosage forms after single and multiple dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative Bioavailability of Cardizem CD and Tiazac Controlled‐Release Diltiazem Dosage Forms After Single and Multiple Dosing in Healthy Volunteers | Semantic Scholar [semanticscholar.org]
- 6. Comparative bioavailability of two tablet preparations of diltiazem in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejgm.co.uk [ejgm.co.uk]
- 8. Pharmacokinetics and absolute bioavailability of diltiazem in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of a novel diltiazem HCl extended-release tablet formulation for evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Impact of Desacetyl Diltiazem: A Comparative Analysis of Plasma Concentration and Effect
A deep dive into the correlation between the plasma concentration of desacetyl diltiazem (B1670644), the primary active metabolite of the widely prescribed calcium channel blocker diltiazem, and its pharmacological effects reveals a significant contribution to the overall therapeutic profile of the parent drug. While less potent than diltiazem, desacetyl diltiazem's distinct pharmacokinetic properties and sustained presence in plasma underscore its importance in clinical outcomes.
This guide provides a comprehensive comparison of diltiazem and this compound, presenting key experimental data, detailed methodologies, and visual representations of their shared mechanism of action and analytical workflows. This information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the structure-activity relationships and clinical implications of diltiazem metabolism.
Quantitative Comparison of Pharmacological and Pharmacokinetic Parameters
The following tables summarize the key quantitative data comparing the pharmacological and pharmacokinetic parameters of diltiazem and its active metabolite, this compound.
| Parameter | Diltiazem | This compound | Reference |
| Relative Potency (Coronary Vasodilation) | 1 (most potent) | Less potent than diltiazem, ranked second among metabolites. | [1] |
| Plasma Protein Binding | 70% - 80% | Similar to diltiazem. | [2] |
| Plasma Half-life (Humans) | Approximately 3.0 to 4.5 hours. | Longer than diltiazem. | [3] |
| Plasma Concentration Relative to Diltiazem | - | 10% to 20% of the parent drug. | [4] |
Dose-Response Relationship for Cardiovascular Effects
Studies have demonstrated a dose-dependent effect of both diltiazem and this compound on various cardiovascular parameters.
| Pharmacological Effect | Diltiazem | This compound (M1) | Reference |
| Coronary Blood Flow | Dose-dependent increase. | Dose-dependent increase. | [1] |
| Blood Pressure | Dose-dependent decrease. | Dose-dependent decrease. | [1][5] |
| Heart Rate | Dose-dependent decrease. | Dose-dependent decrease. | [1][6] |
| Myocardial Contractility (Inotropic Effect) | Little to no negative inotropic effect at therapeutic doses. | Very weak negative inotropic action. | [1][7] |
Signaling Pathway and Mechanism of Action
Both diltiazem and this compound exert their pharmacological effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle cells. This blockade leads to vasodilation and a reduction in heart rate and contractility.
References
- 1. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Plasma concentrations of diltiazem and desacetyldiltiazem in an overdose situation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Diltiazem Different Doses Study--a dose-response study of once-daily diltiazem therapy for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of diltiazem retard on ambulatory blood pressure and heart rate variability in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Desacetyl Diltiazem: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Desacetyl Diltiazem (B1670644) is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the procedural, step-by-step guidance for the safe handling and disposal of Desacetyl Diltiazem. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Hazard and Safety Information
This compound is a metabolite of Diltiazem and is classified as acutely toxic if swallowed.[1][2][3] It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to be fully aware of its potential hazards.
Key Hazard Data
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Acute Toxicity 4, Oral[1][2][3] | GHS07 (Exclamation Mark)[1][2] | Warning[1][2] | H302: Harmful if swallowed[1][2][3][4][5] | P264, P270, P301+P312, P330, P501[1][3][4][5] |
P-Statements (Precautionary Statements) Explained:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Regulatory Framework for Disposal
The disposal of this compound, as with other pharmaceutical waste, is governed by a stringent regulatory framework. In the United States, this includes regulations from the Environmental Protection Agency (EPA) and may involve the Drug Enforcement Administration (DEA), in addition to state and local laws.[6]
-
Environmental Protection Agency (EPA): The primary federal agency regulating hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA).[6][7] Pharmaceutical waste may be classified as hazardous due to characteristics such as toxicity, ignitability, corrosivity, or reactivity.[7]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances to prevent diversion.[6][7][8] While this compound itself is not currently listed as a controlled substance, it is a metabolite of Diltiazem, and facilities must ensure compliance with all applicable regulations.
Step-by-Step Disposal Procedure
There are no standardized, approved experimental protocols for the in-lab neutralization or chemical degradation of this compound. The recommended and required method of disposal is through a licensed hazardous waste disposal company. This ensures that the waste is managed in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.
The following workflow outlines the necessary steps for the proper disposal of this compound in a laboratory setting.
Disposal Workflow
Detailed Steps:
-
Hazard Assessment: Before handling any waste, consult the Safety Data Sheet (SDS) for this compound to review the specific hazards, handling precautions, and required personal protective equipment.[6]
-
Wear Appropriate PPE: At a minimum, this includes a standard laboratory coat, chemical-resistant gloves, and safety glasses.
-
Waste Segregation: Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical waste, unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[6][7]
-
Waste Collection: Collect all this compound waste, including any contaminated materials like weighing paper, pipette tips, and empty containers, in a designated hazardous waste container that is compatible with the chemical. The container must be clearly labeled with "Hazardous Waste" and the specific contents ("this compound"). Ensure the container is kept securely sealed when not in use.[6]
-
Contact EHS: Follow your institution's established procedures for hazardous waste disposal. This typically involves contacting the EHS office to schedule a waste pickup.
-
Licensed Hazardous Waste Disposal: The recommended and compliant method for the final disposal of this compound is through a licensed hazardous waste disposal company.[6] Your institution's EHS department will have a contract with such a company to handle the transportation and ultimate disposal of the waste in accordance with all federal, state, and local regulations.
-
Documentation: Maintain meticulous records of the waste generated and its disposal. This is a critical aspect of regulatory compliance.
Chemical Stability and Considerations
While there are no recommended laboratory-scale disposal protocols involving chemical degradation, it is useful for researchers to be aware of the stability of Diltiazem and its metabolites. Diltiazem is known to undergo hydrolysis to form this compound, particularly in aqueous solutions.[1][6] The rate of this degradation is pH-dependent, with the parent compound being relatively stable in the pH range of 3-6.[1][6] This information is relevant for understanding the potential degradation of the parent compound in experimental setups but does not provide a method for the disposal of this compound itself.
References
- 1. tandfonline.com [tandfonline.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 4. ashp.org [ashp.org]
- 5. Stability of diltiazem in different biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medicalwastepros.com [medicalwastepros.com]
- 8. rxdestroyer.com [rxdestroyer.com]
Essential Safety and Operational Guide for Handling Desacetyl Diltiazem
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Desacetyl Diltiazem. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.
Hazard Summary
This compound is an active pharmaceutical ingredient (API) that presents several health and environmental risks. It is classified as harmful if swallowed, causes eye irritation, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]
Quantitative Data Summary
A summary of the key quantitative data for this compound Hydrochloride is presented below.
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₂O₃S · HCl[3][4] |
| Molecular Weight | 408.94 g/mol |
| CAS Number | 75472-91-2 |
| Appearance | Solid |
| Storage Temperature (Powder) | -20°C[1] |
| Storage Temperature (in Solvent) | -80°C[1] |
| Hazard Codes | H302 |
| Signal Word | Warning[3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following equipment must be used:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from dust, aerosols, and splashes.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact with the substance.[1] It is recommended to wear two pairs of powder-free nitrile gloves.[5] |
| Body Protection | Impervious clothing (e.g., laboratory coat).[1] | Protects skin from accidental spills and contamination.[1] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher).[1] | Prevents inhalation of dust and aerosols, especially when handling powders.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for the safe handling of this compound in a laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.[1]
-
Only trained personnel should handle the incoming shipment.[5]
-
Unpack the compound in a designated area, such as a chemical fume hood or a ventilated enclosure.[5]
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Log the receipt of the compound in the chemical inventory.[5]
2. Preparation and Handling:
-
All handling of the solid compound, including weighing and solution preparation, must be conducted within a designated area like a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Handle the compound with care to avoid the formation of dust and aerosols.[1][5]
-
Use dedicated spatulas and weighing boats.[5]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the substance.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate all non-essential personnel from the area.[1]
-
Wear full personal protective equipment, including a respirator.[1]
-
For dry spills, carefully collect the material using a method that avoids dust generation, such as a HEPA-filtered vacuum or by gently dampening the powder.[1]
-
For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand).[1]
-
Collect the spilled material and any contaminated absorbent into a sealed container for proper disposal.[1]
-
Thoroughly clean the spill area.[1]
Disposal Plan
The disposal of this compound and its containers must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound waste should be considered hazardous.[5]
-
Segregation and Collection: Do not mix this compound waste with other waste streams. Collect waste in a designated, properly labeled, and sealed container.[5]
-
Disposal Method: The recommended method for disposing of this compound is through a licensed hazardous material disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.
-
Regulatory Compliance: It is imperative to consult and adhere to all applicable federal, state, and local regulations for the disposal of hazardous chemical waste.[5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
